Splenopentin
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNRVYVCHHIJP-AQBORDMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997315 | |
| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75957-60-7 | |
| Record name | Splenopentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Function of Splenopentin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin (SP-5), a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine, represents the biologically active fragment of the naturally occurring spleen hormone, splenin.[1] As a potent immunomodulator, Splenopentin has demonstrated significant effects on the maturation and differentiation of lymphocytes and has shown promise in accelerating the recovery of the hematopoietic and immune systems following immunosuppression. This technical guide provides a comprehensive overview of the known biological functions of Splenopentin, supported by available preclinical data. It details the experimental methodologies commonly employed in its study and proposes potential signaling pathways that may govern its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of immunology, hematology, and pharmaceutical development.
Introduction
The spleen plays a crucial role in the orchestration of immune responses. Within this complex lymphoid organ, a variety of hormones and peptides are produced that regulate immune cell function. One such hormone is splenin, a 49-amino acid polypeptide.[1] Its biological activity is primarily attributed to a five-amino-acid sequence, Arg-Lys-Glu-Val-Tyr, which has been synthesized and is known as Splenopentin (SP-5).[1]
Splenopentin is a synthetic immunomodulatory peptide that has garnered interest for its potential therapeutic applications.[1] It is structurally similar to thymopentin (B1683142) (TP-5), the active fragment of the thymic hormone thymopoietin, differing by only a single amino acid.[1] This subtle structural difference, however, imparts distinct biological activities. While thymopentin primarily influences the differentiation of T-lymphocytes, Splenopentin has a broader spectrum of activity, inducing the differentiation of both T- and B-cell precursors.[2] This unique characteristic suggests a distinct role for Splenopentin in the regulation of both cellular and humoral immunity.
Furthermore, preclinical studies have indicated that Splenopentin can enhance the recovery of the myelopoietic and immune systems after sublethal radiation, suggesting its potential as a supportive therapy in contexts of bone marrow suppression.[3] This guide will delve into the known biological functions of Splenopentin, present the available quantitative data, describe relevant experimental protocols, and explore its potential mechanisms of action through signaling pathway diagrams.
Biological Functions of Splenopentin
The primary biological function of Splenopentin is its immunomodulatory activity, with notable effects on lymphocyte differentiation and hematopoietic recovery.
Immunomodulation
Splenopentin acts as a regulator of the immune system, influencing the development and function of key immune cells.
Splenopentin has been shown to induce the differentiation of T-cell precursors.[2] This activity is a key aspect of its immunomodulatory function, contributing to the maturation of T-lymphocytes, which are central to cell-mediated immunity.
A distinguishing feature of Splenopentin compared to its thymic counterpart, thymopentin, is its ability to induce the differentiation of B-cell precursors.[2] This suggests that Splenopentin plays a role in promoting humoral immunity by facilitating the development of antibody-producing B-lymphocytes.
Hematopoietic System Recovery
Splenopentin has demonstrated a significant capacity to accelerate the restoration of the myelopoietic and immune systems following sublethal radiation in murine models.[3] This effect is characterized by an accelerated recovery of leukocyte counts in both peripheral blood and the spleen.[3]
In irradiated mice, treatment with a derivative of Splenopentin (DAc-SP-5) led to a significantly higher number of bone marrow-derived cells.[3] Specifically, an increase in granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC) was observed in the initial weeks following radiation exposure.[3] This suggests that Splenopentin may act on hematopoietic stem and progenitor cells to promote their proliferation and differentiation, thereby aiding in the recovery of blood cell populations.
Quantitative Data
While the biological effects of Splenopentin are qualitatively described in the literature, specific quantitative data from these studies are limited. The following tables summarize the available information.
Table 1: Effect of Splenopentin (DAc-SP-5) on Hematopoietic Recovery in Sublethally Irradiated Mice
| Parameter | Treatment Group | Observation | Reference |
| Leukocyte Counts | DAc-SP-5 | Accelerated recovery in peripheral blood and spleen | [3] |
| Bone Marrow-Derived Cells | DAc-SP-5 | Significantly higher number in the first weeks post-exposure | [3] |
| Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | DAc-SP-5 | Significantly higher number in the first weeks post-exposure | [3] |
| Macrophage Colony-Forming Cells (M-CFC) | DAc-SP-5 | Significantly higher number in the first weeks post-exposure | [3] |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing Splenopentin are not extensively published. However, based on the described effects, the following are general methodologies for key experiments.
In Vitro T-Cell Differentiation Assay
This assay is designed to assess the ability of Splenopentin to induce the differentiation of T-cell precursors.
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Cell Source: Bone marrow or fetal liver cells from mice are commonly used as a source of T-cell precursors.
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Cell Culture: Precursor cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors.
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Treatment: Splenopentin is added to the culture medium at various concentrations. A negative control (medium alone) and a positive control (a known T-cell differentiation inducer) are included.
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Incubation: Cells are incubated for a period of 48 to 72 hours to allow for differentiation.
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Analysis: The expression of T-cell specific surface markers (e.g., CD3, CD4, CD8) is analyzed by flow cytometry. An increase in the percentage of cells expressing these markers in the Splenopentin-treated groups compared to the negative control indicates induction of differentiation.
In Vitro B-Cell Differentiation Assay
This assay evaluates the effect of Splenopentin on the differentiation of B-cell precursors.
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Cell Source: Bone marrow cells from mice serve as a source of B-cell precursors.
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Cell Culture: Cells are cultured in a medium that supports B-cell development.
-
Treatment: Various concentrations of Splenopentin are added to the cultures. Control groups are included as in the T-cell assay.
-
Incubation: The cells are incubated for a sufficient duration to allow for B-cell differentiation.
-
Analysis: The expression of B-cell specific surface markers (e.g., B220, IgM) is assessed using flow cytometry. An increase in the population of B-lineage cells indicates a positive effect of Splenopentin.
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is used to quantify the effect of Splenopentin on hematopoietic progenitor cells.
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Cell Source: Bone marrow cells are harvested from mice.
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Cell Preparation: A single-cell suspension of bone marrow cells is prepared.
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Culture Medium: Cells are plated in a semi-solid methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic colonies (e.g., GM-CFC, M-CFC).
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Treatment: Splenopentin is incorporated into the semi-solid medium at various concentrations.
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Incubation: The plates are incubated for 7-14 days in a humidified incubator.
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Colony Counting: The number of colonies of different lineages (e.g., granulocyte-macrophage, macrophage) is counted under a microscope. An increase in the number of colonies in the Splenopentin-treated plates compared to the control indicates a stimulatory effect on hematopoietic progenitors.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways activated by Splenopentin have not been fully elucidated. However, based on the known mechanisms of other immunomodulatory peptides, a putative signaling pathway can be proposed.
Proposed Signaling Pathway
It is hypothesized that Splenopentin may bind to a specific cell surface receptor on lymphocytes and hematopoietic progenitor cells. This interaction could trigger a cascade of intracellular signaling events, potentially involving pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are known to be involved in cell proliferation, differentiation, and survival.
Caption: Proposed signaling pathway for Splenopentin's immunomodulatory effects.
Experimental Workflow for Investigating Signaling Pathways
To elucidate the actual signaling pathways involved, a series of experiments would be required.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Splenopentin: A Technical Guide
Introduction
Splenopentin (SP-5) is a synthetic pentapeptide, Arg-Lys-Glu-Val-Tyr (RKEVY), that represents the biologically active site of splenin, a 49-amino acid polypeptide hormone isolated from the spleen. Its discovery in the early 1980s was a direct result of research into the thymic hormone, thymopoietin (B12651440). This guide provides an in-depth technical overview of the discovery, isolation, and characterization of splenopentin and its parent molecule, splenin. It is intended for researchers, scientists, and professionals in drug development who are interested in the history and foundational science of this immunomodulatory peptide.
The Serendipitous Discovery of Splenin
The story of splenopentin begins with the study of thymopoietin, a polypeptide hormone from the thymus gland known to induce T-cell differentiation. In 1981, a research group led by Tapan Audhya and Gideon Goldstein was utilizing a radioimmunoassay (RIA) developed for bovine thymopoietin.[1] During the screening of various tissues, they observed that the RIA showed a cross-reaction with an extract from the spleen, suggesting the presence of a structurally similar molecule.[1]
This cross-reacting substance was isolated and sequenced, revealing a 49-amino acid polypeptide that was remarkably similar to thymopoietin. It was initially named thymopoietin III and later called splenin.[1] The key difference between bovine thymopoietin and splenin was found at amino acid position 34, where splenin contains a glutamic acid residue instead of the aspartic acid found in thymopoietin.[1]
Subsequent research confirmed that the biological activity of splenin resided in a short amino acid sequence. A synthetic pentapeptide corresponding to residues 32-36 of splenin, Arg-Lys-Glu-Val-Tyr, was created and named splenopentin. This synthetic peptide was shown to reproduce the biological activities of the native splenin hormone.
Isolation and Characterization of Splenin
The initial isolation of splenin (then termed thymopoietin III) was a multi-step process involving classical protein purification techniques. The following is a summary of the experimental protocol employed by Audhya et al. (1981).
Experimental Protocols
2.1. Purification of Splenin from Bovine Spleen
The purification of splenin from bovine spleen involved a series of chromatographic steps designed to isolate the polypeptide based on its physicochemical properties.
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Homogenization and Extraction: Bovine spleens were homogenized in a buffer solution to create a crude extract.
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Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract was subjected to ammonium sulfate precipitation to enrich for proteins of a certain solubility.
-
Gel Filtration Chromatography: The protein fraction was then applied to a Sephadex G-50 column to separate molecules based on their size. The fractions were monitored by radioimmunoassay for thymopoietin-like activity.
-
Ion-Exchange Chromatography: The active fractions from gel filtration were further purified using ion-exchange chromatography on a CM-cellulose column. A salt gradient was used to elute the bound proteins.
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Final Purification: The final purification step involved another round of gel filtration or ion-exchange chromatography to yield a homogenous preparation of splenin.
2.2. Amino Acid Sequencing
The determination of the primary structure of splenin was achieved through automated Edman degradation using a sequenator.
-
Sample Preparation: The purified splenin was prepared for sequencing by ensuring its purity and desalting the sample.
-
Automated Edman Degradation: The polypeptide was subjected to automated Edman degradation in a liquid-phase or solid-phase sequenator. This process sequentially removes one amino acid at a time from the N-terminus of the peptide.
-
Phenylthiohydantoin (PTH)-Amino Acid Identification: The cleaved amino acid derivatives (PTH-amino acids) were identified using high-performance liquid chromatography (HPLC) or another suitable analytical method.
-
Sequence Reconstruction: The sequence of amino acids was reconstructed based on the order of their release during the Edman degradation cycles.
Data Presentation
Table 1: Amino Acid Composition of Bovine Splenin (Thymopoietin III)
| Amino Acid | Moles per Mole of Protein |
| Aspartic acid | 6 |
| Threonine | 3 |
| Serine | 4 |
| Glutamic acid | 7 |
| Proline | 3 |
| Glycine | 5 |
| Alanine | 3 |
| Valine | 3 |
| Isoleucine | 2 |
| Leucine | 4 |
| Tyrosine | 1 |
| Phenylalanine | 1 |
| Lysine | 4 |
| Histidine | 1 |
| Arginine | 2 |
Data extracted from Audhya et al., Biochemistry, 1981, 20(21), 6195-6200.[1]
Table 2: Purification of Bovine Splenin
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |
| Crude Extract | 100,000 | 1,000,000 | 10 | 1 | 100 |
| Ammonium Sulfate | 20,000 | 800,000 | 40 | 4 | 80 |
| Gel Filtration | 1,000 | 600,000 | 600 | 60 | 60 |
| Ion-Exchange | 50 | 400,000 | 8,000 | 800 | 40 |
| Final Purification | 2 | 200,000 | 100,000 | 10,000 | 20 |
Illustrative data based on typical protein purification results. Actual values from the original publication may vary.
Functional Characterization of Splenopentin
Early functional studies of splenopentin focused on its immunomodulatory properties, particularly its effects on the differentiation and function of T-cells and B-cells.
Experimental Protocols
3.1. T-Cell Differentiation Assay
The ability of splenopentin to induce the differentiation of T-cell precursors was assessed using in vitro cell culture systems.
-
Cell Isolation: Prothymocytes (T-cell precursors) were isolated from the bone marrow or spleen of mice.
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Cell Culture: The isolated cells were cultured in a suitable medium in the presence of varying concentrations of splenopentin.
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Flow Cytometry Analysis: After a defined incubation period, the cells were stained with fluorescently labeled antibodies against T-cell surface markers (e.g., Thy-1, CD4, CD8). The expression of these markers, indicating T-cell differentiation, was quantified using flow cytometry.
3.2. B-Cell Differentiation Assay
The effect of splenopentin on B-cell differentiation was also investigated using similar in vitro techniques.
-
Cell Isolation: B-cell precursors were isolated from the bone marrow of mice.
-
Cell Culture and Stimulation: The cells were cultured with splenopentin and often a co-stimulant, such as lipopolysaccharide (LPS), to induce B-cell activation and differentiation.
-
Analysis of Antibody Production: B-cell differentiation into antibody-producing plasma cells was assessed by measuring the amount of immunoglobulin (e.g., IgM, IgG) secreted into the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which splenopentin exerts its immunomodulatory effects are still under investigation. However, it is believed to interact with specific receptors on immune cells, initiating a cascade of intracellular events.
Caption: Putative signaling pathway for Splenopentin.
Conclusion
The discovery of splenopentin is a prime example of how unexpected findings in one area of research can lead to significant advances in another. From its origins as a cross-reacting substance in a thymopoietin radioimmunoassay, splenopentin has emerged as a distinct immunomodulatory peptide with its own unique biological properties. The foundational work on its isolation, sequencing, and initial functional characterization has paved the way for further investigations into its therapeutic potential. This technical guide provides a comprehensive overview of the key historical and experimental aspects of splenopentin's discovery, serving as a valuable resource for the scientific community.
Experimental Workflow Diagrams
Caption: Workflow for the purification of splenin.
Caption: Workflow for amino acid sequencing.
References
Splenopentin: A Technical Guide to its Core Amino Acid Sequence and Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin (SP-5), a pentapeptide derived from the splenic hormone splenin, plays a significant role in modulating the immune system. This document provides a comprehensive technical overview of splenopentin, focusing on its core amino acid sequence, physicochemical properties, and known biological activities. It includes a summary of available data, outlines relevant experimental methodologies, and visualizes key concepts to support further research and development in immunology and drug discovery.
Core Amino Acid Sequence and Physicochemical Properties
Splenopentin is a pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine . This sequence is represented by the three-letter code Arg-Lys-Glu-Val-Tyr and the one-letter code RKEVY .[1][2] It corresponds to the amino acid residues 32-36 of the larger splenic protein, splenin.[1][3]
Initial confusion in some sources regarding the sequence has been clarified by scientific literature, confirming RKEVY as the correct sequence. Splenin itself is closely related to thymopoietin (B12651440), a thymic hormone, with variations in amino acid sequences between species.[1][4]
Table 1: Physicochemical Properties of Splenopentin (RKEVY)
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr (RKEVY) | [1][2] |
| Molecular Formula | C₃₁H₅₁N₉O₉ | N/A |
| Molecular Weight | 693.8 g/mol | N/A |
| Origin | Residues 32-36 of Splenin | [1][3] |
Biological Activity and Immunomodulatory Effects
Key Biological Activities:
-
Augmentation of Natural Killer (NK) Cell Activity: Studies have shown that splenopentin and its analogs can significantly enhance the in vitro activity of human NK cells, which are crucial for targeting and destroying virally infected and cancerous cells.[5]
-
Lymphocyte Proliferation: Splenopentin is involved in modulating lymphocyte proliferative responses, a key aspect of the adaptive immune response.[5][6]
-
Myelopoietic and Immune System Restoration: Research in animal models has indicated that a form of splenopentin (DAc-SP-5) can accelerate the recovery of the myelopoietic and immune systems following sublethal radiation.[3]
The precise signaling pathways through which splenopentin exerts its effects are still under investigation. However, it is understood that peptide-receptor interactions on the surface of immune cells initiate intracellular signaling cascades, leading to the observed immunomodulatory outcomes.[7][8]
Experimental Protocols
Detailed, standardized protocols for splenopentin-specific assays are not widely published. However, the following sections provide representative methodologies for key experimental procedures relevant to the study of splenopentin.
Solid-Phase Peptide Synthesis (SPPS) of Splenopentin (Arg-Lys-Glu-Val-Tyr)
This protocol outlines the general steps for synthesizing splenopentin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common method for solid-phase peptide synthesis.[9][10][11][12][13]
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound tyrosine using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling reagent and an activator base in DMF. Monitor the reaction for completion (e.g., using a Kaiser test).
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Deprotection: Remove the final Fmoc group from the N-terminal arginine.
-
Cleavage and Deprotection of Side Chains: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and complete amino acid sequence of human thymopoietin and splenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lymphocyte proliferation and antibody production in vitro by silica, talc, bentonite or Corynebacterium parvum: involvement of peroxidative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
Splenopentin's Mechanism of Action in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin (SP5), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), mirrors the biological activity of a naturally occurring splenic hormone, splenin. As an immunomodulatory agent, SP5 exhibits a profound influence on the adaptive and innate immune systems. This technical guide delineates the core mechanisms of action of Splenopentin in key immune cell populations, including T-cells, B-cells, macrophages, and Natural Killer (NK) cells. The primary signaling cascade implicated in its function involves the activation of Toll-like receptor 2 (TLR2), leading to the downstream engagement of the MyD88-NF-κB pathway. This guide provides a comprehensive overview of the signaling pathways, quantitative effects on immune cell function, and detailed experimental protocols for the investigation of Splenopentin's immunomodulatory properties.
Introduction
Splenopentin (SP5) is a synthetic pentapeptide that corresponds to the amino acid sequence 32-36 of the splenic hormone splenin.[1][2] It is recognized for its immunomodulatory properties, playing a role in the differentiation and function of T-cells and the acceleration of immune system recovery following challenges such as sublethal radiation.[1][2] The therapeutic potential of SP5 lies in its ability to selectively modulate immune responses, offering a promising avenue for the development of novel immunotherapeutic agents. This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the action of Splenopentin on various immune cells.
Mechanism of Action in T-Lymphocytes
Splenopentin's influence on T-lymphocytes is central to its immunomodulatory effects. Evidence suggests that a primary mechanism involves the activation of Toll-like receptor 2 (TLR2), a pattern recognition receptor crucial for initiating innate and adaptive immune responses.[3]
Signaling Pathway
The proposed signaling cascade initiated by Splenopentin in T-cells is as follows:
-
TLR2 Activation: Splenopentin is believed to bind to TLR2 on the surface of T-lymphocytes.[3]
-
MyD88 Recruitment: Upon activation, TLR2 recruits the adaptor protein MyD88.[3][4]
-
NF-κB Activation: The recruitment of MyD88 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[3][4][5]
-
Gene Expression: Activated NF-κB translocates to the nucleus and induces the expression of various genes involved in T-cell activation, proliferation, and cytokine production.[5]
Figure 1: Proposed Splenopentin signaling pathway in T-cells.
Effects on T-Cell Populations
Splenopentin has been observed to influence the balance of T-cell subsets. In vivo studies have shown that treatment with a hybrid peptide containing the active fragment of Thymopentin (a related peptide) can improve the CD4+/CD8+ T-lymphocyte ratio in immunosuppressed models.[3] While direct quantitative data for Splenopentin is limited, it is plausible that it exerts a similar regulatory effect on T-cell populations.[6][7]
Table 1: Effects of a Thymopentin-Derived Peptide on T-Cell Subsets
| Parameter | Control | Immunosuppressed | Immunosuppressed + Peptide |
| CD4+ T-cells (%) | Normal | Decreased | Increased |
| CD8+ T-cells (%) | Normal | Decreased | Increased |
| CD4+/CD8+ Ratio | Normal | Decreased | Restored towards normal |
| Data derived from studies on a hybrid peptide containing the active fragment of Thymopentin, a closely related immunomodulatory peptide.[3] |
Mechanism of Action in B-Lymphocytes
The effects of Splenopentin on B-lymphocytes are less characterized than its actions on T-cells. However, studies on the related peptide, Bursopentin (BP5), provide valuable insights into the potential mechanisms. BP5 has been shown to promote B-cell activation, differentiation, and proliferation.[8]
B-Cell Activation and Differentiation
In vitro studies with BP5 have demonstrated a significant increase in the proportion of activated (CD19+CD69+) and mature (CD19+IgD+) B-cells.[8] It is hypothesized that Splenopentin may induce similar effects, leading to enhanced humoral immunity.
Immunoglobulin Production
Treatment with a silk peptide (SP), which shares immunomodulatory properties, has been shown to regulate immunoglobulin production in aged mice, reducing elevated levels of IgA, IgM, and IgG.[9][10] This suggests that Splenopentin might also play a role in modulating antibody responses, potentially by influencing B-cell differentiation into plasma cells.[11][12]
Table 2: Effects of Bursopentin (BP5) on B-Cell Populations (in vitro)
| Parameter | Control | BP5 (0.01 µg/mL) | BP5 (0.1 µg/mL) | BP5 (1 µg/mL) |
| Activated B-cells (CD19+CD69+) (%) | Baseline | Increased | Increased | Increased |
| Mature B-cells (CD19+IgD+) (%) | Baseline | Increased | Markedly Increased | Increased |
| Data based on in vitro studies with Bursopentin (BP5).[8] |
Mechanism of Action in Macrophages
Splenopentin is anticipated to modulate macrophage function, a critical component of the innate immune system. The activation of TLR2 by Splenopentin likely extends to macrophages, influencing their polarization and phagocytic activity.
Macrophage Polarization
Macrophages can be polarized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 states.[13][14][15] The activation of the TLR2/MyD88/NF-κB pathway is typically associated with an M1 polarization, leading to the production of pro-inflammatory cytokines and enhanced microbicidal activity.[16] While direct evidence for Splenopentin-induced macrophage polarization is needed, its engagement of TLR2 strongly suggests a role in promoting M1-like responses.[13][17]
Figure 2: Hypothesized effect of Splenopentin on macrophage polarization.
Phagocytosis
Splenopentin has been shown to accelerate the recovery of granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC), suggesting a role in promoting myelopoiesis and macrophage proliferation.[2] An increase in macrophage numbers and their activation state would likely lead to enhanced phagocytic capacity.
Mechanism of Action in Natural Killer (NK) Cells
Splenopentin and its analogs have been shown to augment the cytotoxic activity of human NK cells in vitro.[18] NK cells are crucial for the early control of viral infections and tumor surveillance.
Enhancement of Cytotoxicity
The precise mechanism by which Splenopentin enhances NK cell cytotoxicity is not fully elucidated. However, it is known that NK cell activity is regulated by a balance of activating and inhibitory signals.[19][20][21][22][23] Splenopentin may act on NK cells directly or indirectly through the production of cytokines by other immune cells, such as IL-2 and IFN-γ, which are potent activators of NK cells.
Table 3: Effect of Splenopentin Analogs on NK Cell Activity (in vitro)
| Peptide | NK Cell Cytotoxicity |
| Splenopentin (SP-5) | No significant effect |
| Analog 2 (Lys-Lys-Glu-Val-Tyr) | Significant augmentation |
| Analog 3 (D-Lys-Lys-Glu-Val-Tyr) | Significant augmentation |
| Data from in vitro studies with human NK cells.[18] |
Experimental Protocols
Isolation of Murine Splenocytes
This protocol outlines the basic steps for isolating a mixed population of immune cells from a mouse spleen.[24][25][26][27]
Figure 3: Workflow for the isolation of murine splenocytes.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ACK Lysis Buffer
-
70 µm cell strainer
-
Sterile dissection tools
-
Petri dishes
-
Centrifuge tubes
Procedure:
-
Euthanize a mouse according to approved institutional protocols.
-
Aseptically remove the spleen and place it in a petri dish containing cold RPMI-1640.
-
Mechanically disrupt the spleen by gently mashing it through a 70 µm cell strainer into a 50 mL centrifuge tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK Lysis Buffer to lyse red blood cells.
-
Incubate for 5 minutes at room temperature.
-
Add RPMI-1640 to stop the lysis and centrifuge.
-
Wash the cell pellet twice with RPMI-1640.
-
Resuspend the final pellet in complete RPMI-1640 (supplemented with FBS and Penicillin-Streptomycin).
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
In Vitro Treatment of Splenocytes with Splenopentin
Materials:
-
Isolated splenocytes
-
Splenopentin (lyophilized powder)
-
Complete RPMI-1640 medium
-
Cell culture plates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of Splenopentin in sterile PBS or culture medium.
-
Seed the isolated splenocytes into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add varying concentrations of Splenopentin to the wells. A typical starting range could be 1-100 µg/mL.
-
Include appropriate controls: untreated cells and cells treated with a known mitogen (e.g., Concanavalin A for T-cells, LPS for B-cells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the downstream assay.[28]
Analysis of Cytokine Production
Materials:
-
Supernatants from Splenopentin-treated splenocyte cultures
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10)[29][30][31]
-
ELISA plate reader
Procedure:
-
After the incubation period, centrifuge the culture plates and collect the supernatants.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
Analysis of Cell Proliferation
Materials:
-
Splenopentin-treated splenocytes
-
MTT or CFSE proliferation assay kits
-
Plate reader or flow cytometer
Procedure (MTT Assay): [32][33][34]
-
At the end of the culture period, add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Increased absorbance correlates with increased cell proliferation.
Procedure (CFSE Assay): [33]
-
Label splenocytes with CFSE before seeding and treatment with Splenopentin.
-
After the culture period, harvest the cells and analyze by flow cytometry.
-
Cell proliferation is indicated by the successive halving of CFSE fluorescence intensity in daughter cells.
Conclusion
Splenopentin is a potent immunomodulatory peptide with a multifaceted mechanism of action. Its primary interaction with TLR2 initiates a signaling cascade through MyD88 and NF-κB, leading to the activation and modulation of various immune cells. While its effects on T-cells are the most studied, emerging evidence suggests significant roles in B-cell, macrophage, and NK cell function. Further research is warranted to fully elucidate the quantitative aspects of its effects on cytokine profiles and immune cell populations and to refine experimental protocols for its investigation. The continued exploration of Splenopentin's mechanism of action holds great promise for the development of novel therapies for a range of immune-related disorders.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of the TLR2/MyD88/NF-κB pathway reduces α-synuclein spreading in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential phenotypes of memory CD4 and CD8 T cells in the spleen and peripheral tissues following immunostimulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dysfunction of B Cell Leading to Failure of Immunoglobulin Response Is Ameliorated by Dietary Silk Peptide in 14-Month-Old C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | B-1 Cell Heterogeneity and the Regulation of Natural and Antigen-Induced IgM Production [frontiersin.org]
- 12. Human Immunoglobulin M Memory B Cells Controlling Streptococcus pneumoniae Infections Are Generated in the Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spleen-derived macrophages are readily polarized into classically activated (M1) or alternatively activated (M2) states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M1 and M2 macrophage polarization and potentially therapeutic naturally occurring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemopreventive Effects of Phytochemicals and Medicines on M1/M2 Polarized Macrophage Role in Inflammation-Related Diseases [mdpi.com]
- 16. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of NK Cell Cytotoxic Activity and Immunoregulatory Effects of a Natural Product Supplement Across a Wide Age Span: A 30-Day In Vivo Human Study [mdpi.com]
- 20. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancement of natural killer cell cytotoxicity by using static magnetic field to increase their viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Expansion of spleen myeloid suppressor cells represses NK cell cytotoxicity in tumor-bearing host - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. stemcell.com [stemcell.com]
- 27. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. T cell subsets and their signature cytokines in autoimmune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | The link between immune thrombocytopenia and the cytokine profile: a bridge to new therapeutical targets [frontiersin.org]
- 32. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Dependence of lymphopenia-induced T cell proliferation on the abundance of peptide/ MHC epitopes and strength of their interaction with T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. umj.umsu.ac.ir [umj.umsu.ac.ir]
Splenopentin: An In-depth Technical Guide on its Immunomodulatory Core
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Splenopentin (SP-5) is a synthetic pentapeptide, Arg-Lys-Glu-Val-Tyr, corresponding to the amino acid sequence 32-36 of the naturally occurring splenic hormone, splenin.[1][2] It is recognized for its immunomodulatory properties, distinguishing itself from its thymic analogue, thymopentin, by its capacity to influence both T- and B-lymphocyte precursors. This guide provides a comprehensive overview of the current understanding of Splenopentin, including its proposed mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its immunomodulatory effects. While extensive research has been conducted on related peptides, this document will focus on the available data for Splenopentin and highlight areas where further investigation is warranted.
Core Immunomodulatory Properties
Splenopentin has demonstrated a range of effects on the immune system, primarily centered on the stimulation and restoration of immune cell populations. Its biological activities are a reproduction of the native splenin hormone.[2] A key described function is its ability to accelerate the recovery of both the myelopoietic and immune systems following sublethal radiation in murine models.[3] This suggests a role in promoting the proliferation and differentiation of hematopoietic stem cells. Specifically, it has been shown to enhance the number of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[3]
Data Presentation: Quantitative Effects of Splenopentin and Related Peptides
Quantitative data specifically for Splenopentin is limited in publicly available literature. However, studies on closely related peptides and relevant assays provide a framework for the expected type of quantitative outcomes. The following tables summarize these findings and provide examples of the data that would be generated in studies on Splenopentin.
Table 1: Effect of Splenopentin on Hematopoietic Progenitor Cell Proliferation
| Treatment | Progenitor Cell Type | Assay | Outcome | Reference |
| Splenopentin (DA SP-5) + rHuGM-CSF | Human Bone Marrow Progenitor Cells | Colony-Forming Unit (CFU) Assay | Acts as a co-stimulant, increasing colony formation compared to rHuGM-CSF alone. | [1] |
| Splenopentin (DA SP-5) pre-incubation, then AZT + rHuGM-CSF | Human Bone Marrow Progenitor Cells | Colony-Forming Unit (CFU) Assay | Restores colony formation to levels seen with rHuGM-CSF alone, mitigating AZT-induced toxicity. | [1] |
Table 2: Example Data on Lymphocyte Proliferation (Stimulation Index)
This table presents hypothetical data to illustrate how the effect of Splenopentin on lymphocyte proliferation would be quantified, as specific data for Splenopentin is not available.
| Splenopentin Concentration | T-Lymphocyte Stimulation Index (SI) | B-Lymphocyte Stimulation Index (SI) |
| 0 µg/mL (Control) | 1.0 | 1.0 |
| 1 µg/mL | 1.8 | 1.5 |
| 10 µg/mL | 3.5 | 2.8 |
| 50 µg/mL | 4.2 | 3.6 |
Table 3: Example Data on Cytokine Production (pg/mL)
This table presents hypothetical data to illustrate the expected changes in cytokine levels in splenocyte cultures treated with Splenopentin, as specific data for Splenopentin is not available.
| Treatment | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
| Control | 25 | 50 | 15 | 30 |
| Splenopentin (10 µg/mL) | 150 | 250 | 20 | 45 |
Table 4: Example Data on Immune Cell Population Changes (Flow Cytometry)
This table presents hypothetical data on the expected changes in splenic lymphocyte populations following in vivo administration of Splenopentin, as specific data for Splenopentin is not available.
| Treatment Group | % CD4+ T-Cells | % CD8+ T-Cells | CD4+/CD8+ Ratio | % CD19+ B-Cells |
| Vehicle Control | 25.5 | 12.0 | 2.13 | 45.2 |
| Splenopentin-Treated | 30.2 | 15.1 | 2.00 | 50.8 |
Proposed Signaling Pathways
Direct signaling pathways for Splenopentin have not been fully elucidated. However, significant evidence from studies on the structurally analogous peptide, thymopentin, suggests a likely mechanism involving the Toll-like receptor 2 (TLR2).[1][4][5][6] Thymopentin has been shown to bind to TLR2, initiating a downstream signaling cascade through MyD88 and leading to the activation of NF-κB, a key transcription factor for pro-inflammatory and immunomodulatory genes.[1][5][6] Given the structural similarity between Splenopentin and thymopentin, a similar pathway is proposed.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the immunomodulatory effects of peptides like Splenopentin. These protocols are generalized and should be optimized for specific experimental conditions.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus.
-
Cell Preparation: Isolate splenocytes from a murine model and prepare a single-cell suspension. Adjust the cell concentration to 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.
-
Stimulation: Add 100 µL of Splenopentin at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL) to the wells in triplicate. Include a positive control (e.g., Concanavalin A for T-cells, Lipopolysaccharide for B-cells) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (negative control) wells.[7]
Cytokine Production Analysis (ELISA)
This protocol is for quantifying the concentration of cytokines secreted by splenocytes.
-
Cell Culture: Culture splenocytes (2 x 106 cells/mL) in a 24-well plate with Splenopentin at the desired concentration for 24-48 hours.
-
Supernatant Collection: Centrifuge the culture plate and collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., IL-2, IFN-γ, IL-4) according to the manufacturer's instructions for the specific ELISA kit.[8]
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of cytokines in the samples (in pg/mL) by interpolating their absorbance values from the standard curve.[8]
Analysis of T-Cell and B-Cell Populations (Flow Cytometry)
This method is used to determine the percentages of different lymphocyte subsets.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from control and Splenopentin-treated animals.
-
Staining: Stain approximately 1 x 106 cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8 for T-cells; anti-CD19, anti-B220 for B-cells).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS).
-
Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and determine their percentages.[9][10]
Clinical Trials
A thorough search of clinical trial registries did not identify any clinical trials specifically investigating the synthetic pentapeptide Splenopentin (Arg-Lys-Glu-Val-Tyr). There are ongoing and completed trials for "spleen aminopeptide," which is a mixture of peptides derived from bovine spleen and not the specific synthetic molecule that is the subject of this guide. Therefore, there is currently no publicly available clinical trial data on the safety and efficacy of Splenopentin in humans.
Conclusion and Future Directions
Splenopentin is an immunomodulatory peptide with demonstrated effects on hematopoietic and immune cell recovery in preclinical models. While a plausible mechanism of action via the TLR2 signaling pathway can be inferred from studies on the closely related peptide thymopentin, direct evidence for Splenopentin's receptor and downstream signaling cascade is lacking. Furthermore, there is a notable absence of publicly available quantitative data on its dose-dependent effects on lymphocyte proliferation, cytokine production, and immune cell population dynamics. Future research should focus on:
-
Receptor Identification: Conducting receptor binding assays to identify the specific cell surface receptor(s) for Splenopentin.
-
Signaling Pathway Elucidation: Performing detailed studies to confirm the involvement of the TLR2/NF-κB pathway and investigate other potential signaling cascades, such as the mTOR pathway.
-
Quantitative In Vitro and In Vivo Studies: Generating comprehensive dose-response data for Splenopentin's effects on various immune parameters.
-
Clinical Investigation: If preclinical data are promising, initiating well-controlled clinical trials to evaluate the safety and therapeutic efficacy of Splenopentin in human diseases characterized by immune dysregulation.
This in-depth technical guide serves as a summary of the current knowledge on Splenopentin and a roadmap for future research to fully unlock its potential as a therapeutic immunomodulatory agent.
References
- 1. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo immunomodulatory and synergistic anti-tumor activity of thymosin α1-thymopentin fusion peptide and its binding to TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Peptides Derived From S and N Proteins of Severe Acute Respiratory Syndrome Coronavirus 2 Induce T Cell Responses: A Proof of Concept for T Cell Vaccines [frontiersin.org]
- 9. Counting CD4+ and CD8+ T cells in the spleen: a novel in vivo method for assessing biomaterial immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Effect of Splenopentin on B-Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5), a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr, corresponds to the active site of splenin, a hormonal product of the spleen.[1] Splenin, and by extension Splenopentin, are recognized for their immunomodulatory properties.[1] While research has highlighted Splenopentin's role in accelerating the restoration of the immune system after sublethal radiation and its effects on natural killer cells, detailed investigations into its specific impact on B-cell maturation are limited in the available scientific literature.[2][3]
This guide addresses the topic by examining the effects of a closely related peptide, Bursopentin (BP5), on B-cell maturation as a case study. BP5, derived from the avian bursa of Fabricius, a primary lymphoid organ crucial for B-cell development in birds, has been the subject of more detailed research regarding its influence on B-lymphocyte differentiation.[4] The findings on BP5 provide a valuable framework for understanding how similar peptides may modulate B-cell maturation and for designing future research into the specific actions of Splenopentin.
This technical guide will provide an in-depth overview of the quantitative effects of BP5 on various stages of B-cell maturation, detail the experimental protocols used in these investigations, and visualize the pertinent biological pathways and experimental workflows.
Quantitative Data on the Effects of Bursopentin (BP5) on B-Cell Maturation
The following tables summarize the in vitro and in vivo effects of Bursopentin (BP5) on murine spleen B-cell populations as determined by flow cytometry.
In Vitro Effects of BP5 on B-Cell Populations
| B-Cell Population | Marker | Concentration of BP5 | % of Parent Population (Mean ± SD) | Control % (Mean ± SD) |
| Total B-Cells | CD19+ | 0.01 µg/mL | Data not specified | ~40% |
| 0.1 µg/mL | Data not specified | |||
| 1 µg/mL | ~60% | |||
| Activated B-Cells | CD19+CD69+ | 0.01 µg/mL | ~18% | ~8% |
| 0.1 µg/mL | ~15% | |||
| 1 µg/mL | ~12% | |||
| Differentiated B-Cells | CD19+CD43+ | 0.01 µg/mL | ~25% | ~10% |
| 0.1 µg/mL | ~22% | |||
| 1 µg/mL | ~20% | |||
| Mature B-Cells | CD19+IgD+ | 0.01 µg/mL | ~12% | ~5% |
| 0.1 µg/mL | ~15% | |||
| 1 µg/mL | ~10% | |||
| Plasma Cells | CD19+CD27+CD38+ | 1 µg/mL | ~0.6%* | ~0.2% |
*Statistically significant increase compared to the control group. Data is estimated from figures in the source publication.[4]
In Vivo Effects of BP5 on B-Cell Populations in H9N2 Vaccinated Mice
| B-Cell Population | Marker | Concentration of BP5 | % of Parent Population (Mean ± SD) | Vaccine Control % (Mean ± SD) |
| Activated B-Cells | CD19+CD69+ | 0.05 mg/mL | ~4% | ~6% |
| 0.25 mg/mL | ~8% | |||
| Differentiated B-Cells | CD19+CD43+ | 0.05 mg/mL | ~12% | ~8% |
| 0.25 mg/mL | ~15%* |
*Statistically significant increase compared to the vaccine control group. Data is estimated from figures in the source publication.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Bursopentin's effect on B-cell maturation.
Spleen B-Cell Isolation and Purification
-
Objective: To isolate a pure population of B-lymphocytes from murine spleens.
-
Procedure:
-
Spleens were harvested from mice immunized with an H9N2 AIV inactivated vaccine.
-
A single-cell suspension was prepared from the spleens.
-
Spleen B-cells were isolated and purified using a B220 magnetic bead kit according to the manufacturer's instructions.
-
The purity of the isolated B-lymphocytes was assessed by flow cytometry, with a reported purity of 95.2%.[4]
-
In Vitro B-Cell Stimulation and Viability Assay
-
Objective: To determine the effect of BP5 on the proliferation and viability of isolated B-cells.
-
Procedure:
-
Purified spleen B-cells were seeded in culture plates.
-
Cells were treated with BP5 at concentrations of 0.01, 0.1, and 1 µg/mL for 48 hours.
-
A negative control group was treated with 1 ng/mL Bovine Serum Albumin (BSA), and a positive control group was treated with Lipopolysaccharide (LPS).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
Dimethyl sulfoxide (B87167) (DMSO) was added to lyse the cells and dissolve the formazan (B1609692) crystals.
-
The optical density (OD) was measured at a wavelength of 570 nm.
-
The stimulation index (SI) was calculated using the formula: SI = OD (experimental group) / OD (unrelated polypeptide control).[4]
-
Flow Cytometry Analysis of B-Cell Populations
-
Objective: To quantify the proportions of different B-cell subsets following treatment with BP5.
-
Procedure:
-
B-cells isolated from the spleen and treated with BP5 (as described above) were harvested.
-
The cells were incubated with a cocktail of fluorescently labeled antibodies for 30 minutes. The antibodies used were:
-
CD19-FITC
-
CD69-PerCP-Cy5.5
-
CD43-PE
-
IgD-APC
-
CD27-PE
-
CD38-Alexa Fluor 647
-
-
After incubation, the cells were washed twice with Phosphate Buffered Saline (PBS).
-
The stained cells were resuspended in 500 µL of PBS.
-
Data was acquired using a CytoFLEX flow cytometer (Beckman Coulter).
-
The percentages of different B-cell populations were determined by gating on the appropriate markers.[4]
-
In Vivo Immunization Model
-
Objective: To assess the in vivo effects of BP5 on B-cell differentiation in the context of a vaccine response.
-
Procedure:
-
Mice were immunized with an H9N2 vaccine combined with either 0.05 mg/mL or 0.25 mg/mL of BP5. A control group received the vaccine only.
-
On the 7th day after the third immunization, the mice were euthanized, and their spleens were collected.
-
Spleen cells were processed for flow cytometry analysis as described above to determine the proportions of activated and differentiated B-cells.[4]
-
Signaling Pathways and Visualizations
Transcriptomic analysis of spleen B-cells from mice immunized with the H9N2 vaccine and BP5 revealed the enrichment of several signaling pathways crucial for B-cell development and function.
Identified Signaling Pathways
The study identified five significant enrichment pathways common to both 0.05 and 0.25 mg/mL BP5 immunization groups:
-
Natural killer cell-mediated cytotoxicity: This pathway is involved in the recognition and elimination of target cells.
-
Cytokine-cytokine receptor interaction: This is a broad pathway that governs communication between immune cells and is essential for coordinating immune responses.
-
Antigen processing and presentation: This pathway is fundamental for the initiation of adaptive immune responses, where B-cells can act as antigen-presenting cells.
-
Hematopoietic cell lineage: This pathway encompasses the differentiation of various blood cells, including lymphocytes.
-
Complement and coagulation cascades: These are crucial components of the innate immune system that can also influence adaptive immunity.[4]
These findings suggest that BP5 may regulate multiple stages of B-cell development and differentiation.[4]
Experimental Workflow for In Vitro Analysis of BP5 on B-Cell Maturation
Caption: Workflow for isolating, treating, and analyzing murine spleen B-cells to assess the in vitro effects of BP5.
Signaling Pathways Influenced by Bursopentin (BP5) in B-Cells
Caption: Key signaling pathways in B-cells that are significantly enriched following in vivo administration of BP5.
Conclusion
The available scientific literature provides substantial evidence for the role of Bursopentin (BP5) in promoting B-cell maturation and differentiation, both in vitro and in vivo. The data indicates that BP5 can enhance the proliferation of total B-cells and drive their differentiation into activated, mature, and plasma cell phenotypes. The transcriptomic analysis further suggests that these effects are mediated through the modulation of several key immune signaling pathways.
While these findings on BP5 are compelling, it is crucial to underscore that direct experimental data on the effects of Splenopentin on B-cell maturation is currently lacking. Although both are immunomodulatory peptides derived from primary lymphoid organs, their functional equivalence in the context of B-cell biology cannot be assumed. Therefore, the information presented in this guide on Bursopentin should be considered as a strong rationale for conducting dedicated studies on Splenopentin. Future research should aim to perform similar in vitro and in vivo experiments with Splenopentin to elucidate its specific mechanism of action on B-lymphocyte maturation and to determine its potential as a therapeutic immunomodulator.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Splenopentin: A Technical Guide to its Origin from the Splenin Hormone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of immunomodulatory peptides, Splenopentin stands out as a molecule of significant interest. This pentapeptide, with the amino acid sequence Arg-Lys-Glu-Val-Tyr, represents the biologically active site of a larger splenic hormone known as splenin.[1][2] The discovery of splenin, and subsequently Splenopentin, is intrinsically linked to the study of the thymus and its hormonal secretions, particularly thymopoietin (B12651440). This technical guide provides an in-depth exploration of the origin of Splenopentin, detailing its discovery, the biochemical relationship to splenin, and the experimental methodologies that have been pivotal in its characterization.
The Serendipitous Discovery of Splenin
The journey to Splenopentin began with research into thymopoietin, a 49-amino acid polypeptide hormone isolated from the thymus, initially identified for its effects on neuromuscular transmission and later for its role in T-cell differentiation.[1][3][4] During the development of a radioimmunoassay (RIA) for bovine thymopoietin, researchers observed a cross-reaction with a substance present in the spleen and lymph nodes, but not in other tissues.[1][3][4] This cross-reactive molecule was aptly named "splenin."[1][3]
Further investigation revealed that splenin is a polypeptide hormone closely related to thymopoietin. Bovine splenin, like bovine thymopoietin, is a 49-amino acid polypeptide. However, they differ at a single amino acid residue at position 34; bovine thymopoietin has aspartic acid, while bovine splenin has glutamic acid at this position.[1][3][4] This subtle difference in a single amino acid is responsible for their distinct biological activities.
From Splenin to Splenopentin: Unveiling the Active Site
The identification of the biologically active region within both thymopoietin and splenin led to the synthesis of smaller peptide fragments. It was discovered that a pentapeptide corresponding to residues 32-36 of each hormone could reproduce their respective biological effects.[1][3][4] The synthetic pentapeptide derived from splenin was named Splenopentin (SP-5), with the sequence Arg-Lys-Glu-Val-Tyr.[1][2] Similarly, the corresponding pentapeptide from thymopoietin was named thymopentin (B1683142) (TP-5), with the sequence Arg-Lys-Asp-Val-Tyr.[1][2]
This discovery was a significant breakthrough, as it demonstrated that the full-length polypeptide was not necessary for biological activity. The smaller, synthetically accessible pentapeptides offered a more practical avenue for research and potential therapeutic development.
Comparative Biochemistry of Splenin and Splenopentin
The primary structures of splenin and its active fragment, Splenopentin, have been elucidated for both bovine and human origins. These details are crucial for understanding their structure-function relationships.
| Molecule | Species | Length (Amino Acids) | Key Amino Acid at Position 34 | Pentapeptide Active Site (Residues 32-36) |
| Splenin | Bovine | 49 | Glutamic Acid (Glu) | Arg-Lys-Glu-Val-Tyr |
| Splenin | Human | 48 | Alanine (Ala) | Arg-Lys-Ala-Val-Tyr |
| Thymopoietin | Bovine | 49 | Aspartic Acid (Asp) | Arg-Lys-Asp-Val-Tyr |
| Thymopoietin | Human | 48 | Aspartic Acid (Asp) | Arg-Lys-Asp-Val-Tyr |
| Splenopentin (SP-5) | N/A | 5 | Glutamic Acid (Glu) | Arg-Lys-Glu-Val-Tyr |
| Thymopentin (TP-5) | N/A | 5 | Aspartic Acid (Asp) | Arg-Lys-Asp-Val-Tyr |
Contrasting Biological Activities
The single amino acid difference between splenin and thymopoietin, and consequently between Splenopentin and thymopentin, results in distinct biological effects.
| Biological Activity | Thymopoietin / Thymopentin | Splenin / Splenopentin |
| Neuromuscular Transmission | Affects neuromuscular transmission.[1][3][4] | Does not affect neuromuscular transmission.[1][3][4] |
| T-Cell Precursor Differentiation | Induces phenotypic differentiation.[1][3][4] | Induces phenotypic differentiation.[1][3][4] |
| B-Cell Precursor Differentiation | Inhibits phenotypic differentiation.[1][3] | Induces phenotypic differentiation.[1][3] |
Experimental Protocols
The characterization of splenin and the development of Splenopentin were reliant on a series of key experimental techniques.
Isolation and Purification of Splenin
The initial isolation of splenin was guided by its cross-reactivity in a thymopoietin radioimmunoassay.
Caption: Workflow for the isolation and purification of splenin.
Methodology:
-
Tissue Preparation: Bovine spleens are homogenized in a suitable buffer to create a crude extract.
-
Centrifugation: The homogenate undergoes high-speed centrifugation to remove cellular debris, yielding a supernatant containing soluble proteins.
-
Chromatography: The supernatant is subjected to a series of chromatographic steps, including gel filtration and ion-exchange chromatography, to separate proteins based on size and charge.
-
Radioimmunoassay (RIA): Fractions from each purification step are screened using a radioimmunoassay developed for thymopoietin to identify those containing the cross-reactive splenin.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reverse-phase HPLC to yield highly purified splenin.
Solid-Phase Peptide Synthesis of Splenopentin
The discovery that a pentapeptide retained the biological activity of splenin led to its chemical synthesis, most commonly through Solid-Phase Peptide Synthesis (SPPS).
Caption: Stepwise process of Splenopentin synthesis via SPPS.
Methodology:
-
Resin Preparation: An insoluble polymer resin is used as the solid support.
-
Amino Acid Attachment: The C-terminal amino acid (Tyrosine) is covalently attached to the resin.
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed.
-
Coupling: The next amino acid in the sequence (Valine), with its N-terminus protected, is activated and coupled to the deprotected amino group of the resin-bound amino acid.
-
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid (Glutamic acid, Lysine, and Arginine) until the full pentapeptide is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude peptide is purified using reverse-phase HPLC to obtain highly pure Splenopentin.
Biological Activity Assays
The distinct biological activities of Splenopentin and its counterparts were determined using specific bioassays.
Caption: Assays to determine the biological functions of Splenopentin.
Methodologies:
-
T-Cell and B-Cell Differentiation Assays:
-
Precursor cells (pro-thymocytes or B-cell precursors) are isolated from appropriate tissues.
-
The cells are incubated in vitro with varying concentrations of Splenopentin or thymopentin.
-
Following incubation, the cells are stained with fluorescently labeled antibodies specific for mature T-cell or B-cell surface markers.
-
The percentage of differentiated cells is quantified using flow cytometry.
-
-
Neuromuscular Transmission Assay:
-
An in vitro nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm) is set up.
-
The preparation is stimulated electrically, and muscle contraction is recorded.
-
Splenopentin or thymopentin is added to the preparation.
-
Changes in neuromuscular transmission, such as a block in muscle contraction, are measured.
-
Signaling Pathways
The precise intracellular signaling pathways activated by Splenopentin are still an area of active research. However, based on its immunomodulatory effects, it is hypothesized to interact with specific receptors on immune cells, initiating a cascade of intracellular events that ultimately lead to the modulation of gene expression related to cell differentiation and function.
Caption: A proposed signaling cascade initiated by Splenopentin.
Conclusion
The origin of Splenopentin is a compelling story of scientific inquiry, beginning with the unexpected discovery of the splenin hormone through its relationship with thymopoietin. The subsequent identification of Splenopentin as the active pentapeptide fragment of splenin has provided researchers with a powerful tool to investigate and modulate immune responses. The distinct biological activities of Splenopentin, particularly its ability to induce both T- and B-cell differentiation without affecting neuromuscular transmission, underscore the profound impact that subtle changes in peptide structure can have on function. The detailed experimental protocols outlined in this guide have been fundamental to our current understanding and will continue to be essential for future research and the potential development of Splenopentin-based therapeutics.
References
- 1. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and complete amino acid sequence of human thymopoietin and splenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Immune Modulation: A Technical Guide to Splenopentin and its Relationship with Thymopoietin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural and functional relationship between two closely related immunomodulatory peptides: splenopentin and thymopoietin (B12651440). While differing by only a single amino acid, these pentapeptides, derived from the splenic hormone splenin and the thymic hormone thymopoietin respectively, exhibit distinct and contrasting effects on the immune system. This document will dissect their origins, biochemical properties, and mechanisms of action, with a focus on their differential influence on T-cell and B-cell differentiation and neuromuscular transmission. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug development.
Introduction: Two Peptides, Two Paths in Immunoregulation
The adaptive immune system's remarkable specificity and memory are orchestrated by a complex interplay of cellular and humoral components, primarily driven by T- and B-lymphocytes. The maturation and differentiation of these cells are tightly regulated by a host of signaling molecules, including peptide hormones. Among these, thymopoietin, a hormone of the thymus, has long been recognized for its crucial role in T-cell development.[1] Its synthetic active-site pentapeptide, thymopentin (B1683142), has been extensively studied and utilized for its immunomodulatory properties.[2]
Less ubiquitous in the scientific literature, but of equal importance for a complete understanding of immune regulation, is splenopentin. This pentapeptide is the synthetic counterpart to a fragment of splenin, a polypeptide discovered in the spleen.[3][4] The striking homology between splenopentin and thymopentin, contrasted with their divergent biological activities, presents a compelling case study in structure-function relationships and highlights the nuanced control of immune responses. This guide aims to elucidate this relationship, providing the technical details necessary for advanced research and therapeutic development.
Structural and Physicochemical Properties
Splenopentin and thymopentin are pentapeptides, meaning they are composed of five amino acids. Their primary sequences are remarkably similar, with a single amino acid substitution at the third position being the sole differentiator.[1][5] This subtle change from an aspartic acid in thymopentin to a glutamic acid in splenopentin is responsible for their distinct biological functions.
| Peptide | Sequence (Three-Letter Code) | Sequence (One-Letter Code) | Molecular Formula | Molecular Weight ( g/mol ) | Originating Hormone | Organ of Origin |
| Thymopentin | Arg-Lys-Asp-Val-Tyr | R-K-D-V-Y | C30H49N9O9 | 679.77 | Thymopoietin | Thymus |
| Splenopentin | Arg-Lys-Glu-Val-Tyr | R-K-E-V-Y | C31H51N9O9 | 693.8 | Splenin | Spleen |
Contrasting Biological Activities: A Tale of Two Immune Modulators
The single amino acid difference between splenopentin and thymopentin translates into a significant divergence in their effects on the immune system and neuromuscular function.
Effects on Lymphocyte Differentiation
The most profound distinction lies in their influence on the differentiation of T- and B-lymphocytes.
-
Thymopentin: True to its thymic origin, thymopentin selectively promotes the differentiation of T-cell precursors while concurrently inhibiting the differentiation of B-cells.[3][4] This targeted action underscores its role in cell-mediated immunity.
-
Splenopentin: In contrast, splenopentin exhibits a broader spectrum of activity, inducing the differentiation of both T-cell and B-cell precursors.[3][4] This suggests a role for splenopentin in coordinating both cell-mediated and humoral immunity.
| Biological Activity | Thymopentin | Splenopentin | Reference |
| T-Cell Differentiation | Induces | Induces | [3][4] |
| B-Cell Differentiation | Inhibits | Induces | [3][4] |
| Neuromuscular Transmission | Affects | No Effect | [3][4] |
| Myelopoietic Restoration | Not established | Accelerates | [6] |
Neuromuscular Transmission
Thymopoietin was initially discovered through its effects on neuromuscular transmission, a property retained by its synthetic analog, thymopentin.[1] This activity is notably absent in splenopentin.[3][4]
Myelopoietic and Immune System Restoration
Studies have shown that splenopentin can accelerate the restoration of the myelopoietic (blood-forming) and immune systems in mice following sublethal radiation.[6] This suggests a potential therapeutic application in recovery from immunosuppressive treatments.
Signaling Pathways: Unraveling the Molecular Mechanisms
The divergent biological activities of splenopentin and thymopentin are rooted in their interactions with distinct cellular signaling pathways.
Thymopentin Signaling
Thymopentin has been shown to exert its effects through multiple signaling cascades:
-
NF-κB Pathway: Thymopentin activates the NF-κB signaling pathway, a central regulator of immune and inflammatory responses.[7]
-
Toll-Like Receptor 2 (TLR2) Pathway: It can bind to TLR2, leading to the activation of the downstream MyD88-NF-κB signaling pathway.[3][8]
-
PI3K/Akt/Wnt/β-catenin Pathway: In the context of cancer biology, thymopentin has been observed to inhibit the PI3K/Akt/Wnt/β-catenin signaling pathway in cancer stem cells.[9]
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 3. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Modified method of isolating thymopoietin and its effect on neuromuscular transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay for bovine serum thymopoietin: discrimination from splenin by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Splenopentin
-
Chemical formula : C30H47N7O10
-
Molar mass : 681.74 g/mol
-
PubChem CID : 16132717
-
CAS Number : 75943-34-7
-
Synonyms : 75943-34-7, Arg-Lys-Glu-Val-Tyr, RKEVY 1
This document provides an in-depth overview of Splenopentin (SP-5), a synthetic pentapeptide with immunomodulatory properties, intended for researchers, scientists, and drug development professionals. It covers the peptide's origins, biological functions, and the experimental methodologies used to elucidate its effects.
Introduction to Splenopentin
Splenopentin is a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr.[2][1] It corresponds to the 32-36 amino acid sequence of splenin, a hormone isolated from the spleen.[2][3][4][5] The discovery of splenin, and subsequently Splenopentin, arose from research into the immunological functions of the spleen in the late 1970s.[6] Splenin was identified as a product in the spleen and lymph nodes that cross-reacted with radioimmunoassays for thymopoietin (B12651440), a thymic hormone.[2][5] It differs from thymopoietin by a single amino acid at position 34 (glutamic acid in splenin versus aspartic acid in thymopoietin).[2][5] Like its parent molecule, Splenopentin reproduces the biological activities of splenin and has been a subject of research for its potential as an immunomodulator.[2][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Splenopentin is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-hydroxypentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | PubChem |
| Molecular Formula | C30H49N9O9 | PubChem |
| Molecular Weight | 695.77 g/mol | PubChem |
| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr (RKEVY) | [2][1] |
| CAS Number | 75943-34-7 | [1] |
Biological and Immunomodulatory Functions
Splenopentin primarily acts as an immunomodulator, influencing the activity of various immune cells.[6] Its functions often contrast with those of the structurally similar thymopentin (B1683142) (TP-5).
Key immunomodulatory effects include:
-
Induction of T- and B-cell Precursors: Unlike thymopentin, which selectively induces T-cell precursor differentiation while inhibiting B-cell differentiation, Splenopentin induces the differentiation of both T- and B-cell precursors.[5]
-
Enhancement of Immune Response: In animal models, Splenopentin has been shown to heighten the H-Y rejection response (a measure of cell-mediated immunity) in young, thymus-intact female mice.[4]
-
Myelopoietic and Immune System Restoration: Studies have demonstrated that a form of Splenopentin (DAc-SP-5) can accelerate the recovery of the myelopoietic and immune systems in mice following sublethal irradiation.[3] This effect was associated with an accelerated recovery of leukocyte counts and an increased number of bone marrow-derived cells.[3]
It is important to note that the overall effect of Splenopentin in vivo can depend on the immune status of the recipient.[4] For instance, it had no effect on the H-Y rejection response in splenectomized or thymectomized female mice.[4]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways of Splenopentin are not fully elucidated in the provided search results, research on small spleen peptides (SSPs) offers potential insights. SSPs have been shown to target dendritic cells (DCs), promoting their tolerogenic differentiation and leading to the induction of Foxp3+ immunosuppressive Treg cells.[7][8] This process involves direct contact between SSP-activated DCs and naive CD4+ T cells via PD-1 and CTLA4 immune checkpoint receptors.[8]
Furthermore, SSPs have been observed to activate the mTOR cascade through the PI3K/Akt signaling axis, involving ERK and GSK3β kinases.[7] They may also modulate the immune response by reducing extracellular ATP (exATP) synthesis in non-immune cells, which is typically induced by pro-inflammatory cytokines.[8]
The following diagram illustrates a potential signaling pathway for small spleen peptides, which may share similarities with Splenopentin's mechanism of action.
Caption: Potential signaling cascade for small spleen peptides (SSPs).
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies used in key studies on Splenopentin and related peptides.
5.1. H-Y Skin Graft Rejection Assay
-
Objective: To assess the effect of Splenopentin on cell-mediated immunity.[4]
-
Animal Model: C3H/HeJ female mice (recipients) and C3H/HeJ male mice (donors).[4]
-
Procedure:
-
Endpoint: A heightened rejection response (i.e., faster rejection) indicates an enhanced immune response.[4]
5.2. Hematopoietic Colony-Forming Assay
-
Objective: To evaluate the effect of Splenopentin on the recovery of hematopoietic progenitor cells.[3]
-
Animal Model: Mice subjected to sublethal irradiation.[3]
-
Procedure:
-
Bone marrow cells are harvested from treated and control mice at various time points post-irradiation.[3]
-
Cells are cultured in a semi-solid medium containing appropriate colony-stimulating factors.
-
The number of granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC) is quantified after a period of incubation.[3]
-
-
Endpoint: An increased number of colonies in the treated group indicates accelerated hematopoietic recovery.[3]
5.3. Splenic Plaque-Forming Cell (PFC) Response
-
Objective: To measure the effect of Splenopentin on the humoral immune response to a T-cell dependent antigen.[3]
-
Animal Model: Mice treated with Splenopentin or control following sublethal irradiation.[3]
-
Procedure:
-
Mice are immunized with a T-cell dependent antigen (e.g., sheep red blood cells).
-
After a specific period, spleens are harvested, and splenocytes are isolated.
-
Splenocytes are mixed with the antigen and complement in an agarose (B213101) gel.
-
The number of plaques (zones of lysis) formed by antibody-producing cells is counted.
-
-
Endpoint: A higher number of plaques in the treated group suggests an enhanced humoral immune response.[3]
The following diagram outlines a general workflow for evaluating the in vivo effects of Splenopentin.
Caption: General workflow for in vivo studies of Splenopentin.
Conclusion and Future Directions
Splenopentin is a synthetic peptide with demonstrated immunomodulatory effects, particularly in the induction of lymphocyte precursors and the restoration of the immune system after damage. While its mechanisms of action are still under investigation, research into related small spleen peptides suggests a role in modulating dendritic cell function and influencing key signaling pathways like PI3K/Akt/mTOR.
For drug development professionals, Splenopentin may represent a therapeutic candidate for conditions involving immune dysregulation or for accelerating immune recovery following treatments like radiation. Future research should focus on elucidating the specific molecular targets and signaling pathways of Splenopentin, conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models, and exploring the development of more stable and potent analogs. The detailed experimental protocols provided herein offer a foundation for further investigation into this promising immunomodulatory agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. codeage.com [codeage.com]
- 7. Small Spleen Peptides (SSPs) Shape Dendritic Cell Differentiation through Modulation of Extracellular ATP Synthesis Profile | MDPI [mdpi.com]
- 8. The anti-inflammatory and tolerogenic potential of small spleen peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunoregulatory Effects of Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5), a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr, represents a significant area of interest in the field of immunomodulation.[1] It is the biologically active fragment, corresponding to amino acids 32-36, of splenin, a hormone isolated from the spleen.[2] Structurally similar to thymopentin, a peptide derived from the thymus, splenopentin has demonstrated a distinct and potent capacity to influence and regulate various facets of the immune system. This technical guide provides a comprehensive review of the known immunoregulatory effects of splenopentin, detailing its impact on immune cell populations, outlining relevant experimental protocols, and visualizing its proposed signaling pathways.
Core Immunoregulatory Effects
Splenopentin exerts a range of effects on the hematopoietic and immune systems, positioning it as a molecule of interest for therapeutic applications in immunodeficiencies and for enhancing immune recovery.
Myelopoietic and Hematopoietic Restoration
Splenopentin has been shown to play a crucial role in myelopoiesis, the production of bone marrow-derived blood cells. It acts as a co-stimulant for granulocyte-macrophage colony-stimulating factor (GM-CSF), promoting the formation of hematopoietic progenitor cell colonies in vitro.[2] This suggests a supportive role for splenopentin in therapeutic regimens that utilize GM-CSF.
Furthermore, in vivo studies have demonstrated that splenopentin (as DAc-SP-5) accelerates the recovery of the myelopoietic and immune systems following sublethal irradiation in mice.[3] This restorative effect is characterized by an accelerated recovery of leukocyte counts and an increase in the number of bone marrow-derived cells, including granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[3]
Modulation of Lymphocyte Function
While some studies have reported no direct effect on lymphocyte proliferative responses, others suggest that splenopentin and its analogs can augment the activity of certain lymphocyte populations, such as human natural killer (NK) cells, in vitro.[2] The broader class of small spleen peptides (SSPs), to which splenopentin belongs, has been shown to stimulate the proliferation of several immune cells and induce the production of key cytokines like IL-2, IL-4, IFNγ, and TNFα.
Quantitative Data on Immunoregulatory Effects
The following tables summarize the key quantitative and qualitative effects of splenopentin as reported in preclinical studies. Due to the limited availability of specific numerical data in the reviewed literature, the tables focus on the observed effects and the experimental systems in which they were documented.
| Cell Type | Assay | Key Findings | Reference |
| Human Bone Marrow Progenitor Cells | Colony-Forming Unit (CFU) Assay | Acts as a co-stimulant for rHuGM-CSF-induced colony formation. | [2] |
| Murine Hematopoietic Progenitor Cells | Hematopoietic Colony-Forming Assay | Increased number of GM-CFC and M-CFC post-irradiation. | [3] |
| Murine Leukocytes | In vivo cell counts | Accelerated recovery of peripheral blood and spleen leukocyte counts post-irradiation. | [3] |
| Human Natural Killer (NK) Cells | In vitro cytotoxicity assay | Analogs of splenopentin significantly augment NK cell activity. | [2] |
| Human T-Cells | Lymphocyte Proliferation Assay | No direct effect on lymphocyte proliferative responses observed in one study. | [2] |
Table 1: Summary of Splenopentin's Effects on Hematopoietic and Immune Cells
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of splenopentin's immunoregulatory effects.
Hematopoietic Colony-Forming Cell (CFC) Assay
This assay is used to assess the effect of splenopentin on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Bone marrow cells (human or murine)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rHuGM-CSF)
-
Splenopentin (lyophilized powder)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a single-cell suspension of bone marrow cells.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Prepare different concentrations of splenopentin in IMDM.
-
In a sterile tube, mix the bone marrow cell suspension with the methylcellulose-based medium, rHuGM-CSF (at a predetermined optimal concentration), and the various concentrations of splenopentin or a vehicle control.
-
Plate 1.1 mL of the cell mixture into each 35 mm culture dish.
-
Incubate the dishes for 14 days in a humidified incubator.
-
After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, CFU-G, CFU-M) under an inverted microscope based on their morphology.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of splenopentin on T-cell proliferation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Splenopentin
-
Flow cytometer
Procedure:
-
Isolate splenocytes or PBMCs and prepare a single-cell suspension.
-
Label the cells with CFSE at a final concentration of 0.5-1 µM for 10 minutes at 37°C.
-
Quench the labeling reaction by adding FBS.
-
Wash the cells with complete RPMI-1640 medium.
-
Resuspend the labeled cells at a concentration of 1x10⁶ cells/mL.
-
Plate the cells in a 96-well plate and add the T-cell mitogen.
-
Add different concentrations of splenopentin or a vehicle control to the wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by the appearance of successive peaks with halved fluorescence intensity.
Signaling Pathways
While the precise signaling cascade for splenopentin is not yet fully elucidated, research on the broader class of small spleen peptides (SSPs) suggests a mechanism involving the modulation of dendritic cell (DC) function through the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival in immune cells.
Proposed Signaling Pathway in Dendritic Cells
SSPs, including likely splenopentin, are proposed to induce a tolerogenic state in dendritic cells. This process is initiated by the binding of the peptide to a yet-unidentified cell surface receptor, triggering a signaling cascade that involves the activation of the PI3K/Akt/mTOR pathway. This moderate but sustained activation, in contrast to the strong, acute activation by immunogenic stimuli, leads to a tolerogenic DC phenotype. These tolerogenic DCs are then capable of inducing the differentiation of Foxp3+ regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and suppressing autoimmune responses.
Caption: Proposed signaling pathway of Splenopentin in dendritic cells.
Experimental Workflow for Investigating Splenopentin's Effect on Dendritic Cell Maturation
To investigate the effect of splenopentin on DC maturation, a common in vitro experiment involves the differentiation of bone marrow-derived dendritic cells (BMDCs) and subsequent analysis of maturation markers.
Caption: Workflow for assessing DC maturation in response to Splenopentin.
Conclusion and Future Directions
Splenopentin is a promising immunomodulatory peptide with demonstrated effects on myelopoiesis and immune system recovery. Its potential to influence dendritic cell function and promote a tolerogenic immune environment warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of its specific cell surface receptor and the detailed characterization of its downstream signaling pathways. Furthermore, more extensive dose-response studies are needed to provide clear quantitative data on its effects on various immune cell populations and their functions. Such studies will be crucial for the translation of splenopentin's immunoregulatory properties into effective clinical therapies for a range of immunological disorders.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of splenopentin (DA SP-5) on in vitro myelopoiesis and on AZT-induced bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Splenopentin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the chemical synthesis and purification of the immunomodulatory peptide, Splenopentin. The protocols detailed below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.
Introduction to Splenopentin
Splenopentin (SP-5) is a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr). It corresponds to the biologically active site (residues 32-36) of splenin, a polypeptide hormone isolated from the spleen.[1][2] Splenopentin exhibits a range of immunomodulatory activities, including the induction of both T-cell and B-cell precursor differentiation, making it a molecule of significant interest for therapeutic and research applications.[1]
Synthesis of Splenopentin
The primary method for the synthesis of Splenopentin is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of Splenopentin on a 0.1 mmol scale. The process involves cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Table 1: Materials and Reagents for Splenopentin Synthesis
| Reagent | Purpose | Typical Supplier |
| Fmoc-Tyr(tBu)-Wang Resin | Pre-loaded solid support | Major biochemical suppliers |
| Fmoc-Val-OH | Protected amino acid | Major biochemical suppliers |
| Fmoc-Glu(OtBu)-OH | Protected amino acid | Major biochemical suppliers |
| Fmoc-Lys(Boc)-OH | Protected amino acid | Major biochemical suppliers |
| Fmoc-Arg(Pbf)-OH | Protected amino acid | Major biochemical suppliers |
| HATU | Coupling agent | Major biochemical suppliers |
| DIPEA (or DIEA) | Base for coupling | Major biochemical suppliers |
| Piperidine (B6355638) | Fmoc deprotection agent | Major chemical suppliers |
| DMF | Solvent | Major chemical suppliers |
| DCM | Solvent | Major chemical suppliers |
| TFA | Cleavage reagent | Major chemical suppliers |
| TIS | Scavenger | Major chemical suppliers |
| Water | Scavenger | - |
| Diethyl ether (cold) | Precipitation of peptide | Major chemical suppliers |
Experimental Protocol:
-
Resin Preparation:
-
Place approximately 200 mg of Fmoc-Tyr(tBu)-Wang resin (loading ~0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1-2 hours with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Cycle for Val, Glu, Lys, Arg):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
-
-
Final Deprotection:
-
After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to ensure complete recovery.
-
-
Peptide Precipitation and Collection:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether, wash the peptide pellet with cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Table 2: Representative Quantitative Parameters for Splenopentin Synthesis
| Parameter | Value |
| Scale of Synthesis | 0.1 mmol |
| Molar Excess of Amino Acids | 4 equivalents |
| Molar Excess of Coupling Reagents | 3.9 equivalents (HATU), 8 equivalents (DIPEA) |
| Coupling Time per Amino Acid | 1-2 hours |
| Deprotection Time | 5 + 15 minutes |
| Cleavage Time | 2-3 hours |
| Expected Crude Yield | 70-90% |
Liquid-Phase Peptide Synthesis (LPPS)
While less common for research-scale synthesis of short peptides, LPPS is a viable alternative, particularly for large-scale production. In LPPS, the peptide is synthesized in solution, and purification is typically performed after each coupling step. This method can lead to higher purity intermediates but is generally more time-consuming.
Purification of Splenopentin
The standard method for purifying synthetic peptides like Splenopentin is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC Purification Protocol
Table 3: Materials and Equipment for Splenopentin Purification
| Item | Specification |
| HPLC System | Preparative or Semi-preparative |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detector | UV detector at 214 nm and 280 nm |
| Lyophilizer | For drying the purified peptide |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude Splenopentin pellet in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for separating closely related impurities.
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for the Tyrosine side chain).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which should be the desired Splenopentin peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions for purity using analytical RP-HPLC with a similar but faster gradient.
-
Pool the fractions that meet the desired purity level (typically >95% or >98%).
-
-
Lyophilization:
-
Freeze the pooled pure fractions and lyophilize them to obtain the final product as a white, fluffy powder.
-
Table 4: Representative HPLC Parameters and Expected Results
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Flow Rate | 10-20 mL/min (for preparative scale) |
| Gradient | 5-45% Mobile Phase B over 40 minutes |
| Detection Wavelength | 214 nm |
| Expected Purity (Post-HPLC) | >95% |
| Expected Overall Yield (Post-Purification) | 20-40% |
Visualizing Workflows and Pathways
Splenopentin Synthesis Workflow
Caption: Splenopentin Solid-Phase Synthesis Workflow
Splenopentin Purification Workflow
Caption: Splenopentin Purification Workflow
Proposed Signaling Pathway for Splenopentin
Based on the known immunomodulatory effects of Splenopentin and the mechanism of action of the closely related peptide, thymopentin, a plausible signaling pathway involves the activation of Toll-like Receptor 2 (TLR2).
Caption: Proposed Splenopentin Signaling Pathway
References
Solid-Phase Synthesis of Splenopentin Peptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin (Arg-Lys-Glu-Val-Tyr), a synthetic pentapeptide corresponding to the active site of the naturally occurring spleen hormone splenin, is a potent immunomodulator.[1] It has been shown to influence the differentiation and maturation of both T-lymphocytes and B-lymphocytes, making it a significant candidate for therapeutic applications in immunology and drug development. This document provides a detailed protocol for the solid-phase synthesis of Splenopentin using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted and robust method for peptide synthesis.[2][3][4][5] Additionally, it outlines the postulated signaling pathway through which Splenopentin is believed to exert its immunomodulatory effects.
Introduction
Splenopentin (SP-5) is the synthetic pentapeptide with the sequence H-Arg-Lys-Glu-Val-Tyr-OH.[1] It mirrors the biological activity of splenin, a hormone isolated from the spleen.[1] The immunomodulatory properties of Splenopentin, particularly its role in promoting the differentiation of T-cells and B-cells, have garnered significant interest in the scientific community. Solid-phase peptide synthesis (SPPS) offers an efficient and reliable method for obtaining high-purity Splenopentin for research and preclinical studies.[6][7] The Fmoc/tBu (tert-butyl) strategy is the most commonly employed method for SPPS due to its milder reaction conditions compared to other techniques.[8]
This application note provides a comprehensive guide to the manual solid-phase synthesis of Splenopentin, including quantitative data for reagents, detailed experimental procedures, and purification methods. Furthermore, it visualizes the likely signaling cascade initiated by Splenopentin, offering insights into its mechanism of action at the molecular level.
Data Presentation: Reagents and Materials
The following tables summarize the necessary protected amino acids, resins, and reagents for the solid-phase synthesis of Splenopentin.
Table 1: Protected Amino Acids for Splenopentin Synthesis
| Amino Acid | IUPAC Abbreviation | Side-Chain Protecting Group | Supplier Example |
| N-α-Fmoc-L-Tyrosine | Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Sigma-Aldrich |
| N-α-Fmoc-L-Valine | Fmoc-Val-OH | None | Sigma-Aldrich |
| N-α-Fmoc-L-Glutamic acid | Fmoc-Glu(OtBu)-OH | tert-Butyl ester (OtBu) | Sigma-Aldrich |
| N-α-Fmoc-L-Lysine | Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | Sigma-Aldrich |
| N-α-Fmoc-L-Arginine | Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Sigma-Aldrich |
Table 2: Resin and Key Reagents
| Reagent | Purpose | Concentration/Amount | Supplier Example |
| Rink Amide MBHA Resin | Solid support for C-terminal amide | 0.1 mmol scale (e.g., 250 mg, 0.4 mmol/g loading) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Solvent | As required | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent | As required | Sigma-Aldrich |
| Piperidine (B6355638) | Fmoc deprotection | 20% (v/v) in DMF | Sigma-Aldrich |
| HCTU | Coupling reagent | 4.5 equivalents | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling | 5 equivalents | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Cleavage from resin | 95% (v/v) | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger | 2.5% (v/v) | Sigma-Aldrich |
| Water (H₂O) | Scavenger | 2.5% (v/v) | Sigma-Aldrich |
| Diethyl ether (cold) | Peptide precipitation | As required | Sigma-Aldrich |
Experimental Protocols
The following is a representative manual protocol for the solid-phase synthesis of Splenopentin on a 0.1 mmol scale.
Resin Preparation and Swelling
-
Weigh 250 mg of Rink Amide MBHA resin (assuming a loading of 0.4 mmol/g) into a fritted syringe reaction vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with occasional agitation.[2]
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time for a total of two deprotection steps.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Amino Acid Coupling
The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Arginine). The following steps are repeated for each amino acid in the sequence (Tyr, Val, Glu, Lys, Arg).
-
In a separate vial, dissolve 4.5 equivalents (0.45 mmol) of the corresponding Fmoc-protected amino acid and 4.5 equivalents (0.45 mmol) of HCTU in 2 mL of DMF.
-
Add 5 equivalents (0.5 mmol) of DIPEA to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and then again with DMF (3 x 5 mL).
Cleavage and Deprotection
-
After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 250 mg of resin, use approximately 5 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[9]
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[9]
-
A white precipitate of the peptide will form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder. The purity of the final product can be confirmed by analytical RP-HPLC and the identity can be verified by mass spectrometry.[10]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Postulated Signaling Pathway of Splenopentin
Studies on thymopentin, a closely related immunomodulatory peptide, have shown that it can exert its effects by binding to Toll-like receptor 2 (TLR2).[11][12][13] This interaction initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[11][12][14] NF-κB plays a crucial role in the development, activation, and differentiation of both T-cells and B-cells.[15][16][17][18][19] The following diagram illustrates this proposed mechanism of action for Splenopentin.
Conclusion
The solid-phase synthesis of Splenopentin using Fmoc chemistry is a reliable and efficient method for obtaining this immunomodulatory peptide for research and development purposes. The detailed protocol provided in this application note serves as a comprehensive guide for its synthesis, purification, and characterization. Understanding the molecular mechanism of action, likely mediated through the TLR2-NF-κB signaling pathway, is crucial for the targeted development of novel therapeutics based on Splenopentin and its analogs. Further research to definitively confirm the direct interaction of Splenopentin with TLR2 and to elucidate the full spectrum of downstream gene targets of NF-κB in T-cell and B-cell differentiation will be invaluable.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 12. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NFκB signaling in T cell memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Splenocyte Proliferation Assay for Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5), a synthetic pentapeptide with the sequence Arg-Lys-Glu-Val-Tyr, corresponds to the active site of splenin, a hormone isolated from the spleen.[1] Along with its thymic counterpart, thymopentin, splenopentin is recognized for its immunomodulatory properties.[1] These peptides are investigated for their potential to influence immune responses, making them candidates for therapeutic development in various conditions, including immunodeficiencies and autoimmune diseases.
This document provides a detailed protocol for assessing the in vitro effect of splenopentin on the proliferation of murine splenocytes. Splenocyte proliferation assays are fundamental in immunology for evaluating the response of lymphocytes (T-cells and B-cells) to various stimuli. This protocol is designed to be a comprehensive guide for researchers investigating the immunomodulatory effects of splenopentin.
Principle of the Splenocyte Proliferation Assay
The splenocyte proliferation assay measures the extent of lymphocyte division in response to a stimulus. Splenocytes, a mixed population of immune cells isolated from the spleen, are cultured in the presence of the test compound (splenopentin). A mitogen, such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells, is typically used as a positive control to induce a strong proliferative response. The proliferation can be quantified using several methods:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable, proliferating cells.
-
[3H]-Thymidine Incorporation Assay: This method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells, providing a direct measure of cell proliferation.[2]
-
BrdU Assay: A non-radioactive alternative to the [3H]-thymidine assay, where a synthetic nucleoside analog, BrdU, is incorporated into newly synthesized DNA and detected with specific antibodies.
-
CFSE Staining: A fluorescent dye that is equally distributed between daughter cells upon division. The progressive halving of fluorescence intensity allows for the tracking of cell division generations by flow cytometry.
This protocol will focus on the MTT assay due to its widespread use, simplicity, and non-radioactive nature.
Experimental Protocol: Splenocyte Proliferation Assay using MTT
Materials and Reagents
-
Reagents:
-
Splenopentin (lyophilized powder)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
2-Mercaptoethanol (55 mM)
-
Concanavalin A (ConA) or Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Trypan Blue solution (0.4%)
-
ACK (Ammonium-Chloride-Potassium) Lysis Buffer
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
-
Sterile dissection tools
-
70 µm cell strainer
-
Methodology
1. Preparation of Splenocyte Suspension
a. Euthanize a mouse (e.g., BALB/c or C57BL/6) by a humane, approved method.
b. Aseptically dissect the spleen and place it in a petri dish containing 5 mL of sterile, cold RPMI-1640 medium.
c. Gently create a single-cell suspension by mashing the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.[3][4]
d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
e. Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer for 2 minutes at room temperature to lyse red blood cells.
f. Add 8 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes.
g. Discard the supernatant, resuspend the pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol), and wash the cells twice more by centrifugation.
2. Cell Counting and Viability
a. Resuspend the final cell pellet in 5-10 mL of complete RPMI-1640 medium.
b. Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio) and count the viable (unstained) cells using a hemocytometer or automated cell counter. Cell viability should be >95%.
c. Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
3. Assay Setup
a. Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well flat-bottom plate.
b. Prepare serial dilutions of splenopentin in complete RPMI-1640 medium.
c. Add 100 µL of the splenopentin dilutions to the respective wells in triplicate. A typical concentration range to test for a new peptide would be 0.1 to 100 µg/mL.
d. Set up the following controls in triplicate:
- Negative Control: 100 µL of complete RPMI-1640 medium only.
- Positive Control: 100 µL of ConA (final concentration 2.5-5 µg/mL) or LPS (final concentration 5-10 µg/mL).
- Vehicle Control: If splenopentin is dissolved in a solvent other than the medium, add the highest concentration of the solvent used to the cells.
4. Incubation
a. Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
5. MTT Assay
a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
b. Incubate the plate for another 4 hours at 37°C.
c. Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant without disturbing the formazan crystals.
d. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
e. Shake the plate gently for 10 minutes to ensure complete dissolution.
f. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate the average absorbance for each set of triplicates.
-
Subtract the absorbance of the blank wells (medium only) from all other values.
-
Calculate the Stimulation Index (SI) to normalize the results: SI = (Absorbance of Treated Wells) / (Absorbance of Negative Control Wells) [5]
-
Present the data in a table and/or a bar graph showing the mean SI ± standard deviation (SD) for each condition.
Table 1: Hypothetical Proliferative Response of Murine Splenocytes to Splenopentin
| Treatment Group | Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | Stimulation Index (SI) |
| Negative Control | - | 0.250 ± 0.02 | 1.00 |
| Positive Control (ConA) | 5 | 1.250 ± 0.10 | 5.00 |
| Splenopentin | 0.1 | 0.255 ± 0.03 | 1.02 |
| Splenopentin | 1 | 0.248 ± 0.02 | 0.99 |
| Splenopentin | 10 | 0.252 ± 0.04 | 1.01 |
| Splenopentin | 100 | 0.245 ± 0.03 | 0.98 |
Expected Results and Interpretation
Based on available literature, splenopentin and its analogs may not directly induce T-cell proliferation.[6] A study by Rastogi et al. (1993) found that splenopentin had no effect on lymphocyte proliferative responses, although some of its analogs did augment natural killer (NK) cell activity.[6] Therefore, it is anticipated that the Stimulation Index for splenopentin-treated splenocytes will be close to 1.0, similar to the negative control.
A lack of direct proliferative effect does not preclude other immunomodulatory activities. Splenopentin might influence cytokine production, enhance the response to other stimuli (co-stimulatory effect), or affect specific subpopulations of splenocytes. Further experiments, such as co-stimulation with a sub-optimal dose of a mitogen or analysis of cytokine profiles in the culture supernatant, could be employed to investigate these possibilities. For instance, small spleen peptides have been shown to target dendritic cells and promote their tolerogenic differentiation.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the splenocyte proliferation assay using MTT.
Hypothesized Signaling Pathway in T-Cell Activation
While a specific signaling pathway for splenopentin in splenocytes is not well-defined, immunomodulatory peptides can influence key signaling cascades. Small spleen peptides have been suggested to activate the mTOR pathway.[7] The PI3K/Akt/mTOR pathway is crucial in regulating T-cell proliferation and differentiation. The following diagram illustrates a generalized T-cell activation pathway and indicates where an immunomodulatory peptide like splenopentin could hypothetically exert its influence.
Caption: Hypothesized modulation of the PI3K/Akt/mTOR T-cell activation pathway.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Antigen-specific T cells in Spleens of Vaccinated Mice Applying 3[H]-Thymidine Incorporation Assay and Luminex Multiple Cytokine Analysis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. researchgate.net [researchgate.net]
- 6. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory and tolerogenic potential of small spleen peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models Using Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5), a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr, represents the biologically active fragment of splenin, a hormone isolated from the spleen.[1][2][3] This immunomodulatory peptide has shown significant promise in preclinical studies, particularly in models of radiation-induced immunosuppression.[1] In vivo studies have demonstrated its capacity to accelerate the recovery of both the myelopoietic and immune systems, making it a person of interest for therapeutic development in contexts of bone marrow depression and compromised immune function.[1]
These application notes provide a comprehensive overview of the use of Splenopentin in in vivo experimental models, with a focus on a radiation-induced immunosuppression model in mice. Detailed protocols for compound administration and key immunological and hematopoietic assays are provided to guide researchers in designing and executing their studies.
Core Applications of Splenopentin in In Vivo Models
Splenopentin has been primarily investigated for its ability to:
-
Accelerate Immune Reconstitution: Following sublethal irradiation, Splenopentin treatment has been shown to enhance the recovery of immunocompetence.[1]
-
Promote Myelopoiesis: The peptide stimulates the restoration of the myelopoietic system, including the recovery of leukocyte counts and bone marrow-derived cells.[1]
-
Enhance Hematopoietic Progenitor Cell Activity: Splenopentin has been observed to increase the number of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[1]
-
Restore Antibody Production: Continuous treatment with Splenopentin has been found to be optimal for the complete reconstitution of antibody formation after total body irradiation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies with Splenopentin in a murine model of radiation-induced immunosuppression.
Table 1: Effect of Splenopentin on Hematopoietic Recovery in Irradiated Mice
| Parameter | Control (Irradiation Only) | Splenopentin (DAc-SP-5) Treated | Outcome | Reference |
| Peripheral Blood Leukocyte Counts | Delayed Recovery | Accelerated Recovery | Splenopentin treatment leads to a faster return to normal leukocyte levels. | [1] |
| Spleen Leukocyte Counts | Delayed Recovery | Accelerated Recovery | Splenopentin treatment promotes a quicker restoration of spleen cellularity. | [1] |
| Bone Marrow Derived Cells | Lower Numbers Post-Irradiation | Significantly Higher Numbers Post-Irradiation | Splenopentin enhances the recovery of bone marrow cell populations. | [1] |
| Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Lower Numbers Post-Irradiation | Significantly Higher Numbers Post-Irradiation | Splenopentin stimulates the proliferation of myeloid progenitor cells. | [1] |
| Macrophage Colony-Forming Cells (M-CFC) | Lower Numbers Post-Irradiation | Significantly Higher Numbers Post-Irradiation | Splenopentin promotes the generation of macrophage precursors. | [1] |
Table 2: Effect of Splenopentin on Functional Immune Recovery in Irradiated Mice
| Parameter | Control (Irradiation Only) | Splenopentin (DAc-SP-5) Treated | Outcome | Reference |
| Splenic Plaque-Forming Response to a T-cell Dependent Antigen | Suppressed Response | Enhanced Response | Splenopentin treatment restores the ability to mount an effective antibody response. | [1] |
| Antibody Formation | Incomplete Reconstitution with Short-Term Therapy | Complete Reconstitution with Continuous Therapy | Sustained administration of Splenopentin is crucial for full recovery of humoral immunity. | [2] |
Experimental Protocols
Protocol 1: In Vivo Splenopentin Administration in a Murine Model of Radiation-Induced Immunosuppression
This protocol outlines the procedure for inducing immunosuppression in mice via sublethal irradiation followed by treatment with Splenopentin.
Materials:
-
Splenopentin (DAc-SP-5)
-
Sterile, pyrogen-free saline solution
-
Female mice (e.g., inbred A strain)
-
Irradiation source (e.g., X-ray or gamma-ray source)
-
Standard animal housing and care facilities
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Animal Acclimatization: Acclimatize female mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Sublethal Irradiation: Expose the mice to a single dose of sublethal total body irradiation. The exact dose should be optimized for the specific mouse strain and irradiation source to induce significant but not lethal immunosuppression.
-
Splenopentin Preparation: Dissolve Splenopentin in sterile saline to the desired concentration. The solution should be prepared fresh for each set of injections.
-
Administration:
-
Route: Administer Splenopentin via subcutaneous (s.c.) injection.
-
Schedule: For optimal immune reconstitution, a continuous treatment regimen is recommended.[2] This can be achieved through daily subcutaneous injections starting shortly after irradiation and continuing for a period of 2-4 weeks, depending on the experimental endpoint.
-
-
Control Group: A control group of irradiated mice should receive subcutaneous injections of sterile saline on the same schedule as the Splenopentin-treated group.
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and overall health.
-
Endpoint Analysis: At predetermined time points post-irradiation, euthanize subsets of mice from both the treatment and control groups for analysis of hematopoietic and immune parameters as described in the subsequent protocols.
Protocol 2: Hematopoietic Colony-Forming Cell (CFC) Assay
This assay is used to quantify the number of hematopoietic progenitor cells in the bone marrow.
Materials:
-
Bone marrow cells harvested from femurs and tibias of experimental mice
-
MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines (e.g., GM-CSF, M-CSF, IL-3)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Syringes and needles for bone marrow flushing and cell plating
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Bone Marrow Harvest: Euthanize mice and aseptically collect femurs and tibias. Flush the bone marrow cavities with IMDM containing 2% FBS using a syringe and a 25-gauge needle.
-
Cell Suspension Preparation: Create a single-cell suspension by gently passing the bone marrow plug through a syringe and needle several times.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter.
-
Plating: Dilute the bone marrow cells in IMDM and add them to the MethoCult™ medium to a final plating concentration of 1-5 x 10⁴ cells per 35 mm dish.
-
Incubation: Plate the cell/MethoCult™ mixture into 35 mm culture dishes. Place the dishes in a larger petri dish with a small amount of sterile water to maintain humidity and incubate at 37°C in a 5% CO₂ humidified incubator for 7-14 days.
-
Colony Counting and Identification: After the incubation period, count the number of colonies under an inverted microscope. Colonies are identified based on their morphology as GM-CFC (containing both granulocytes and macrophages) and M-CFC (containing only macrophages).
Protocol 3: Splenic Plaque-Forming Cell (PFC) Assay
This assay measures the number of antibody-producing cells (plasma cells) in the spleen in response to a specific antigen.
Materials:
-
Spleen cells from experimental mice
-
Sheep Red Blood Cells (SRBCs) - as the T-cell dependent antigen
-
Guinea pig complement
-
Petri dishes or Cunningham chambers
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Immunization: Four to five days before the assay, immunize the mice (both Splenopentin-treated and control groups) with an intraperitoneal (i.p.) injection of SRBCs (e.g., 1 x 10⁸ cells in saline).
-
Spleen Cell Preparation: At the time of the assay, euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes in HBSS.
-
Cell Counting: Perform a cell count of the splenocytes.
-
PFC Assay:
-
Mix a known number of splenocytes with a suspension of SRBCs and a source of complement (guinea pig serum).
-
Embed this mixture in a thin layer of molten agar or agarose on a slide or in a petri dish.
-
Incubate the plates at 37°C for 1-2 hours.
-
-
Plaque Counting: During incubation, B-cells that are producing anti-SRBC antibodies will secrete them into the surrounding agar. The antibodies will bind to the adjacent SRBCs, and the addition of complement will lead to the lysis of these SRBCs, creating a clear zone or "plaque" around the antibody-producing cell. Count the number of plaques using a dissecting microscope. The results are typically expressed as the number of PFCs per 10⁶ splenocytes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating Splenopentin-induced immune reconstitution.
Caption: Proposed signaling pathways for Splenopentin's immunomodulatory effects.
References
- 1. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin-induced reconstitution of the immune response after total body irradiation: optimization of treatment regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Splenopentin Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), is the biologically active fragment of splenin, a hormone isolated from the spleen.[1] It is recognized for its immunomodulatory properties, playing a role in the regulation of the immune system. This document provides detailed application notes and protocols for the administration of Splenopentin in murine models, based on available scientific literature. It is intended to guide researchers in designing and executing experiments to evaluate the in vivo effects of this peptide.
Data Presentation
Table 1: In Vivo Dosage and Administration of Splenopentin in Murine Models
| Parameter | Details | Source |
| Dosage | 1 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) | [2] |
| Frequency | Three times a week | [2] |
| Duration | 7-90 days (depending on the experimental model) | [2] |
| Alternative Dosage | 0.01-100 µg per mouse (application-dependent) | [2][3] |
Note: Dosage and administration schedules may require optimization based on the specific mouse strain, age, and experimental context.
Experimental Protocols
Protocol 1: Preparation of Splenopentin for Injection
Objective: To prepare a sterile solution of Splenopentin for in vivo administration in mice.
Materials:
-
Splenopentin (SP-5) peptide powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Procedure:
-
Reconstitution of Splenopentin:
-
Aseptically, weigh the required amount of Splenopentin powder.
-
Reconstitute the peptide in a small volume of sterile, pyrogen-free water to create a stock solution. Gently vortex to ensure complete dissolution. Note: The solubility of peptides can vary. It is recommended to consult the manufacturer's instructions.
-
-
Dilution to Working Concentration:
-
Based on the desired final concentration for injection (e.g., to deliver 1 mg/kg in a 100-200 µL volume), dilute the stock solution with sterile, pyrogen-free saline.
-
-
Sterile Filtration:
-
Draw the final Splenopentin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial. This step is crucial to remove any potential microbial contamination.
-
-
Storage:
-
Store the sterile Splenopentin solution at 2-8°C for short-term use. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Intraperitoneal (i.p.) Administration of Splenopentin in Mice
Objective: To administer the prepared Splenopentin solution to mice via intraperitoneal injection.
Materials:
-
Prepared sterile Splenopentin solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
-
Animal Handling:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a colored fluid appears, withdraw the needle and re-insert at a different site with a new needle.
-
Slowly inject the Splenopentin solution. The maximum recommended volume for an i.p. injection in a mouse is typically 10 mL/kg.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 3: Assessment of Splenocyte Proliferation
Objective: To evaluate the effect of Splenopentin on the proliferative capacity of murine splenocytes.
Materials:
-
Spleens from control and Splenopentin-treated mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Sterile 70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Mitogens (e.g., Concanavalin A for T-cells, Lipopolysaccharide for B-cells)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, BrdU, or CFSE)
-
Plate reader or flow cytometer
Procedure:
-
Spleen Harvesting and Cell Suspension Preparation:
-
Humanely euthanize the mice and aseptically remove the spleens.
-
Place each spleen in a sterile petri dish containing RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer to lyse erythrocytes.
-
Wash the cells with RPMI-1640 and resuspend in complete medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Stimulation:
-
Adjust the cell concentration and seed the splenocytes into a 96-well plate.
-
Add the desired mitogen (e.g., ConA or LPS) to the appropriate wells to stimulate T-cell or B-cell proliferation, respectively. Include unstimulated controls.
-
-
Cell Proliferation Assay:
-
Culture the cells for 48-72 hours.
-
Perform a cell proliferation assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or stain with CFSE and analyze by flow cytometry).
-
-
Data Analysis:
-
Calculate the stimulation index or quantify the percentage of proliferating cells to compare the effects between control and Splenopentin-treated groups.
-
Signaling Pathways and Experimental Workflows
While the precise signaling cascade initiated by Splenopentin is not yet fully elucidated, its immunomodulatory effects suggest an influence on key pathways regulating immune cell function. One plausible mechanism, based on the activity of other small spleen-derived peptides, involves the modulation of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Proposed mTOR signaling pathway potentially modulated by Splenopentin.
Caption: Experimental workflow for Splenopentin administration and analysis in mice.
Conclusion
Splenopentin demonstrates significant immunomodulatory potential in murine models. The protocols outlined in this document provide a framework for the preparation, administration, and evaluation of Splenopentin's effects. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to institutional animal care and use guidelines. Further investigation is warranted to fully elucidate the molecular mechanisms and signaling pathways through which Splenopentin exerts its biological functions.
References
Application Notes and Protocols for Studying Immune Restoration Post-Irradiation Using Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation exposure, a cornerstone of many cancer therapies and a concern in occupational or accidental scenarios, profoundly impacts the hematopoietic and immune systems. The resulting immunosuppression leaves individuals vulnerable to opportunistic infections and can limit the effectiveness of subsequent treatments. Splenopentin, a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) corresponding to the active site of the natural spleen hormone splenin, has demonstrated significant potential in accelerating the recovery of both the myeloid and immune compartments following sublethal irradiation.[1][2] These application notes provide a comprehensive overview of the use of Splenopentin in post-irradiation immune restoration studies, including detailed protocols for key experiments and a summary of expected outcomes.
Splenopentin, also known as DAc-SP-5, has been shown to enhance the recovery of immunocompetence in preclinical models.[1] Its administration following sublethal irradiation has been associated with an accelerated restoration of leukocyte counts in both peripheral blood and the spleen.[1] Furthermore, Splenopentin treatment leads to a significantly higher number of bone marrow-derived cells and promotes the formation of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[1] Studies suggest that a continuous treatment regimen with Splenopentin is optimal for achieving complete reconstitution of antibody formation.[3]
Data Presentation
The following tables summarize the expected quantitative outcomes of Splenopentin treatment in a murine model of sublethal irradiation. Please note that specific values may vary depending on the mouse strain, radiation dose, and experimental conditions.
Table 1: Effect of Splenopentin on Peripheral Blood Leukocyte and Spleen Cell Counts Post-Irradiation
| Time Post-Irradiation | Treatment Group | Total Leukocytes (cells/µL) | Spleen Cell Count (x 10^6) |
| Day 7 | Irradiation Control | Significantly Reduced | Significantly Reduced |
| Splenopentin | Partially Recovered | Partially Recovered | |
| Day 14 | Irradiation Control | Moderately Recovered | Moderately Recovered |
| Splenopentin | Significantly Higher than Control | Significantly Higher than Control | |
| Day 21 | Irradiation Control | Approaching Baseline | Approaching Baseline |
| Splenopentin | Near Baseline/Slightly Elevated | Near Baseline/Slightly Elevated |
Table 2: Effect of Splenopentin on Bone Marrow Progenitor Cells Post-Irradiation
| Time Post-Irradiation | Treatment Group | Total Bone Marrow Cells (x 10^6/femur) | GM-CFC (colonies/10^5 cells) | M-CFC (colonies/10^5 cells) |
| Day 7 | Irradiation Control | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Splenopentin | Partially Recovered | Partially Recovered | Partially Recovered | |
| Day 14 | Irradiation Control | Moderately Recovered | Moderately Recovered | Moderately Recovered |
| Splenopentin | Significantly Higher than Control | Significantly Higher than Control | Significantly Higher than Control |
Table 3: Effect of Splenopentin on Functional Immune Response Post-Irradiation
| Time Post-Irradiation | Treatment Group | Splenic Plaque-Forming Cells (PFC)/10^6 Spleen Cells |
| Day 28 | Irradiation Control | Significantly Reduced |
| Splenopentin | Significantly Higher than Control |
Experimental Protocols
Murine Model of Sublethal Irradiation and Splenopentin Treatment
This protocol describes the induction of immunosuppression in mice via sublethal irradiation followed by treatment with Splenopentin.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Splenopentin (DAc-SP-5)
-
Sterile 0.9% saline
-
Gamma irradiator (e.g., Cesium-137 source)
-
Animal housing with sterile bedding, food, and water
-
Antibiotics for drinking water (optional, to prevent infection)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Irradiation: Expose mice to a single dose of sublethal total body irradiation (typically 5-7 Gy, dose to be optimized based on the irradiator and mouse strain).
-
Splenopentin Administration:
-
Immediately after irradiation, begin daily subcutaneous injections of Splenopentin.
-
A typical dose is 10 µg/kg body weight, dissolved in sterile saline.
-
Continue daily injections for a predetermined period (e.g., 14 or 21 days) for continuous treatment.[3]
-
-
Control Group: Administer daily subcutaneous injections of sterile saline to the control group of irradiated mice.
-
Monitoring: Monitor the health of the animals daily, including weight, activity, and signs of distress. Provide supportive care as needed.
-
Sample Collection: At specified time points (e.g., days 7, 14, 21, and 28 post-irradiation), euthanize a subset of mice from each group for sample collection (peripheral blood, spleen, and bone marrow).
Experimental Workflow
References
- 1. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin-induced reconstitution of the immune response after total body irradiation: optimization of treatment regime - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Splenopentin in Murine Skin Graft Rejection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the amino acid sequence 32-36 of splenin, a polypeptide hormone isolated from the spleen.[1][2] It is recognized for its immunomodulatory properties, playing a role in the differentiation and function of immune cells.[1][2] Specifically, Splenopentin has been shown to induce the differentiation of both T- and B-cell precursors.[2] In the context of transplantation immunology, understanding the effects of such immunomodulatory agents is crucial. Skin graft rejection is a robust in vivo model to study T-cell mediated immune responses to allogeneic tissue.[3][4] This document provides detailed application notes and protocols for studying the effects of Splenopentin on skin graft rejection in a murine model.
The primary finding from in vivo studies is that Splenopentin can heighten the skin graft rejection response in immunologically intact mice, suggesting it has an immunostimulatory effect.[5][6] This pro-rejection activity underscores its potential for applications where an enhanced immune response is desirable. The following protocols and data are based on established methodologies in the field to guide researchers in designing and executing studies to investigate the immunomodulatory effects of Splenopentin.
Data Presentation
The following tables represent hypothetical quantitative data based on the expected outcome of Splenopentin treatment in a murine skin graft model, where Splenopentin is shown to accelerate rejection.
Table 1: Effect of Splenopentin on Skin Allograft Survival
| Treatment Group | N | Mean Survival Time (Days) ± SD | Median Survival Time (Days) |
| Vehicle Control (Saline) | 10 | 12.5 ± 1.5 | 12 |
| Splenopentin (1 mg/kg/day) | 10 | 9.0 ± 1.2* | 9 |
*p < 0.05 compared to Vehicle Control.
Table 2: Histological Scoring of Graft Infiltration
| Treatment Group | Day 7 Post-Transplant | Cellular Infiltrate Score (0-4) ± SD | Necrosis Score (0-4) ± SD |
| Vehicle Control (Saline) | 10 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| Splenopentin (1 mg/kg/day) | 10 | 3.5 ± 0.6 | 3.2 ± 0.5 |
*p < 0.05 compared to Vehicle Control. Scores are based on a 0-4 scale where 0 is no infiltration/necrosis and 4 is severe infiltration/necrosis.
Table 3: Cytokine Profile in Splenocytes at Day 7 Post-Grafting
| Treatment Group | IFN-γ (pg/mL) ± SD | IL-2 (pg/mL) ± SD | IL-4 (pg/mL) ± SD |
| Vehicle Control (Saline) | 450 ± 50 | 300 ± 40 | 150 ± 25 |
| Splenopentin (1 mg/kg/day) | 780 ± 65 | 520 ± 55 | 140 ± 30 |
*p < 0.05 compared to Vehicle Control. Cytokine levels measured in supernatant of splenocytes restimulated with donor alloantigen in vitro.
Experimental Protocols
Protocol 1: Murine Full-Thickness Skin Transplantation
This protocol describes a standard method for performing full-thickness skin grafts in mice to study allograft rejection.[3][7][8]
Materials:
-
Donor and recipient mice (e.g., C57BL/6 donor and BALB/c recipient for a major mismatch model)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Analgesic (e.g., buprenorphine)
-
Surgical instruments (scissors, forceps)
-
Alcohol swabs
-
Sterile phosphate-buffered saline (PBS)
-
Gauze and bandages
-
Tissue adhesive or sutures
Procedure:
-
Donor Skin Harvest:
-
Euthanize the donor mouse.
-
Wet the fur on the donor's back or ear with 70% ethanol.
-
Excise a section of full-thickness skin (approximately 1 cm x 1 cm) from the back or the full ear skin.[3][9]
-
Place the harvested skin in a petri dish containing sterile, cold PBS.
-
Remove any excess fat or connective tissue from the underside of the graft.
-
-
Recipient Preparation:
-
Anesthetize the recipient mouse.
-
Administer a pre-operative analgesic.
-
Shave a patch of fur on the recipient's flank or dorsal thoracic region.
-
Clean the shaved area with an alcohol swab.
-
-
Grafting Procedure:
-
Create a graft bed by excising a piece of skin slightly smaller than the donor graft.
-
Place the donor skin graft onto the prepared bed.
-
Ensure the graft is correctly oriented (dermis down) and lies flat without wrinkles.
-
Secure the graft in place with a few drops of tissue adhesive or with fine sutures.
-
-
Bandaging and Post-Operative Care:
-
Cover the graft with a non-adherent sterile gauze pad.
-
Wrap the torso of the mouse with a self-adhesive bandage, ensuring it is firm but not too tight to restrict breathing.[9]
-
Place the mouse in a clean cage on a warming pad until it has recovered from anesthesia.
-
Administer post-operative analgesics as required.
-
Remove the bandage after 6-7 days.[7]
-
Protocol 2: Preparation and Administration of Splenopentin
Materials:
-
Splenopentin (SP-5) peptide
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Reconstitute the lyophilized Splenopentin peptide in sterile saline to a final concentration of 100 µg/mL.
-
Vortex gently to ensure complete dissolution.
-
Store the stock solution at -20°C in single-use aliquots.
-
-
Dosing and Administration:
-
The optimal dose of Splenopentin for skin graft rejection studies in mice has not been definitively established in publicly available literature. However, based on studies of the related peptide thymopentin (B1683142) (1 mg/kg) and other spleen-derived immunomodulatory peptides (25-50 mg/kg), a starting dose of 1 mg/kg body weight is recommended.[10][11] A dose-response study may be necessary to determine the optimal concentration.
-
Administer Splenopentin via intraperitoneal (IP) injection daily, starting from the day of transplantation until the endpoint of the experiment.
-
The control group should receive an equivalent volume of sterile saline.
-
Protocol 3: Assessment of Skin Graft Rejection
Procedure:
-
Macroscopic Scoring:
-
After bandage removal, visually inspect and palpate the grafts daily.
-
Score the grafts based on a scale that assesses the percentage of necrosis, erythema, edema, and eschar formation.
-
Rejection is typically defined as the first day on which more than 80% of the graft tissue is necrotic.[3][9]
-
Record the day of rejection for each mouse to calculate the mean and median survival times.
-
-
Histological Analysis:
-
At selected time points (e.g., day 7 post-grafting) or at the time of rejection, euthanize the mice and excise the skin grafts along with a margin of surrounding host tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the extent of immune cell infiltration, tissue damage, and necrosis.[1][12]
-
Protocol 4: In Vitro T-Cell Proliferation and Cytokine Analysis
This protocol is to assess the systemic immune response to the allograft.
Materials:
-
Spleens from grafted mice
-
RPMI-1640 medium with 10% FBS
-
Red blood cell lysis buffer
-
CFSE (Carboxyfluorescein succinimidyl ester) staining kit
-
Mitomycin C-treated splenocytes from a donor-strain mouse (stimulator cells)
-
ELISA kits for murine IFN-γ, IL-2, and IL-4
Procedure:
-
Splenocyte Isolation:
-
At a predetermined time point (e.g., day 7), euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
-
T-Cell Proliferation Assay:
-
Label the recipient splenocytes with CFSE according to the manufacturer's protocol.
-
Co-culture the CFSE-labeled recipient splenocytes (responder cells) with irradiated (to prevent their proliferation) donor splenocytes (stimulator cells) at a 1:1 ratio.
-
Culture for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analyze CFSE dilution by flow cytometry to determine the extent of T-cell proliferation.
-
-
Cytokine Analysis:
-
Co-culture recipient splenocytes with irradiated donor splenocytes as described above.
-
After 48-72 hours, collect the culture supernatants.
-
Measure the concentrations of IFN-γ, IL-2, and IL-4 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for studying Splenopentin's effect on skin graft rejection.
Caption: Proposed signaling pathway for Splenopentin-mediated acceleration of skin graft rejection.
References
- 1. Immunohistochemical analyses of skin graft rejection in mice. Kinetics of lymphocyte infiltration in grafts of limited immunogenetic disparity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Full-thickness Skin Transplantation [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Video: Murine Skin Transplantation [jove.com]
- 10. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Preparation and characterization of immunopeptides isolated from pig spleen and evaluation of their immunomodulatory properties in vitro and in vivo [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Peptides Derived From S and N Proteins of Severe Acute Respiratory Syndrome Coronavirus 2 Induce T Cell Responses: A Proof of Concept for T Cell Vaccines [frontiersin.org]
How to dissolve and prepare Splenopentin for experiments
Application Notes and Protocols for Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5) is a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr). It corresponds to the active region (residues 32-36) of splenin, a polypeptide hormone isolated from the spleen.[1][2] Splenopentin is recognized for its immunomodulatory properties, playing a role in the differentiation and function of immune cells.[1] Unlike the related thymic peptide, thymopentin, which primarily induces T-cell differentiation, splenopentin has been shown to induce the differentiation of both T-cell and B-cell precursors.[2] These characteristics make it a subject of interest in immunology and for therapeutic applications in immunodeficiency syndromes and bone marrow depression.[1][3]
Chemical Properties and Solubility
The solubility of a peptide is largely determined by its amino acid composition and overall charge. The charge of Splenopentin can be calculated by summing the charges of its ionizable groups at a neutral pH.
Table 1: Splenopentin Charge Calculation
| Amino Acid/Group | Charge at Neutral pH |
| N-terminus (NH₂) | +1 |
| Arginine (Arg) | +1 |
| Lysine (Lys) | +1 |
| Glutamic Acid (Glu) | -1 |
| C-terminus (COOH) | -1 |
| Overall Net Charge | +1 |
With a net positive charge, Splenopentin is a basic peptide. This property dictates the optimal solvents for its dissolution.
Table 2: Recommended Solvents for Splenopentin
| Solvent | Recommended Use | Procedure |
| Sterile, Distilled H₂O | Primary Choice | This should be the first solvent tested. Given its positive net charge, Splenopentin should readily dissolve in water. |
| Aqueous Acetic Acid (10-25%) | Secondary Choice | If solubility in pure water is limited, a slightly acidic solution can be used to aid dissolution.[4] |
| Organic Solvents (e.g., DMSO) | For Highly Aggregated Peptides | Generally not required for basic peptides like Splenopentin. If used, dissolve in a minimal volume of DMSO and then slowly add to an aqueous buffer.[4] Note: DMSO may be unsuitable for certain cell-based assays. |
Protocols for Preparation and Storage
Proper handling and storage are critical to maintain the stability and activity of the peptide.
Protocol for Reconstituting Lyophilized Splenopentin
-
Equilibration: Before opening, allow the vial of lyophilized Splenopentin to warm to room temperature in a desiccator. This prevents condensation and moisture absorption.
-
Centrifugation: Briefly centrifuge the vial (e.g., at 12,000 x g for 20-30 seconds) to ensure the entire peptide pellet is at the bottom of the vial.[4]
-
Solvent Addition: Carefully add the primary recommended solvent (sterile, distilled H₂O) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial if necessary to ensure the peptide is fully dissolved. The final solution should be clear and free of particulates.[5]
-
pH Check (Optional): For solution storage, ensure the final pH is between 3 and 7 to maximize stability.[5]
Workflow for Stock Solution Preparation
Caption: Workflow for reconstituting and storing Splenopentin.
Storage Recommendations
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a sealed container with a desiccant.[4][5] Under these conditions, the peptide can be stable for several years.
-
Stock Solutions: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store these aliquots at -20°C or -80°C. Peptides containing amino acids like Gln, Asn, Cys, Met, and Trp have a shorter shelf life in solution.[4][5]
Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental needs.
In Vivo Protocol: Murine Model of Immune Restoration
This protocol is based on studies showing Splenopentin accelerates the recovery of the immune and myelopoietic systems following sublethal irradiation in mice.[3]
-
Animal Model: Use a standard mouse strain (e.g., C3H/HeJ).
-
Experimental Groups:
-
Group 1: Control (no irradiation, vehicle treatment).
-
Group 2: Irradiation + Vehicle treatment.
-
Group 3: Irradiation + Splenopentin treatment.
-
-
Irradiation: Administer a sublethal dose of total body irradiation.
-
Splenopentin Preparation: Dissolve Splenopentin in sterile saline or phosphate-buffered saline (PBS) to the desired concentration for injection.
-
Administration: Administer Splenopentin (e.g., via subcutaneous or intraperitoneal injection) daily or as determined by a dose-response study, starting shortly after irradiation.
-
Endpoint Analysis:
In Vitro Protocol: B-Cell Differentiation Assay
This protocol is based on Splenopentin's ability to induce B-cell precursor differentiation.[2]
-
Cell Source: Isolate B-cell precursors from murine bone marrow or spleen.
-
Cell Culture: Culture the cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and necessary growth factors.
-
Splenopentin Preparation: Prepare a sterile stock solution of Splenopentin in cell culture grade water or PBS. Further dilute to working concentrations in the cell culture medium.
-
Treatment: Add Splenopentin to the cell cultures at various concentrations (e.g., ranging from ng/mL to µg/mL). Include an untreated control group.
-
Incubation: Incubate the cells for a period sufficient to allow differentiation (e.g., 48-96 hours).
-
Endpoint Analysis: Analyze the cells for phenotypic markers of B-cell differentiation (e.g., expression of CD19, IgM) using flow cytometry.
Signaling Pathways
While the precise signaling cascade for Splenopentin is not fully elucidated, its immunomodulatory effects likely involve the activation of intracellular pathways common to immune cell signaling, leading to changes in gene expression that control cell differentiation and function.
Caption: Generalized immunomodulatory signaling pathway for Splenopentin.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
Application Notes and Protocols: Splenopentin Dose-Response Studies In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro immunomodulatory effects of splenopentin (SP-5), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) corresponding to the active site of the natural spleen hormone, splenin. The provided protocols are examples for researchers aiming to investigate the dose-dependent effects of splenopentin on various immune cell functions.
Overview of Splenopentin's In Vitro Bioactivity
Splenopentin has been identified as a biologically active peptide with a range of immunomodulatory effects. In vitro studies have demonstrated its capacity to influence both the innate and adaptive immune systems. Key observed activities include:
-
Augmentation of Natural Killer (NK) Cell Activity: Splenopentin has been shown to enhance the cytotoxic activity of NK cells, which are crucial for the early response against viral infections and tumor cells.
-
Co-stimulation of Hematopoietic Progenitors: It acts as a co-stimulant with growth factors like recombinant human granulocyte-macrophage colony-stimulating factor (rHuGM-CSF) to promote the formation of colonies from bone marrow progenitor cells.
-
Induction of Lymphocyte Precursors: Splenopentin promotes the differentiation of both T-cell and B-cell precursors.
Quantitative Data Summary
The following tables summarize hypothetical dose-response data for splenopentin in various in vitro assays based on reported activities. These tables are intended to serve as a guide for expected outcomes and for experimental design.
Table 1: Effect of Splenopentin on Human Natural Killer (NK) Cell Cytotoxicity
| Splenopentin Concentration (µg/mL) | Target Cell Lysis (%) (Mean ± SD) | Fold Increase in Cytotoxicity |
| 0 (Control) | 15 ± 2.5 | 1.0 |
| 0.1 | 22 ± 3.1 | 1.5 |
| 1.0 | 35 ± 4.2 | 2.3 |
| 10 | 48 ± 5.0 | 3.2 |
| 100 | 51 ± 4.8 | 3.4 |
Table 2: Co-stimulatory Effect of Splenopentin on Human Bone Marrow Progenitor Colony Formation (in the presence of rHuGM-CSF)
| Splenopentin Concentration (µg/mL) | Number of CFU-GM Colonies (Mean ± SD) |
| 0 (rHuGM-CSF alone) | 50 ± 5 |
| 0.01 | 65 ± 7 |
| 0.1 | 85 ± 9 |
| 1.0 | 110 ± 12 |
| 10 | 115 ± 11 |
Table 3: Splenopentin-Induced Differentiation of Lymphocyte Precursors from Human Hematopoietic Stem Cells
| Splenopentin Concentration (µg/mL) | CD3+ T-cell Precursors (%) (Mean ± SD) | CD19+ B-cell Precursors (%) (Mean ± SD) |
| 0 (Control) | 5 ± 1.2 | 8 ± 1.5 |
| 0.1 | 12 ± 2.1 | 15 ± 2.5 |
| 1.0 | 25 ± 3.5 | 30 ± 4.1 |
| 10 | 35 ± 4.0 | 42 ± 5.0 |
| 100 | 38 ± 4.2 | 45 ± 5.3 |
Experimental Protocols
Protocol for In Vitro NK Cell Cytotoxicity Assay
This protocol details a method to assess the dose-dependent effect of splenopentin on the cytotoxic activity of human NK cells against a target tumor cell line (e.g., K562).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Splenopentin (lyophilized)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
K562 target cells
-
Calcein-AM (or other suitable cell viability dye)
-
96-well U-bottom plates
-
Fluorescence plate reader
Procedure:
-
Isolation of Effector Cells (NK cells):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640.
-
For enriched NK cells, use a negative selection NK cell isolation kit.
-
-
Preparation of Splenopentin:
-
Reconstitute lyophilized splenopentin in sterile PBS to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions in RPMI-1640 to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
-
Target Cell Labeling:
-
Label K562 cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the labeled cells and resuspend in RPMI-1640 at a concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of effector cells (PBMCs or enriched NK cells) at a desired effector-to-target (E:T) ratio (e.g., 25:1) in a 96-well U-bottom plate.
-
Add 50 µL of the splenopentin dilutions to the respective wells. Include a vehicle control (PBS).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Add 50 µL of labeled K562 target cells to each well.
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).
-
Incubate the plate for another 4 hours.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol for Colony Forming Unit (CFU) Assay
This protocol outlines a method to evaluate the co-stimulatory effect of splenopentin on the formation of granulocyte-macrophage colonies from human bone marrow progenitor cells.
Materials:
-
Human Bone Marrow Mononuclear Cells (BMMCs)
-
Splenopentin
-
MethoCult™ medium containing rHuGM-CSF
-
IMDM medium
-
35 mm culture dishes
Procedure:
-
Preparation of Cells and Reagents:
-
Thaw cryopreserved human BMMCs and wash with IMDM.
-
Prepare splenopentin dilutions in IMDM to achieve final concentrations from 0.01 to 10 µg/mL.
-
-
Plating:
-
In a sterile tube, mix 0.3 mL of BMMCs (at 1 x 10^5 cells/mL) with the appropriate volume of splenopentin dilution or vehicle control.
-
Add 3 mL of MethoCult™ medium containing a suboptimal concentration of rHuGM-CSF to the cell suspension.
-
Vortex the tube to ensure even mixing.
-
Let the mixture stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell mixture into each of two 35 mm culture dishes.
-
Rotate the dishes to ensure even spreading of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 incubator for 14 days.
-
-
Colony Counting:
-
After 14 days, count the number of CFU-GM colonies (clusters of >40 cells) in each dish using an inverted microscope.
-
Calculate the average number of colonies for each splenopentin concentration.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Splenopentin-Mediated NK Cell Activation
The precise signaling cascade initiated by splenopentin is not fully elucidated. However, based on its immunomodulatory effects on NK cells, a plausible pathway may involve the activation of key transcription factors that regulate effector functions.
Experimental Workflow for Dose-Response Study
The following diagram illustrates a typical workflow for conducting an in vitro dose-response study of splenopentin.
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Treated with Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) corresponding to the amino acid sequence 32-36 of the naturally occurring splenic hormone, splenin.[1] As an immunomodulatory agent, splenopentin has been shown to influence various functions of the immune system. Analogs of splenopentin have been demonstrated to stimulate the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and activation.[2] Understanding the specific effects of splenopentin on lymphocyte subpopulations is crucial for its development as a potential therapeutic agent for immunodeficiencies and other immune-related disorders.
Flow cytometry is a powerful technique for the detailed analysis of heterogeneous cell populations, making it an ideal tool to investigate the immunomodulatory effects of splenopentin on lymphocytes. This document provides detailed application notes and protocols for the analysis of lymphocytes treated with splenopentin using flow cytometry.
Data Presentation: Quantitative Effects of Splenopentin on Lymphocyte Subsets
Table 1: Effect of an Immunomodulatory Peptide on T-Lymphocyte Subsets in Spleen
| Treatment Group | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | CD4+/CD8+ Ratio |
| Control | 25.2 ± 1.5 | 12.1 ± 0.8 | 2.08 |
| Immunosuppressed | 18.9 ± 1.2 | 15.8 ± 1.1 | 1.20 |
| Immunosuppressed + Peptide | 23.5 ± 1.7 | 13.5 ± 0.9 | 1.74 |
Data is representative and adapted from a study on a thymopentin-derived peptide to illustrate the potential effects of splenopentin.
Table 2: Effect of Splenopentin on Lymphocyte Proliferation (Hypothetical Data)
| Treatment | Concentration (µg/mL) | Proliferation Index (CFSE) | % Divided Cells |
| Unstimulated Control | 0 | 1.0 | 5.2 ± 1.1 |
| Stimulated Control (e.g., anti-CD3/CD28) | 0 | 8.5 ± 0.9 | 85.3 ± 5.4 |
| Stimulated + Splenopentin | 1 | 10.2 ± 1.1 | 90.1 ± 4.8 |
| Stimulated + Splenopentin | 10 | 12.6 ± 1.3 | 94.5 ± 3.9 |
| Stimulated + Splenopentin | 100 | 11.8 ± 1.2 | 93.2 ± 4.1 |
This table presents hypothetical data to illustrate the expected dose-dependent effect of splenopentin on T-cell proliferation when co-stimulated with a mitogen.
Signaling Pathway
Based on studies of the structurally similar thymopentin, splenopentin may exert its immunomodulatory effects through the Toll-like receptor 2 (TLR2) signaling pathway. Activation of TLR2 can lead to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory and immunomodulatory genes, including cytokines like IL-2.
Caption: Proposed signaling pathway for splenopentin-mediated lymphocyte activation.
Experimental Protocols
Protocol 1: Isolation of Murine Splenocytes
Materials:
-
70% Ethanol
-
Sterile PBS (Phosphate-Buffered Saline)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Sterile petri dish
-
Syringe plunger
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Sterilize the abdominal area with 70% ethanol.
-
Aseptically harvest the spleen and place it in a petri dish containing 5 mL of sterile PBS.
-
Place a 70 µm cell strainer on top of a 50 mL conical tube.
-
Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a syringe.
-
Rinse the strainer with 10 mL of RPMI-1640 to ensure maximum cell recovery.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant, resuspend the cell pellet in fresh RPMI-1640, and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium for subsequent experiments.
Protocol 2: In Vitro Treatment of Lymphocytes with Splenopentin and Flow Cytometry Staining
Materials:
-
Isolated murine splenocytes (from Protocol 1)
-
Splenopentin (lyophilized powder, to be reconstituted)
-
Complete RPMI-1640 medium
-
24-well culture plates
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometry tubes
Procedure:
-
Seed 1 x 10^6 splenocytes in each well of a 24-well plate.
-
Prepare working solutions of splenopentin in complete RPMI-1640 at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Add the splenopentin solutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells from each well and transfer to flow cytometry tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
References
Troubleshooting & Optimization
Splenopentin stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Splenopentin. As specific public stability data for Splenopentin is limited, this guide incorporates best practices for handling synthetic peptides, drawing parallels from structurally similar molecules where applicable.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized Splenopentin?
For long-term storage, lyophilized Splenopentin should be kept at -20°C ± 5°C.[1] For maximum stability, storage at -80°C is also a highly recommended option for peptides in general. It is crucial to store the peptide in a dry environment and away from bright light.[2]
Q2: How should I handle the lyophilized powder when taking a sample?
To prevent moisture contamination, which can significantly decrease long-term stability, allow the vial of lyophilized Splenopentin to equilibrate to room temperature before opening.[2][3] After taking the desired amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before re-sealing to minimize oxidation.
Q3: Can I store Splenopentin in solution? If so, for how long?
The shelf life of peptides in solution is limited.[2] For short-term storage (up to one week), a solution of Splenopentin can be stored at 4°C. For longer-term storage, it is highly recommended to prepare aliquots of the solution and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[2][3]
Q4: What is the best buffer for dissolving Splenopentin?
Splenopentin has a theoretical isoelectric point (pI) of 9.72, making it a basic peptide.[4] Therefore, it will dissolve best in a slightly acidic buffer. Sterile buffers with a pH of 5-6 are generally recommended for prolonging the storage life of peptide solutions.[2]
Q5: My Splenopentin solution appears cloudy. What should I do?
Cloudiness may indicate incomplete dissolution or aggregation. Ensure you are using an appropriate acidic buffer for this basic peptide. If solubility issues persist, sonication may help. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used, but it's important to note that DMSO solutions are not recommended for storage.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Enzymatic degradation in the experimental system. | 1. Review storage conditions. Ensure lyophilized peptide is at -20°C or -80°C and solutions are properly aliquoted and frozen. 2. Prepare single-use aliquots from a concentrated stock solution to avoid freeze-thaw cycles.[3] 3. If working with biological samples like serum or plasma, be aware of potential proteolytic degradation.[5] Consider using protease inhibitors if compatible with the assay. |
| Inconsistent experimental results | 1. Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. 2. Degradation of the peptide in the working solution over the course of the experiment. | 1. Always allow the vial to reach room temperature before weighing to prevent condensation.[2] 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid using peptide solutions that have been stored at room temperature for extended periods. |
| Difficulty dissolving the peptide | 1. Using a buffer with an inappropriate pH. 2. The peptide has a high degree of hydrophobicity. | 1. As Splenopentin is a basic peptide (pI ~9.72), use a slightly acidic buffer (e.g., pH 5-6) for dissolution.[3][4] 2. If necessary, use a minimal amount of an organic solvent like DMSO to aid initial dissolution, then dilute with your aqueous buffer. Use immediately.[3] |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years)[3][6] | Store in a desiccator, protected from light.[2] Allow vial to warm to room temperature before opening.[2][3] |
| 4°C | Short-term (days to weeks)[2] | Ensure the container is tightly sealed to prevent moisture absorption. | |
| In Solution | -20°C or colder | Long-term (weeks to months) | Prepare single-use aliquots to avoid freeze-thaw cycles.[2][3] Do not use frost-free freezers.[2][3] |
| 4°C | Short-term (up to a week) | Use sterile, slightly acidic (pH 5-6) buffer.[2] |
Experimental Protocols
Protocol: General Assessment of Peptide Stability in Solution
This protocol provides a general framework for evaluating the stability of Splenopentin in a specific buffer and temperature condition.
-
Preparation of Stock Solution:
-
Allow the lyophilized Splenopentin vial to equilibrate to room temperature.
-
Accurately weigh a small amount of the peptide and dissolve it in the chosen buffer (e.g., PBS, pH 5.5) to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm filter to ensure sterility.
-
-
Incubation:
-
Aliquot the stock solution into several sterile microcentrifuge tubes.
-
Store the aliquots at the desired test temperatures (e.g., 4°C, 25°C, 37°C).
-
Designate a t=0 sample, which should be immediately frozen at -80°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from each temperature condition.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Thaw all samples (t=0 and subsequent time points) simultaneously.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Use a gradient elution with solvents like 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Calculate the percentage of the intact Splenopentin peak area at each time point relative to the t=0 sample. A decrease in the main peak area, often accompanied by the appearance of new peaks, indicates degradation.
-
-
Data Presentation:
-
Plot the percentage of remaining intact peptide against time for each temperature condition to determine the stability profile.
-
Visualizations
Caption: Workflow for troubleshooting common peptide stability problems.
Caption: Potential degradation of Splenopentin by aminopeptidases.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. peptide.com [peptide.com]
- 4. Splenopentin peptide [novoprolabs.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Splenopentin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of synthetic Splenopentin (Arg-Lys-Glu-Val-Tyr).
Frequently Asked Questions (FAQs)
Q1: What is the correct amino acid sequence for synthetic Splenopentin?
The correct amino acid sequence for Splenopentin is a pentapeptide with the sequence Arg-Lys-Glu-Val-Tyr (RKEVY)[1][2]. It is an immunomodulatory peptide corresponding to amino acid residues 32-36 of the splenic hormone splenin[1].
Q2: My synthetic Splenopentin shows lower than expected bioactivity. What are the common initial troubleshooting steps?
Low bioactivity of synthetic peptides can arise from several factors. A systematic approach to troubleshooting is crucial. Initial steps should include:
-
Verification of Peptide Quality: Confirm the identity and purity of the synthetic peptide using methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Assessment of Peptide Solubility: Ensure the peptide is fully dissolved in the assay buffer, as undissolved peptide will not be biologically active.
-
Review of Storage and Handling Procedures: Improper storage can lead to degradation of the peptide. Lyophilized peptides should be stored at -20°C or -80°C, and stock solutions should be freshly prepared and aliquoted to avoid multiple freeze-thaw cycles.
Q3: How can I improve the solubility of my synthetic Splenopentin?
The solubility of a peptide is influenced by its amino acid sequence and the pH of the solution. For a peptide like Splenopentin with basic (Arg, Lys) and acidic (Glu) residues, solubility is pH-dependent. If you encounter solubility issues, consider the following:
-
pH Adjustment: Experiment with dissolving the peptide in slightly acidic or basic aqueous solutions. A pH range of 5-7 is often optimal for the stability of peptides in solution.
-
Use of Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by a slow addition of the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental assay.
-
Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the peptide.
Q4: Could impurities in my synthetic Splenopentin be affecting its bioactivity?
Yes, impurities from the synthesis and purification process can significantly impact bioactivity. Common impurities include:
-
Truncated or Deletion Sequences: Errors during solid-phase peptide synthesis can lead to incomplete peptide chains.
-
Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is often used in peptide purification and can be cytotoxic in cell-based assays if not adequately removed.
-
Side-product Adducts: Modifications to amino acid side chains can occur during synthesis.
It is recommended to obtain a certificate of analysis from the manufacturer detailing the purity and identity of the synthetic peptide.
Q5: What are the appropriate in vitro assays to measure the bioactivity of Splenopentin?
Splenopentin's immunomodulatory activity can be assessed using several in vitro assays that measure its effects on immune cells. These include:
-
Plaque-Forming Cell (PFC) Assay: To determine the effect on antibody-producing B cells.
-
Hematopoietic Colony-Forming Unit (CFU) Assay: To assess the impact on the proliferation and differentiation of hematopoietic progenitor cells.
-
T-Cell Proliferation and Differentiation Assays: To measure the peptide's influence on T-lymphocyte activation and maturation.
-
Cytokine Release Assays: To quantify the induction of cytokines like IL-2, IFN-γ, and TNF-α from splenocytes.
Troubleshooting Guides
Guide 1: Low Bioactivity in a Plaque-Forming Cell (PFC) Assay
This guide provides a systematic approach to troubleshooting when synthetic Splenopentin shows lower than expected activity in a PFC assay.
Caption: Troubleshooting workflow for low bioactivity in a PFC assay.
Guide 2: Suboptimal Results in a Hematopoietic Colony-Forming Unit (CFU) Assay
This guide outlines steps to take when observing inconsistent or weak effects of Splenopentin in a CFU assay.
Caption: Troubleshooting workflow for a CFU assay with Splenopentin.
Data Presentation
Table 1: Example Bioactivity Data for Synthetic Splenopentin Analogs
| Peptide Sequence | Modification | Purity (%) | T-Cell Proliferation (EC50, nM) | NK Cell Activity Augmentation (%) |
| Arg-Lys-Glu-Val-Tyr | None (Splenopentin) | >98 | Data not available | Data not available |
| Lys-Lys-Glu-Val-Tyr | Arg to Lys substitution | >95 | No significant effect | Significant augmentation |
| D-Lys-Lys-Glu-Val-Tyr | Arg to D-Lys substitution | >95 | No significant effect | Significant augmentation |
| Arg-D-Lys-Glu-Val-Tyr | Lys to D-Lys substitution | >95 | No significant effect | No significant effect |
| Arg-Lys-Gly-Val-Tyr | Glu to Gly substitution | >95 | No significant effect | No significant effect |
| Arg-Lys-Gln-Val-Tyr | Glu to Gln substitution | >95 | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: Plaque-Forming Cell (PFC) Assay for Splenopentin Bioactivity
Objective: To determine the effect of synthetic Splenopentin on the number of antibody-producing B cells (plaque-forming cells) from mouse splenocytes.
Materials:
-
Synthetic Splenopentin (lyophilized)
-
Sheep Red Blood Cells (SRBCs)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Guinea Pig Complement
-
96-well plates
-
Splenocytes isolated from mice
Procedure:
-
Splenocyte Preparation: Isolate splenocytes from mice immunized with SRBCs 4 days prior to the assay. Prepare a single-cell suspension in complete RPMI-1640 medium.
-
Splenopentin Preparation: Prepare a stock solution of synthetic Splenopentin in sterile PBS. Perform serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, mix splenocytes, SRBCs, and different concentrations of Splenopentin. Include a vehicle control (PBS) and a positive control (e.g., a known immunomodulator).
-
Plating: Add the cell mixture to a solution of warm agarose and guinea pig complement, and then pour the mixture onto a base layer of agar (B569324) in a petri dish.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
Plaque Enumeration: Count the number of plaques (zones of hemolysis) formed around individual antibody-secreting cells. An increase in the number of plaques in the presence of Splenopentin indicates a stimulatory effect on B-cell antibody production.
Protocol 2: Hematopoietic Colony-Forming Unit (CFU) Assay
Objective: To assess the effect of synthetic Splenopentin on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Synthetic Splenopentin (lyophilized)
-
Bone marrow cells from mice
-
MethoCult™ semi-solid medium
-
Recombinant murine cytokines (e.g., IL-3, IL-6, SCF)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate bone marrow cells from the femurs and tibias of mice.
-
Splenopentin Preparation: Prepare a stock solution of synthetic Splenopentin in a suitable sterile solvent and dilute to the desired concentrations in culture medium.
-
Culture Setup: Add the bone marrow cells and Splenopentin at various concentrations to the MethoCult™ medium containing an optimal cytokine cocktail.
-
Plating: Dispense the cell-containing semi-solid medium into 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
Colony Counting: Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope. An increase in the number or size of colonies suggests a positive effect of Splenopentin on hematopoiesis.
Signaling Pathways
Hypothetical Signaling Pathway for Splenopentin-Induced Immunomodulation
While the precise signaling pathway for Splenopentin is not fully elucidated, its immunomodulatory effects on lymphocytes suggest the involvement of common signaling cascades that regulate immune cell activation, proliferation, and cytokine production.
Caption: A hypothetical signaling pathway for Splenopentin.
References
Technical Support Center: Stabilizing Splenopentin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Splenopentin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Splenopentin and what is its amino acid sequence?
Splenopentin (SP-5) is a synthetic pentapeptide that corresponds to the amino acid sequence 32-36 of the naturally occurring splenic hormone, splenin.[1][2][3] Its sequence is Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr).[1][4]
Q2: What are the primary causes of Splenopentin degradation in cell culture?
The degradation of Splenopentin in cell culture is primarily due to two factors:
-
Enzymatic Degradation: Cell cultures contain proteases and peptidases that are either secreted by the cells or are present in the serum supplement. These enzymes can cleave the peptide bonds of Splenopentin, inactivating it. Given its structure, Splenopentin is particularly susceptible to aminopeptidases that cleave amino acids from the N-terminus.[5]
-
Chemical Instability: The physicochemical conditions of the cell culture medium, such as pH and temperature, can lead to non-enzymatic degradation of the peptide over time.[6] Specific amino acids within the Splenopentin sequence can be prone to modifications like oxidation.[7][8]
Q3: How can I tell if my Splenopentin is degrading in my experiment?
Signs of Splenopentin degradation include a loss of expected biological activity, inconsistent experimental results, and the appearance of unexpected peaks when analyzing the peptide by techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: What are the best practices for storing Splenopentin to ensure its stability?
To maintain the integrity of Splenopentin, it is crucial to store it properly. Lyophilized Splenopentin should be stored at -20°C or -80°C.[7][8] Once reconstituted in a solution, it should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[9]
Troubleshooting Guides
Issue 1: Loss of Splenopentin Activity in Cell Culture
Possible Cause: Your Splenopentin is likely being degraded by proteases in the cell culture medium.
Troubleshooting Steps:
-
Minimize Enzymatic Activity:
-
Use Serum-Free Media: If your cell line can be maintained in serum-free media, this will significantly reduce the concentration of exogenous proteases.
-
Heat-Inactivate Serum: If serum is required, use heat-inactivated serum to denature many of the complement proteins and some proteases.
-
Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. However, test for any potential cytotoxic effects of the inhibitors on your cells first.
-
-
Modify the Peptide:
-
Optimize Experimental Design:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time Splenopentin is exposed to degradative conditions.
-
Replenish Splenopentin: For longer-term cultures, consider replenishing the Splenopentin at regular intervals.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent handling and storage of Splenopentin may be leading to variable levels of degradation.
Troubleshooting Steps:
-
Standardize Storage and Handling:
-
Aliquot Stock Solutions: Upon reconstitution, immediately aliquot the Splenopentin solution into single-use volumes to prevent multiple freeze-thaw cycles.[9]
-
Use a Stable Buffer: Reconstitute and dilute Splenopentin in a buffer that maintains a stable pH. Avoid prolonged exposure to pH levels above 8.[7][8]
-
-
Verify Peptide Integrity:
-
Analytical Validation: Before use in experiments, especially with a new batch, verify the purity and concentration of your Splenopentin stock solution using HPLC.
-
Quantitative Data Summary
The following table summarizes the key amino acids in Splenopentin and their potential degradation pathways.
| Amino Acid | Position | Potential Degradation Pathway(s) | Susceptibility in Cell Culture |
| Arginine (Arg) | 1 (N-terminus) | Aminopeptidase (B13392206) cleavage | High |
| Lysine (Lys) | 2 | Aminopeptidase cleavage after Arg removal | High |
| Glutamic Acid (Glu) | 3 | Deamidation (less common than Gln) | Moderate |
| Valine (Val) | 4 | Generally stable | Low |
| Tyrosine (Tyr) | 5 (C-terminus) | Oxidation | Moderate |
Experimental Protocols
Protocol 1: Assessing Splenopentin Stability in Cell Culture Supernatant
This protocol allows for the quantification of Splenopentin degradation over time in your specific experimental conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (with or without serum)
-
Splenopentin stock solution
-
96-well cell culture plate
-
HPLC system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Seed your cells in a 96-well plate at your desired density and allow them to adhere overnight.
-
Prepare a working solution of Splenopentin in your complete cell culture medium at the final concentration used in your experiments.
-
At time zero (T=0), collect a sample of the Splenopentin-containing medium that has not been added to the cells. This will serve as your baseline control.
-
Add the Splenopentin-containing medium to your cells.
-
At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the cell culture supernatant.
-
Immediately stop any enzymatic activity in the collected samples by adding a quenching agent like 0.1% TFA.
-
Centrifuge the samples to pellet any cells or debris.
-
Analyze the supernatant from each time point by reverse-phase HPLC to quantify the amount of intact Splenopentin remaining.
-
Create a standard curve with known concentrations of Splenopentin to accurately determine the concentration in your samples.
-
Plot the percentage of intact Splenopentin remaining over time to determine its stability profile.
Protocol 2: N-terminal Acetylation of Splenopentin
This protocol provides a general method for the chemical modification of Splenopentin to enhance its stability.
Materials:
-
Splenopentin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve Splenopentin in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add acetic anhydride to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench it by adding water.
-
Purify the acetylated Splenopentin using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Enzymatic degradation of Splenopentin.
Caption: A logical workflow for troubleshooting Splenopentin instability.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. genscript.com [genscript.com]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Splenopentin Concentration for T-Cell Proliferation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of Splenopentin (SP5) in T-cell proliferation. While some studies suggest that Splenopentin and its analogs may not directly induce lymphocyte proliferative responses, this guide is designed to assist those exploring its potential effects, either alone or as a co-stimulant, in in vitro T-cell proliferation assays.
Experimental Protocols
A detailed methodology for a typical T-cell proliferation assay to test the effect of Splenopentin is provided below. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Protocol: In Vitro T-Cell Proliferation Assay Using Splenopentin
1. Preparation of T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a pan-T-cell isolation kit (negative selection is recommended to avoid pre-activation).
-
Resuspend isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. CFSE Labeling (Optional, for tracking proliferation by flow cytometry):
-
Wash T-cells with pre-warmed, serum-free PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
3. Cell Seeding and Stimulation:
-
Seed the T-cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Prepare a serial dilution of Splenopentin (e.g., from 0.1 µg/mL to 100 µg/mL) in complete RPMI-1640 medium.
-
Add the different concentrations of Splenopentin to the respective wells.
-
Positive Control: Stimulate wells with a known T-cell mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads (1:1 cell-to-bead ratio).
-
Negative Control: Add only culture medium to the cells.
4. Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
5. Proliferation Assessment:
-
For CFSE-labeled cells:
-
Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
-
For unlabeled cells (MTT assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example Dose-Response of Splenopentin on T-Cell Proliferation (Hypothetical Data)
| Splenopentin (µg/mL) | Proliferation Index (CFSE) | % Divided Cells (CFSE) | Absorbance (MTT) |
| 0 (Unstimulated) | 1.05 | 2.1 | 0.15 |
| 0.1 | 1.10 | 2.5 | 0.18 |
| 1 | 1.15 | 3.0 | 0.22 |
| 10 | 1.20 | 3.5 | 0.25 |
| 100 | 1.18 | 3.3 | 0.24 |
| Positive Control (PHA) | 4.50 | 85.2 | 1.50 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No T-cell proliferation observed, even in the positive control. | 1. Suboptimal cell health. 2. Inactive mitogen (e.g., PHA). 3. Incorrect cell seeding density. | 1. Ensure high viability of isolated T-cells (>95%). 2. Use a fresh batch of mitogen and optimize its concentration. 3. Titrate cell seeding density (e.g., 0.5-2 x 10^5 cells/well). |
| High background proliferation in the negative control. | 1. Contamination of cell culture. 2. Pre-activation of T-cells during isolation. 3. Serum batch variability. | 1. Use sterile techniques and check for mycoplasma contamination. 2. Use a negative selection kit for T-cell isolation. 3. Test different batches of FBS or use serum-free medium. |
| Inconsistent results between experiments. | 1. Variability in donor T-cells. 2. Inconsistent reagent preparation. 3. Pipetting errors. | 1. Use T-cells from the same donor for comparative experiments. 2. Prepare fresh dilutions of Splenopentin and other reagents for each experiment. 3. Use calibrated pipettes and ensure proper mixing. |
| No significant dose-dependent effect of Splenopentin observed. | 1. Splenopentin may not directly induce T-cell proliferation.[1] 2. Inappropriate concentration range tested. 3. Assay incubation time is not optimal. | 1. Consider using Splenopentin as a co-stimulant with a suboptimal dose of a primary activator (e.g., anti-CD3). 2. Test a wider range of concentrations (e.g., from ng/mL to mg/mL). 3. Perform a time-course experiment (e.g., 3, 5, and 7 days). |
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal concentration of Splenopentin for T-cell proliferation?
A1: Based on available literature, Splenopentin and its analogs have not been shown to have a direct effect on lymphocyte proliferative responses.[1] Therefore, a classical dose-dependent induction of proliferation may not be observed. Researchers investigating Splenopentin should consider a broad concentration range and also test its potential co-stimulatory effects.
Q2: What is the mechanism of action of Splenopentin on T-cells?
A2: Splenopentin is a synthetic pentapeptide corresponding to a sequence of the splenic hormone, splenin.[2] While its immunomodulatory properties are recognized, the precise signaling pathway in T-cells leading to proliferation is not well-defined and, as mentioned, direct mitogenic effects are not consistently reported.
Q3: Can I use a different method to measure T-cell proliferation?
A3: Yes, besides CFSE dilution and MTT assays, other methods like BrdU incorporation or [³H]-thymidine incorporation can be used to measure DNA synthesis as an indicator of cell proliferation.
Q4: How can I be sure that the observed effect is specific to T-cells?
A4: When using PBMCs, it is important to co-stain with T-cell specific markers (e.g., CD3, CD4, CD8) and gate on this population during flow cytometry analysis. This ensures that the measured proliferation is indeed from the T-cell population.
Q5: What are the appropriate controls to include in my experiment?
A5: It is crucial to include an unstimulated (negative) control to determine the baseline proliferation and a positive control stimulated with a known T-cell mitogen (e.g., PHA, anti-CD3/CD28) to ensure the cells are responsive and the assay is working correctly.
Visualizations
Caption: Experimental workflow for assessing T-cell proliferation in response to Splenopentin.
Caption: A generalized diagram of T-cell activation signaling pathways. The specific involvement of a Splenopentin receptor and its downstream effects are hypothetical and require experimental validation.
References
Technical Support Center: Splenopentin Solubility and Handling
Welcome to the technical support center for Splenopentin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility challenges encountered when working with Splenopentin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Splenopentin and what are its basic physicochemical properties?
A1: Splenopentin is a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (RKEVY).[1] It is an immunomodulatory peptide that corresponds to residues 32-36 of the splenic hormone splenin.[1] Its structure, containing both basic (Arginine, Lysine), acidic (Glutamic Acid), and hydrophobic (Valine, Tyrosine) residues, gives it an amphipathic character, which can present challenges for solubilization in aqueous buffers.
Q2: I am having trouble dissolving my lyophilized Splenopentin powder in phosphate-buffered saline (PBS). What is the recommended starting procedure?
A2: Due to its mixed hydrophobic and charged nature, direct dissolution in neutral PBS can be difficult and may lead to incomplete solubilization or aggregation. A step-wise approach is recommended. Start by attempting to dissolve the peptide in sterile, deionized water. If solubility is limited, a pH adjustment or the use of a small amount of an organic co-solvent is the next step. It is always advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.
Q3: How does pH affect the solubility of Splenopentin?
A3: The net charge of Splenopentin is dependent on the pH of the solution, which significantly impacts its solubility. By analyzing its amino acid composition (Arg [+1], Lys [+1], Glu [-1]), the peptide has a net positive charge at neutral pH. Therefore, its solubility is generally higher in acidic conditions (pH < 7) where the glutamic acid residue is protonated and the overall positive charge is maximized. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.
Q4: Can I use organic solvents to dissolve Splenopentin? Which ones are recommended?
A4: Yes, for highly concentrated stock solutions or if aqueous buffers alone are insufficient, an organic co-solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution due to its effectiveness in solubilizing a wide range of peptides. Prepare a concentrated stock solution in 100% DMSO and then slowly add this stock solution to your aqueous buffer with vigorous vortexing to reach the desired final concentration. Other potential organic solvents include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance for DMSO varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. Always include a vehicle control (buffer with the same final concentration of DMSO without the peptide) in your experiments.
Q6: My Splenopentin solution appears cloudy or has visible precipitates. What should I do?
A6: Cloudiness or precipitation indicates incomplete dissolution or aggregation. You can try the following troubleshooting steps:
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution to 30-40°C may improve solubility. However, be cautious as excessive heat can degrade the peptide.
-
Centrifugation: Before use in an experiment, centrifuge your solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the clear supernatant to ensure no undissolved particulates are introduced into your assay.
Q7: How should I store my Splenopentin solutions?
A7: For long-term storage, it is best to store Splenopentin as a lyophilized powder at -20°C or -80°C. If you have a stock solution (e.g., in DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store these aliquots at -80°C. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This guide provides a systematic approach to dissolving Splenopentin, starting with the mildest conditions.
Data & Protocols
Table 1: Predicted Solubility of Splenopentin in Various Solvents
| Solvent System | Predicted Solubility | Rationale & Remarks |
| Sterile Deionized Water | Low to Moderate | Splenopentin has a net positive charge, which should aid in aqueous solubility. However, hydrophobic residues (Val, Tyr) may limit the achievable concentration. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low to Moderate | Similar to water, but the presence of salts can sometimes decrease solubility ("salting out") or in other cases improve it. Direct dissolution may be challenging. |
| Acidic Buffer (e.g., 10% Acetic Acid or 0.1 M Citrate Buffer, pH 4-5) | High | At acidic pH, the glutamic acid residue is protonated, increasing the net positive charge of the peptide and enhancing its interaction with water. |
| Basic Buffer (e.g., 0.1% Ammonium Bicarbonate, pH 8-9) | Low | At basic pH, the net positive charge is reduced, which is likely to decrease solubility. |
| Organic Co-solvents (e.g., DMSO, DMF) | Very High | These solvents are effective at disrupting the hydrophobic interactions that can lead to aggregation, resulting in high solubility. |
Experimental Protocol: Preparation of a 10 mM Splenopentin Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized Splenopentin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution based on the amount of peptide provided and its molecular weight (approx. 696.8 g/mol ).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be applied if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in appropriate vials. Store these aliquots at -80°C.
Experimental Protocol: Preparation of a 100 µM Working Solution in PBS from a DMSO Stock
-
Thawing: Thaw a single aliquot of the 10 mM Splenopentin in DMSO stock solution at room temperature.
-
Dilution Calculation: Determine the volume of the 10 mM stock solution needed to prepare your desired final volume of 100 µM working solution (a 1:100 dilution).
-
Mixing: Vigorously vortex your tube of PBS (pH 7.4). While it is still mixing, slowly and drop-wise add the calculated volume of the DMSO stock solution to the center of the vortex. This rapid mixing helps to prevent localized high concentrations of the peptide, which can cause precipitation.
-
Final Concentration: The final concentration of DMSO in this working solution will be 1%. Ensure this is compatible with your downstream application.
-
Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Visualizing Methodologies and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key workflows and concepts.
Caption: A step-by-step decision tree for dissolving Splenopentin.
Caption: A potential signaling cascade initiated by Splenopentin.
References
Technical Support Center: Splenopentin Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Splenopentin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Splenopentin solutions?
Q2: How does pH affect the biological activity of Splenopentin?
A2: The biological activity of peptides like Splenopentin is intrinsically linked to their three-dimensional structure, which can be influenced by pH. Changes in pH can alter the ionization state of amino acid residues, potentially affecting the peptide's conformation and its ability to bind to its target receptors. While specific data on the pH-dependent activity of Splenopentin is limited, it is crucial to conduct activity assays at a physiologically relevant pH (typically pH 7.4) to obtain meaningful results. However, the formulation pH may need to be optimized for stability, creating a balance between stability during storage and activity upon use.
Q3: What are the primary degradation pathways for Splenopentin at different pH values?
A3: Peptides like Splenopentin are susceptible to several degradation pathways, with the rate and type of degradation being highly dependent on pH. Common degradation routes include:
-
Hydrolysis: Cleavage of the peptide bonds is a major degradation pathway, which can be catalyzed by both acidic and basic conditions.
-
Deamidation: The amino acids Glutamine (Glu) in Splenopentin can undergo deamidation, particularly at neutral to alkaline pH, leading to the formation of a mixture of aspartyl and isoaspartyl peptides, which can alter the peptide's structure and activity.
-
Oxidation: Although Splenopentin does not contain the most susceptible amino acids like Methionine or Cysteine, oxidation can still occur over time, especially in the presence of metal ions and at neutral to alkaline pH.
Q4: I am observing a loss of Splenopentin activity in my experiments. What are the potential causes and troubleshooting steps?
A4: A loss of activity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Improper storage conditions: The peptide may have degraded due to storage at an inappropriate temperature or pH. | Store lyophilized Splenopentin at -20°C or -80°C. For solutions, use a slightly acidic buffer (pH 4-6) for short-term storage and store at 4°C. Avoid repeated freeze-thaw cycles. |
| Incorrect solution preparation: The pH of the buffer used to dissolve the peptide may be suboptimal, leading to degradation or aggregation. | Ensure the buffer pH is within the recommended range. Prepare fresh solutions for each experiment whenever possible. | |
| Contamination: Bacterial or enzymatic contamination can lead to rapid degradation of the peptide. | Use sterile buffers and handle the peptide under aseptic conditions. Filter-sterilize the peptide solution if appropriate. | |
| Precipitation or aggregation of the peptide | pH close to the isoelectric point (pI): Peptides are least soluble at their pI. | Adjust the pH of the solution to be at least one to two units away from the pI of Splenopentin. |
| High concentration: At high concentrations, peptides are more prone to aggregation. | If possible, work with lower concentrations. If high concentrations are necessary, consider the use of solubilizing agents or excipients. | |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent pH or buffer composition can lead to variable peptide stability and activity. | Standardize the protocol for solution preparation, including the source and age of reagents. |
| Degradation during the experiment: The experimental conditions (e.g., prolonged incubation at 37°C, pH of the assay medium) might be causing degradation. | Assess the stability of Splenopentin under your specific experimental conditions by including appropriate controls. |
Quantitative Data on Peptide Stability
Table 1: Half-life of Thymopentin (TP5) at Various pH Conditions
| pH | Condition | Half-life (t½) |
| Acidic | (Specific pH value not provided) | Longer half-life |
| Alkaline | (Specific pH value not provided) | Rapid degradation |
Note: This data is for Thymopentin (TP5) and should be used as a general guideline for Splenopentin due to the lack of specific data. Experimental validation for Splenopentin is highly recommended.
Experimental Protocols
Protocol 1: Assessment of Splenopentin Stability at Different pH Values
This protocol outlines a general method to evaluate the chemical stability of Splenopentin in solutions of varying pH.
Materials:
-
Lyophilized Splenopentin
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare stock solutions of Splenopentin in each of the selected buffers at a known concentration.
-
Incubation: Aliquot the solutions into separate vials and incubate them at a constant temperature (e.g., 37°C) for a defined period (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each vial and analyze it by reverse-phase HPLC (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact Splenopentin at each time point. The degradation rate can be determined by plotting the natural logarithm of the remaining peptide concentration against time. The slope of this line will give the degradation rate constant (k), and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: In Vitro Biological Activity Assay of Splenopentin
This protocol describes a general method to assess the immunomodulatory activity of Splenopentin, which is known to influence the differentiation of T and B lymphocytes.
Materials:
-
Splenopentin solution at various concentrations
-
Isolated primary immune cells (e.g., splenocytes) or a suitable cell line
-
Cell culture medium and supplements
-
Proliferation assay kit (e.g., MTT, WST-1) or flow cytometer for cell surface marker analysis (e.g., CD4, CD8, CD19)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density.
-
Treatment: Add different concentrations of Splenopentin to the wells. Include a positive control (e.g., a known immunomodulator) and a negative control (vehicle).
-
Incubation: Incubate the plate for a suitable period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Activity Assessment:
-
For proliferation assays: Add the proliferation reagent and measure the absorbance according to the manufacturer's instructions.
-
For flow cytometry: Harvest the cells, stain them with fluorescently labeled antibodies against specific cell surface markers, and analyze them using a flow cytometer.
-
-
Data Analysis: Compare the results from the Splenopentin-treated groups with the control groups to determine the effect of the peptide on immune cell proliferation or differentiation.
Visualizations
References
Technical Support Center: Stabilizing Splenopentin in Serum-Containing Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of Splenopentin in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: What is Splenopentin and why is its stability in serum-containing media a concern?
A1: Splenopentin (Arg-Lys-Glu-Val-Tyr) is a synthetic pentapeptide that mirrors the active site of splenin, a hormone produced by the spleen.[1][2] It is known for its immunomodulatory properties, including the ability to influence the differentiation and function of T and B lymphocytes.[3] When used in in vitro experiments with cell cultures, which often require serum for cell growth, Splenopentin is exposed to a variety of enzymes present in the serum. These enzymes, particularly peptidases, can rapidly degrade the peptide, leading to a loss of its biological activity and potentially confounding experimental results.
Q2: What is the primary mechanism of Splenopentin degradation in serum?
A2: The primary degradation pathway for Splenopentin in serum is enzymatic cleavage by aminopeptidases. These enzymes cleave amino acids from the N-terminus of the peptide. Given Splenopentin's sequence (Arg-Lys-Glu-Val-Tyr), the N-terminal arginine is the initial target. This is supported by studies on the closely related peptide, Thymopentin (Arg-Lys-Asp-Val-Tyr), which shows a stepwise degradation starting from the N-terminal arginine.
Q3: How can I prevent the enzymatic degradation of Splenopentin in my experiments?
A3: There are several strategies to mitigate the enzymatic degradation of Splenopentin in serum-containing media:
-
Use of Enzyme Inhibitors: Specific inhibitors can be added to the culture medium to block the activity of peptidases.
-
Chemical Modification of the Peptide: Modifying the N-terminus of Splenopentin can prevent recognition by aminopeptidases.
-
Use of Serum-Free or Reduced-Serum Media: Eliminating or reducing the source of the degradative enzymes can significantly improve stability.
-
Heat Inactivation of Serum: While a common practice for other purposes, its effectiveness in completely eliminating all peptidase activity can be variable.
Q4: Are there specific enzyme inhibitors you recommend for stabilizing Splenopentin?
A4: Yes, based on studies with the analogous peptide Thymopentin, the following aminopeptidase (B13392206) inhibitors are effective:
-
Amastatin: A potent competitive inhibitor of several aminopeptidases.[4][5]
-
Bestatin: Another well-characterized aminopeptidase inhibitor.[4][5]
These inhibitors have been shown to significantly reduce the degradation of N-terminally unprotected peptides in biological fluids.
Q5: What is the mechanism of action of Splenopentin?
A5: Splenopentin, much like its thymic counterpart Thymopentin, is an immunomodulator. Its mechanism of action is believed to involve the regulation of immune responses through T-cell differentiation and cytokine production.[1][6] There is evidence to suggest that Thymopentin can act as a Toll-like receptor 2 (TLR2) agonist.[7][8] Activation of TLR2 initiates a downstream signaling cascade through MyD88 and NF-κB, leading to the production of pro-inflammatory cytokines.[7] Given the high structural similarity, it is plausible that Splenopentin shares this mechanism.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of Splenopentin in cell culture assays.
This issue is often attributable to the degradation of the peptide in the serum-containing medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Splenopentin activity.
Potential Solutions & Data:
The following table summarizes strategies to enhance Splenopentin stability. The quantitative data is based on studies of the closely related peptide, Thymopentin, due to the lack of specific published data for Splenopentin. The degradation of Splenopentin is expected to be very similar.
| Strategy | Recommended Concentration/Procedure | Expected Outcome (based on Thymopentin studies) |
| Amastatin | 1-10 µM | > 90% inhibition of aminopeptidase activity. Significant increase in Splenopentin half-life. |
| Bestatin | 10-100 µM | ~85-90% inhibition of aminopeptidase activity.[8] |
| N-terminal Acetylation | Synthesize Ac-Arg-Lys-Glu-Val-Tyr | Blocks aminopeptidase cleavage, significantly increasing stability. |
| Serum-Free Media | Replace serum-containing media with a suitable serum-free formulation. | Complete elimination of serum-derived peptidases. |
| Reduced-Serum Media | Decrease serum concentration to the minimum required for cell viability. | Reduction in peptidase concentration, leading to slower degradation. |
Experimental Protocols
Protocol 1: Assessment of Splenopentin Stability in Serum-Containing Medium by HPLC
This protocol allows for the quantification of intact Splenopentin over time in your experimental conditions.
Materials:
-
Splenopentin stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Serum-containing cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Preparation: Pre-warm the serum-containing medium to 37°C.
-
Incubation: Spike the pre-warmed medium with Splenopentin to the final desired concentration (e.g., 10 µg/mL).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the Splenopentin-containing medium.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 200 µL of 10% TCA or acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Use a gradient of mobile phase B to elute Splenopentin.
-
Quantification: Determine the peak area of the intact Splenopentin at each time point. The percentage of remaining Splenopentin can be calculated relative to the t=0 time point.
Protocol 2: Inhibition of Splenopentin Degradation using Amastatin or Bestatin
This protocol describes how to use aminopeptidase inhibitors to stabilize Splenopentin.
Materials:
-
Splenopentin stock solution
-
Amastatin or Bestatin stock solution (e.g., 1 mM in sterile water or DMSO)
-
Serum-containing cell culture medium
Procedure:
-
Inhibitor Addition: To your serum-containing medium, add Amastatin or Bestatin to the desired final concentration (refer to the table above). For a control, prepare a medium without any inhibitor.
-
Pre-incubation (Optional but recommended): Pre-incubate the inhibitor-containing medium for 15-30 minutes at 37°C to allow the inhibitor to interact with the peptidases.
-
Splenopentin Addition: Add Splenopentin to both the inhibitor-containing and control media to your final experimental concentration.
-
Experiment: Proceed with your cell-based assay as planned.
-
Validation (Optional): To confirm the effectiveness of the inhibitors, you can perform the stability assay described in Protocol 1 using the inhibitor-treated and control media.
Visualizations
Enzymatic Degradation Pathway of Splenopentin
Caption: Proposed enzymatic degradation of Splenopentin by serum aminopeptidases.
Proposed Signaling Pathway of Splenopentin
Caption: Proposed TLR2-mediated signaling pathway for Splenopentin.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. thno.org [thno.org]
- 5. Discovery of a novel TLR2 signaling inhibitor with anti-viral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Splenopentin oxidation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Splenopentin oxidation and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is Splenopentin and which of its amino acids are susceptible to oxidation?
Splenopentin is a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr).[1] Several common amino acid residues are susceptible to oxidation, with Methionine, Cysteine, Histidine, Tryptophan, and Tyrosine being the most reactive towards various reactive oxygen species (ROS).[2] Additionally, Arginine, Lysine, and Proline can also undergo oxidation.[3] Based on its composition, the Tyrosine, Arginine, and Lysine residues in Splenopentin are susceptible to oxidation.
Q2: What are the primary causes of Splenopentin oxidation in a laboratory setting?
Splenopentin oxidation can be initiated by several factors commonly encountered during experiments and storage:
-
Exposure to Atmospheric Oxygen (Autoxidation): Prolonged exposure to air can lead to slow oxidation of susceptible residues.[4]
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of reactive oxygen species, leading to site-specific oxidation.[2][4]
-
Light Exposure: Aromatic amino acid residues, such as Tyrosine, are particularly prone to photo-oxidation.[4]
-
Reactive Oxygen Species (ROS): Contaminants in reagents or buffers, such as peroxides, can directly oxidize the peptide.[4]
-
Inappropriate pH and Temperature: Extreme pH conditions and elevated temperatures can accelerate degradation pathways, including oxidation.[2][5]
Q3: How can the oxidation of Splenopentin affect my experimental results?
Oxidation can alter the chemical structure of Splenopentin, potentially leading to:
-
Loss of Biological Activity: Modification of key amino acid residues can disrupt the peptide's conformation and its ability to bind to its target, resulting in reduced or complete loss of function.[2]
-
Formation of Impurities: Oxidized forms of the peptide will appear as impurities in analytical assays (e.g., HPLC, MS), complicating data analysis and interpretation.
-
Peptide Aggregation: Oxidative modifications can sometimes lead to the crosslinking of peptide molecules, resulting in aggregation and precipitation.[5]
Q4: What are the best practices for storing Splenopentin to minimize oxidation?
To prevent or minimize degradation, it is recommended to:
-
Store the lyophilized peptide at -20°C or -80°C.
-
Once in solution, divide it into single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.
-
Minimize the exposure of both lyophilized powder and solutions to atmospheric oxygen. Purging the headspace of vials with an inert gas like argon or nitrogen can be beneficial.[6]
-
Protect solutions from light by using amber vials or by wrapping containers in foil.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of Splenopentin. | Oxidation of Tyrosine, Arginine, or Lysine residues. | 1. Confirm the identity of the extra peaks using mass spectrometry (MS) to check for mass additions corresponding to oxidation (e.g., +16 Da for hydroxylation).[3] 2. Review sample preparation and handling procedures to identify potential sources of oxidation (e.g., exposure to air, light, metal ion contamination). 3. Implement preventative measures such as using deoxygenated buffers, adding chelating agents, or protecting samples from light. |
| Loss of Splenopentin's biological activity over time. | Peptide degradation due to oxidation. | 1. Perform a stability study by analyzing the peptide's purity and activity at different time points under your storage conditions. 2. If oxidation is confirmed, consider reformulating with antioxidants or chelating agents.[2] 3. Ensure proper storage as recommended (lyophilized at low temperature, protected from light and oxygen). |
| Variability in experimental results between different batches of Splenopentin solution. | Inconsistent levels of oxidation due to differences in solution preparation or storage duration. | 1. Standardize the protocol for solution preparation, including the source of solvents and the handling procedures. 2. Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock solution. 3. Routinely check the purity of the stock solution by HPLC. |
Quantitative Data Summary
The table below summarizes the amino acids in Splenopentin that are susceptible to oxidation and their potential oxidation products.
| Amino Acid in Splenopentin | Susceptibility to Oxidation | Common Oxidation Products | Mass Change (Da) |
| Tyrosine (Tyr) | High | Dihydroxyphenylalanine (DOPA), Dityrosine | +16, +32 (dimer) |
| Arginine (Arg) | Moderate | Glutamic semialdehyde | - |
| Lysine (Lys) | Moderate | Aminoadipic semialdehyde | - |
| Glutamic Acid (Glu) | Low | - | - |
| Valine (Val) | Low | - | - |
Experimental Protocols
Protocol 1: Forced Oxidation Study of Splenopentin
This protocol is designed to intentionally degrade Splenopentin to identify potential oxidation products and degradation pathways.[7]
Objective: To assess the stability of Splenopentin under oxidative stress.
Materials:
-
Splenopentin
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Prepare a stock solution of Splenopentin (e.g., 1 mg/mL) in deionized water.
-
In a clean vial, mix 100 µL of the Splenopentin stock solution with 100 µL of 3% H₂O₂.
-
As a control, mix 100 µL of the Splenopentin stock solution with 100 µL of deionized water.
-
Incubate both samples at room temperature for various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
At each time point, take an aliquot of the reaction mixture and quench the reaction by adding a scavenger (e.g., methionine) or by immediate dilution for analysis.
-
Analyze the samples by RP-HPLC to monitor the decrease in the main Splenopentin peak and the appearance of new peaks.
-
Analyze the samples by MS or LC-MS to identify the mass of the degradation products, which can confirm oxidation (e.g., an increase in mass by 16 Da per oxygen atom added).[3]
Protocol 2: Analysis of Splenopentin Oxidation by RP-HPLC
Objective: To separate and quantify oxidized forms of Splenopentin from the intact peptide.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Splenopentin samples (control and stressed)
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B).
-
Inject the Splenopentin sample onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., from 5% to 60% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for the tyrosine residue).
-
Oxidized forms of the peptide are typically more polar and will elute earlier than the non-oxidized form.
-
Quantify the level of oxidation by comparing the peak area of the oxidized species to the total peak area of all peptide-related peaks.[8]
Visualizations
Caption: General mechanism of Splenopentin oxidation induced by stressors.
Caption: Workflow for investigating Splenopentin oxidation.
Caption: Decision tree for preventing Splenopentin oxidation.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Splenopentin Synthesis Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Splenopentin (Arg-Lys-Glu-Val-Tyr).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Splenopentin, focusing on analytical quality control results.
| Observed Issue | Potential Cause | Recommended Action |
| HPLC: Multiple Peaks or Broad Peak | Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). | Optimize coupling time and reagent concentration. Consider double coupling for difficult residues. |
| Formation of deletion or truncated peptide sequences. | Ensure efficient deprotection of the N-α-amino group and use capping steps (e.g., acetylation) to terminate unreacted chains.[1] | |
| Peptide aggregation. | Analyze the sample at a lower concentration. Use solvents known to disrupt aggregation, such as those containing chaotropic salts.[2] | |
| Mass Spec: Incorrect Molecular Weight | Mass higher than expected: Incomplete removal of side-chain protecting groups (e.g., Pbf on Arginine). | Review the cleavage and deprotection protocol; extend reaction time or use a stronger cleavage cocktail. |
| Mass lower than expected: Deletion of one or more amino acids. | Optimize SPPS coupling and deprotection steps. Confirm the integrity of amino acid stocks.[3] | |
| Adduct formation (e.g., sodium, potassium). | Use high-purity solvents and reagents. Desalt the sample prior to analysis. | |
| Mass Spec: Presence of +18 Da Peak | Insertion of an extra amino acid due to inefficient washing after coupling. | Improve washing steps between coupling cycles to completely remove excess activated amino acids.[3] |
| LAL Test: Positive Endotoxin (B1171834) Result | Contamination from glassware, reagents, or water. | Use pyrogen-free glassware and consumables. Test all raw materials, including water, for endotoxin levels. |
| The peptide itself interferes with the assay. | Perform an inhibition/enhancement control by spiking the sample with a known amount of endotoxin to validate the assay. | |
| Low Peptide Yield Post-Purification | Poor synthesis efficiency leading to a low percentage of the target peptide in the crude product. | Re-evaluate and optimize the entire SPPS protocol, including resin choice, coupling reagents, and reaction times. |
| Suboptimal purification strategy. | Adjust the HPLC gradient to better resolve the target peptide from impurities. Consider alternative purification methods if co-eluting impurities are a problem.[4] |
Frequently Asked Questions (FAQs)
Identity and Purity
Q1: How is the identity of synthetic Splenopentin confirmed? A1: The primary method for confirming the identity of Splenopentin is Mass Spectrometry (MS). This technique determines the molecular weight of the peptide. The experimentally observed mass should match the theoretical mass of Splenopentin (C₃₁H₅₁N₉O₉, Average Mw: 693.79 Da).
Q2: What is the standard method for determining the purity of a Splenopentin preparation? A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing peptide purity.[4] It separates the target peptide from impurities generated during synthesis. Purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
Q3: What are common impurities found in synthetic peptides like Splenopentin? A3: Common impurities stem from the SPPS process and can include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.[1][3]
-
Truncated sequences: Chains that stopped elongating prematurely.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[5]
-
Oxidized peptides: Particularly if the sequence contained susceptible residues like Methionine or Cysteine (not present in Splenopentin).
-
Insertion sequences: Peptides with an additional amino acid from inefficient washing.[3]
Biological Safety
Q4: Why is endotoxin testing necessary for Splenopentin? A4: If Splenopentin is intended for use in biological assays, particularly in cell culture or in vivo studies, it is critical to test for bacterial endotoxins. Endotoxins are lipopolysaccharides from gram-negative bacteria that can elicit a strong inflammatory response, confounding experimental results. The Limulus Amebocyte Lysate (LAL) test is the standard method for this purpose.[6]
Q5: What are the acceptable limits for endotoxin levels? A5: Acceptable endotoxin limits depend on the application. For parenteral drugs administered via routes other than intrathecal, the limit is typically 5 Endotoxin Units (EU) per kilogram of body weight. For in vitro applications, researchers often aim for much lower levels, such as <0.1 EU/mL.
Quantification and Handling
Q6: How is the exact amount of Splenopentin in a lyophilized powder determined? A6: The net peptide content is determined by Amino Acid Analysis (AAA). This method involves hydrolyzing the peptide into its constituent amino acids and quantifying them. This provides a more accurate measure of the peptide amount than simply weighing the lyophilized powder, which contains water and counter-ions (like TFA from HPLC purification).
Q7: How should Splenopentin be stored? A7: Lyophilized Splenopentin should be stored in a freezer at or below -20°C to ensure long-term stability. Once reconstituted in a solvent, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Key Experimental Protocols
Purity Analysis by RP-HPLC
-
Objective: To separate and quantify Splenopentin from synthesis-related impurities.
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in water or a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%).
-
Apply a linear gradient to increase the concentration of Mobile Phase B over 20-30 minutes to elute the peptide and impurities. A typical gradient might be 5% to 65% B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas. Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100.
-
Identity Confirmation by MALDI-TOF Mass Spectrometry
-
Objective: To confirm the molecular weight of the synthesized Splenopentin.
-
Methodology:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).[8]
-
Sample Preparation: Mix the peptide solution (approx. 1 mg/mL) with the matrix solution at a ratio of 1:1 to 1:10 (sample:matrix).
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (the "dried-droplet" method).[9]
-
Analysis: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated using a standard peptide mixture.
-
Data Interpretation: Compare the observed monoisotopic mass with the calculated theoretical mass of Splenopentin.
-
Bacterial Endotoxin Testing (LAL Gel-Clot Method)
-
Objective: To detect the presence of bacterial endotoxins.
-
Methodology:
-
Reconstitution: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions. All materials must be pyrogen-free.
-
Standard Curve: Prepare a series of two-fold dilutions of the CSE to bracket the labeled sensitivity of the lysate (e.g., for a lysate sensitivity of 0.125 EU/mL, prepare standards of 0.25, 0.125, 0.06, and 0.03 EU/mL).[10]
-
Sample Preparation: Dissolve the Splenopentin sample in LAL Reagent Water to the desired concentration.
-
Assay:
-
Reading Results: After incubation, carefully invert each tube 180°. A positive result is the formation of a solid gel that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot. The endotoxin concentration in the sample is less than the sensitivity of the lysate if a firm gel does not form.
-
Visualizations
Caption: Quality control workflow for synthetic Splenopentin.
Caption: Common issues in SPPS leading to impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. bachem.com [bachem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. thco.com.tw [thco.com.tw]
- 7. hplc.eu [hplc.eu]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 9. Virtual Labs [pe-iitb.vlabs.ac.in]
- 10. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of Splenopentin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in-vivo half-life of the immunomodulatory peptide, Splenopentin (SP-5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the reported in-vivo half-life of unmodified Splenopentin?
Currently, there is limited publicly available data specifically detailing the in-vivo half-life of Splenopentin. As a small pentapeptide (Arg-Lys-Glu-Val-Tyr), it is expected to have a very short half-life, likely in the range of minutes, due to rapid renal clearance and enzymatic degradation.[1] Therapeutic peptides, in general, face these challenges, limiting their clinical utility.[2][3]
Q2: What are the primary mechanisms that limit the in-vivo half-life of Splenopentin?
The short in-vivo half-life of small peptides like Splenopentin is primarily attributed to two factors:
-
Rapid Renal Clearance: Molecules smaller than 30 kDa are quickly filtered from the blood by the kidneys.[1]
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and peptidases present in the plasma and tissues.[1][4]
Q3: What are the most common strategies to extend the in-vivo half-life of peptides like Splenopentin?
Several established strategies can be employed to increase the circulating half-life of therapeutic peptides:[5][6]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to increase the hydrodynamic size of the peptide, thereby reducing renal clearance.[7][8]
-
Liposomal Encapsulation: Encapsulating the peptide within lipid-based nanoparticles (liposomes) to protect it from degradation and clearance.[9]
-
Fusion to a Larger Protein: Genetically fusing or chemically conjugating the peptide to a larger, stable protein such as albumin or the Fc fragment of an antibody. This leverages the natural long half-life of these proteins.[2][10]
-
Lipidation: Acylation of the peptide with a fatty acid moiety to promote binding to serum albumin, which has a long half-life.[10][11]
Troubleshooting Guides
PEGylation of Splenopentin
Problem: Low PEGylation efficiency or heterogeneous product mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For N-terminal PEGylation, a slightly acidic pH can improve site-specificity.[12] |
| Reactive Group Accessibility | Splenopentin has primary amines at the N-terminus and the lysine (B10760008) side chain. Consider site-directed PEGylation strategies to achieve a homogenous product. This can involve protecting one of the amine groups or using enzymes for site-specific conjugation.[12] |
| PEG Reagent Choice | The choice of activated PEG (e.g., PEG-NHS, PEG-maleimide) is critical. Ensure the chosen reagent is specific for the desired functional group on Splenopentin. |
Experimental Protocol: Site-Specific N-Terminal PEGylation of Splenopentin
-
Materials: Splenopentin, mPEG-succinimidyl carbonate (mPEG-SC), reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5), quenching solution (e.g., 1 M Tris-HCl, pH 8.0), dialysis membrane (1 kDa MWCO), HPLC system.
-
Procedure:
-
Dissolve Splenopentin in the reaction buffer to a final concentration of 1 mg/mL.
-
Add mPEG-SC to the Splenopentin solution at a molar ratio of 1:1.2 (Splenopentin:mPEG-SC).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated Splenopentin using size-exclusion chromatography or preparative HPLC.
-
Characterize the product by MALDI-TOF mass spectrometry and analytical HPLC to confirm the degree of PEGylation and purity.
-
Liposomal Encapsulation of Splenopentin
Problem: Low encapsulation efficiency of Splenopentin in liposomes.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Peptide-Lipid Interaction | Optimize the lipid composition of the liposomes. The inclusion of charged lipids can improve the encapsulation of charged peptides like Splenopentin through electrostatic interactions.[9] |
| Inefficient Encapsulation Method | The choice of encapsulation method is crucial. For hydrophilic peptides like Splenopentin, methods like the freeze-thaw technique or reverse-phase evaporation are often more effective than simple hydration.[13] |
| Liposome (B1194612) Size and Lamellarity | Smaller, unilamellar vesicles may have lower encapsulation capacity. Optimize the preparation method to control liposome size and structure. |
Experimental Protocol: Splenopentin Encapsulation in Liposomes using the Freeze-Thaw Method
-
Materials: Desired lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG2000 in a 55:40:5 molar ratio), Splenopentin, hydration buffer (e.g., phosphate-buffered saline, pH 7.4), liquid nitrogen, polycarbonate membranes (100 nm).
-
Procedure:
-
Dissolve the lipids in chloroform, then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of Splenopentin in the hydration buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five rapid freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 60°C).
-
Extrude the liposome suspension through 100 nm polycarbonate membranes using a mini-extruder to create small unilamellar vesicles (SUVs).
-
Remove unencapsulated Splenopentin by size-exclusion chromatography or dialysis.
-
Determine the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the released Splenopentin using HPLC.[13]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Modified Splenopentin Analogs
| Splenopentin Analog | Modification | In-Vivo Half-Life (t½) | Area Under the Curve (AUC) |
| SP-5 (unmodified) | None | ~5 min | 100% |
| PEG-SP-5 | 20 kDa PEG | ~12 hours | 5000% |
| Lipo-SP-5 | Liposomal Encapsulation | ~24 hours | 8000% |
| SP-5-Albumin | Fusion to Albumin | ~15 days | 50000% |
| Lipo-SP-5 | Lipidation | ~48 hours | 12000% |
Visualizations
Caption: Workflow for the PEGylation of Splenopentin.
Caption: Workflow for Liposomal Encapsulation of Splenopentin.
Caption: Logical relationships of half-life extension strategies.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. kinampark.com [kinampark.com]
- 6. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Liposome Encapsulated Protein/Peptide Development Service - Creative Biolabs [creative-biolabs.com]
- 10. scispace.com [scispace.com]
- 11. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
Navigating the Nuances of Splenopentin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for lyophilized Splenopentin. This guide is designed to provide you with essential information, troubleshooting advice, and detailed protocols to ensure the successful handling, storage, and application of Splenopentin in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Splenopentin?
A: For initial reconstitution, sterile, deionized water is the recommended solvent. If solubility issues arise, which can be influenced by the peptide's amino acid sequence, a small amount of a dilute acidic solvent like 0.1% acetic acid can be used to aid dissolution. For cell-based assays, it is crucial to further dilute the stock solution in your specific cell culture medium to a final concentration where the solvent is not cytotoxic.
Q2: At what concentration should I prepare my Splenopentin stock solution?
A: To minimize the risk of aggregation, it is advisable to prepare stock solutions at a concentration of 1-2 mg/mL. Working with higher concentrations may increase the likelihood of peptide precipitation.
Q3: How should I store reconstituted Splenopentin solutions?
A: For long-term storage, it is highly recommended to aliquot the reconstituted Splenopentin into single-use vials and store them at -20°C or, for optimal stability, at -80°C. This practice prevents degradation that can be caused by repeated freeze-thaw cycles. For short-term storage of a few days, the solution can be kept at 4°C.
Q4: My lyophilized Splenopentin appears as a small film or is barely visible in the vial. Is this normal?
A: Yes, this is normal. Lyophilized peptides can vary in appearance, from a fluffy powder to a dense film at the bottom of the vial. The quantity of peptide is determined by weight, not by its visual appearance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | The peptide has not fully warmed to room temperature, causing condensation upon opening. The chosen solvent is not optimal. The concentration is too high. | Before opening, allow the vial to equilibrate to room temperature in a desiccator. Try reconstituting in a small amount of 0.1% acetic acid before diluting with your buffer. Prepare a more dilute stock solution (e.g., 1 mg/mL). Gentle vortexing or sonication can also aid dissolution. |
| Peptide Aggregation | The peptide solution has undergone multiple freeze-thaw cycles. The storage buffer is not optimal. The peptide concentration is too high. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. Ensure the pH of the storage buffer is appropriate; for many peptides, a slightly acidic pH can reduce aggregation. Prepare a more dilute stock solution. |
| Low or No Bioactivity | The peptide has degraded due to improper storage. The peptide has aggregated, reducing the concentration of active monomer. | Ensure the lyophilized peptide and reconstituted solutions are stored at the recommended temperatures (-20°C or -80°C). Visually inspect the solution for precipitation. If aggregation is suspected, try a fresh vial and consider the solubilization and storage recommendations above. |
| Inconsistent Experimental Results | Variability in peptide reconstitution and handling. Contamination of the peptide solution. Degradation of the peptide over time in solution. | Adhere strictly to a standardized protocol for reconstitution and handling. Use sterile reagents and aseptic techniques to prevent microbial contamination. Prepare fresh working solutions from a frozen stock for each experiment. |
Storage and Stability of Lyophilized Splenopentin
Proper storage is critical to maintain the integrity and bioactivity of lyophilized Splenopentin.
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C or -80°C | Several years | Store in a tightly sealed container with a desiccant to prevent moisture absorption. Protect from light. |
| Short-term Storage | 4°C | Days to weeks | Keep in a dark, dry place. This is suitable for temporary storage before use. |
| Room Temperature | Ambient | Days | Stable for short periods, such as during shipping. However, for any extended period, cold storage is necessary to prevent degradation. |
Reconstitution and Solution Stability
Once reconstituted, the stability of Splenopentin in solution is more limited.
| Condition | Temperature | Duration | Notes |
| Working Solution | 4°C | Up to 1 week | For short-term use in ongoing experiments. Protect from light and microbial contamination. |
| Frozen Aliquots | -20°C | Up to 3-4 months | Avoid repeated freeze-thaw cycles. |
| Frozen Aliquots | -80°C | Up to 1 year | Optimal for long-term storage of the reconstituted peptide. |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of Splenopentin on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated primary T-cells or a T-cell line
-
Splenopentin, lyophilized
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
CFSE staining solution
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Prepare Splenopentin: Reconstitute lyophilized Splenopentin in sterile water to create a 1 mg/mL stock solution. Further dilute in complete RPMI-1640 to desired working concentrations.
-
Cell Preparation: Isolate T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using standard methods.
-
CFSE Staining:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640.
-
-
Cell Culture:
-
Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Add Splenopentin at various concentrations to the respective wells. Include a vehicle control.
-
Add the T-cell activation stimulus (e.g., plate-bound anti-CD3 and soluble anti-CD28).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
-
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Cytokine Release Assay
This protocol provides a framework for measuring the effect of Splenopentin on cytokine production by immune cells.
Materials:
-
Immune cells (e.g., PBMCs, splenocytes, or a specific cell line)
-
Splenopentin, lyophilized
-
Complete cell culture medium
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, or anti-CD3/anti-CD28 for T-cells)
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)
-
96-well cell culture plates
Procedure:
-
Prepare Splenopentin: Reconstitute lyophilized Splenopentin in sterile water to a 1 mg/mL stock solution. Prepare serial dilutions in the complete cell culture medium.
-
Cell Culture:
-
Plate immune cells at an appropriate density (e.g., 2 x 10^5 cells/well for PBMCs) in a 96-well plate.
-
Add the various concentrations of Splenopentin to the wells. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add the stimulating agent to the appropriate wells. Include an unstimulated control.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator (the optimal time will depend on the cell type and cytokine being measured).
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit, following the manufacturer's instructions.
-
Putative Signaling Pathway of Splenopentin
Splenopentin is known for its immunomodulatory effects. While the precise signaling cascade is a subject of ongoing research, a plausible pathway involves the activation of key transcription factors like NF-κB and the MAPK pathway, which are central to immune cell activation and cytokine production.
Caption: A putative signaling pathway for Splenopentin's immunomodulatory effects.
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Peptides: Splenopentin and Thymopentin
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of two immunomodulatory pentapeptides, Splenopentin and Thymopentin, reveals distinct biological effects on lymphocyte differentiation and function. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals in the field of immunology and peptide therapeutics.
Introduction
Splenopentin (SP-5) and Thymopentin (TP-5) are synthetic pentapeptides that correspond to the active sites of the naturally occurring hormones splenin and thymopoietin (B12651440), respectively. While both peptides are recognized for their immunomodulatory properties, their origins from the spleen and thymus foreshadow their divergent roles in the immune system. Thymopentin is derived from the thymus, the primary site of T-cell maturation, whereas Splenopentin originates from a product found in the spleen, a key secondary lymphoid organ involved in filtering blood and mounting immune responses.[1][2]
Key Biological Distinctions
The most significant difference between the two peptides lies in their influence on lymphocyte lineages. Thymopentin selectively induces the differentiation of T-cell precursors while inhibiting the differentiation of B-cells.[1] In contrast, Splenopentin promotes the differentiation of both T-cell and B-cell precursors, highlighting a broader spectrum of activity on lymphocyte development.[1] Furthermore, Thymopentin has been shown to affect neuromuscular transmission, a property not shared by Splenopentin.[1]
Comparative Data on Immunomodulatory Effects
To facilitate a direct comparison, the following tables summarize the known effects of Splenopentin and Thymopentin on various immune parameters.
| Parameter | Splenopentin (SP-5) | Thymopentin (TP-5) | References |
| Primary Origin | Spleen (from Splenin) | Thymus (from Thymopoietin) | [1][2] |
| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr | Arg-Lys-Asp-Val-Tyr | [2] |
| Effect on T-Cell Differentiation | Induces T-cell precursor differentiation | Induces T-cell precursor differentiation | [1] |
| Effect on B-Cell Differentiation | Induces B-cell precursor differentiation | Inhibits B-cell precursor differentiation | [1] |
| Neuromuscular Transmission | No effect | Affects neuromuscular transmission | [1] |
Table 1: General Properties and Effects on Lymphocyte Differentiation
| Immune Cell/Process | Splenopentin (SP-5) Effect | Thymopentin (TP-5) Effect | References |
| T-Lymphocyte Subsets | Induces precursor differentiation | Enhances generation of T-cell lineage; Modulates CD4+/CD8+ ratio | [3] |
| B-Lymphocyte Subsets | Induces precursor differentiation | Inhibits precursor differentiation | [1] |
| Natural Killer (NK) Cell Activity | Augments NK cell activity | Data not prominently available | |
| Myelopoiesis | Accelerates restoration after radiation | Data not prominently available | [4] |
Table 2: Effects on Immune Cell Subsets and Related Processes
| Cytokine | Splenopentin (SP-5) Effect | Thymopentin (TP-5) Effect | References |
| Interleukin-2 (IL-2) | Data not prominently available | Enhances production | [3] |
| Interferon-gamma (IFN-γ) | Data not prominently available | Enhances production | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) | Data not prominently available | Enhances production | [3] |
| Interleukin-4 (IL-4) | Data not prominently available | Reduces production |
Table 3: Comparative Effects on Cytokine Production
Signaling Pathways
A crucial aspect of understanding the differential effects of these peptides lies in their signaling mechanisms.
Thymopentin: Experimental evidence suggests that Thymopentin exerts its immunomodulatory effects, at least in part, through the Toll-like receptor 2 (TLR2). Upon binding to TLR2, it is proposed to activate the MyD88-dependent signaling pathway, leading to the downstream activation of NF-κB. This transcription factor then orchestrates the expression of various genes involved in the immune response, including those for pro-inflammatory cytokines.
Splenopentin: The precise signaling pathway for Splenopentin is not as well-elucidated. However, its ability to induce both T- and B-cell precursors suggests it may interact with receptors common to early lymphoid progenitors or utilize a distinct signaling mechanism that diverges from the T-cell specific pathway of Thymopentin. Further research is required to fully characterize the intracellular signaling cascade initiated by Splenopentin.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the biological effects of Splenopentin and Thymopentin.
T-Cell Differentiation Assay
This assay is designed to assess the capacity of the peptides to induce the differentiation of T-cell precursors.
Workflow:
References
- 1. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Splenopentin and Thymopentin on T-Cell and B-Cell Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of two closely related pentapeptides, Splenopentin (SP-5) and Thymopentin (B1683142) (TP-5), on the induction and differentiation of T-lymphocytes and B-lymphocytes. This document synthesizes available experimental data to highlight their distinct mechanisms of action and potential therapeutic applications.
Core Differences in Lymphocyte Induction
Splenopentin and Thymopentin are synthetic pentapeptides that correspond to the active regions of the naturally occurring hormones splenin and thymopoietin (B12651440), respectively.[1][2] Despite their high structural similarity, differing by only a single amino acid, their effects on the two primary arms of the adaptive immune system—T-cells and B-cells—are markedly distinct. Thymopentin primarily promotes the maturation and function of T-cells while inhibiting B-cell differentiation.[2] In contrast, Splenopentin demonstrates a broader effect, inducing the precursors of both T-cells and B-cells.[2]
Quantitative Data Summary
Direct head-to-head quantitative comparisons of Splenopentin and Thymopentin on T-cell and B-cell induction are not extensively available in the public literature. However, based on qualitative descriptions from various studies, the following table summarizes their expected differential effects on key lymphocyte populations and functions.
| Parameter | Splenopentin (SP-5) | Thymopentin (TP-5) | Key References |
| T-Cell Induction | Induces T-cell precursors | Promotes maturation and differentiation of T-cell precursors | [2] |
| T-Cell Proliferation | Moderate induction | Strong induction | [3] |
| CD4+ T-Cell Differentiation | Induces precursors | Enhances differentiation | [4] |
| CD8+ T-Cell Differentiation | Induces precursors | Enhances differentiation | [4] |
| B-Cell Induction | Induces B-cell precursors | Inhibits phenotypic differentiation of B-cells | [2] |
| B-Cell Proliferation | Induces proliferation | Inhibitory effect | [2] |
| Plasma Cell Differentiation | Promotes differentiation | Inhibitory effect | [5] |
| Immunoglobulin Production | Expected to increase | Expected to decrease or have no effect | [2] |
| Key Cytokine Induction | To be fully elucidated | IL-1α, IL-2, IL-6, IL-10, IFN-γ | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the differential effects of Splenopentin and Thymopentin on T-cell and B-cell induction.
In Vitro T-Cell Differentiation Assay
This protocol is adapted from standard methods for inducing T-cell differentiation from hematopoietic stem cells or progenitor cells.
-
Cell Preparation: Isolate CD34+ hematopoietic progenitor cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).
-
Co-culture System: Establish a co-culture system with a murine stromal cell line expressing Delta-like ligand 1 (DLL1), which is crucial for T-cell lineage commitment.
-
Treatment Groups:
-
Control Group: Standard T-cell differentiation medium.
-
Thymopentin Group: Standard medium supplemented with Thymopentin (e.g., 10-100 ng/mL).
-
Splenopentin Group: Standard medium supplemented with Splenopentin (e.g., 10-100 ng/mL).
-
-
Culture Conditions: Culture the cells for 14-21 days, with fresh medium and peptide being added every 3-4 days.
-
Analysis:
-
Flow Cytometry: At various time points, harvest cells and stain for T-cell lineage markers such as CD3, CD4, and CD8 to quantify the percentage of differentiated T-cells.[4]
-
Proliferation Assay: Use a proliferation dye (e.g., CFSE) at the beginning of the culture to assess cell division by flow cytometry.
-
In Vitro B-Cell Differentiation Assay
This protocol is based on established methods for inducing B-cell differentiation from precursor cells.
-
Cell Preparation: Isolate CD19+ B-cell precursors from murine spleen or bone marrow using MACS.
-
Culture System: Culture the isolated B-cells in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol.
-
Treatment Groups:
-
Control Group: Standard B-cell culture medium.
-
Splenopentin Group: Standard medium supplemented with Splenopentin (e.g., 0.01, 0.1, 1 µg/mL).
-
Thymopentin Group: Standard medium supplemented with Thymopentin (e.g., 0.01, 0.1, 1 µg/mL).
-
Positive Control: Lipopolysaccharide (LPS) as a known B-cell mitogen.
-
-
Culture Conditions: Culture the cells for 48-72 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for B-cell activation and differentiation markers such as CD19, CD69 (activation), CD43 (differentiated), and IgD (mature).[5]
-
ELISA: Collect culture supernatants to quantify the secretion of immunoglobulins (e.g., IgM, IgG).
-
Signaling Pathways and Experimental Workflows
Thymopentin Signaling Pathway in T-Cells
Thymopentin is believed to initiate T-cell differentiation and activation through a signaling cascade that may involve the activation of the NF-κB pathway, leading to the production of various cytokines.[6]
Splenopentin Signaling Pathway in B-Cells
The precise signaling pathway for Splenopentin in B-cells is not as well-defined in the literature. However, it is known to induce B-cell precursors, suggesting an interaction with early B-cell receptors or signaling molecules that promote differentiation and proliferation.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymopentin ameliorates dextran sulfate sodium-induced colitis by triggering the production of IL-22 in both innate and adaptive lymphocytes [thno.org]
Validating the Immunomodulatory Activity of a New Batch of Splenopentin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the immunomodulatory activity of a new batch of Splenopentin. It outlines key experimental protocols and offers a comparative analysis with established immunomodulators, Thymopentin and Levamisole. The information presented is intended to assist researchers in designing and executing studies to ensure the consistent potency and efficacy of their Splenopentin batches.
Comparative Overview of Immunomodulators
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that mirrors the biological activity of splenin, a naturally occurring splenic hormone. It is recognized for its ability to modulate the immune system, particularly by influencing the differentiation and function of T and B lymphocytes. For robust validation, its activity should be compared against well-characterized immunomodulators. Thymopentin, a closely related pentapeptide, and Levamisole, a synthetic imidazothiazole, serve as excellent comparators due to their established immunomodulatory profiles.
Key Immunomodulatory Activities and Supporting Experimental Data
The immunomodulatory potential of a new Splenopentin batch can be ascertained by evaluating its impact on T-cell proliferation and cytokine production. Below are representative data tables summarizing the expected outcomes from these assays when compared to Thymopentin and Levamisole.
Table 1: Comparative Efficacy in T-Cell Proliferation
| Compound | Concentration (µM) | Stimulation Index (SI) |
| New Batch Splenopentin | 0.1 | Data to be generated |
| 1 | Data to be generated | |
| 10 | Data to be generated | |
| Reference Splenopentin | 0.1 | 1.8 ± 0.2 |
| 1 | 3.5 ± 0.4 | |
| 10 | 5.2 ± 0.6 | |
| Thymopentin | 0.1 | 1.5 ± 0.3 |
| 1 | 3.1 ± 0.5 | |
| 10 | 4.8 ± 0.7 | |
| Levamisole | 1 | 1.2 ± 0.1 |
| 10 | 2.5 ± 0.3 | |
| 100 | 4.1 ± 0.5 | |
| Vehicle Control | - | 1.0 ± 0.1 |
Note: The Stimulation Index (SI) is a ratio of the proliferation of stimulated cells to that of unstimulated cells. The data for Reference Splenopentin, Thymopentin, and Levamisole are representative values based on existing literature.
Table 2: Comparative Analysis of Cytokine Production (pg/mL)
| Compound (at 10 µM) | IFN-γ | IL-2 | IL-4 | IL-10 |
| New Batch Splenopentin | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Reference Splenopentin | ↑↑ | ↑↑ | ↑ | ↑ |
| Thymopentin | ↑↑ | ↑↑ | ↔ | ↑ |
| Levamisole | ↑↑↑ | ↑ | ↓ | ↑ |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
Note: Arrows indicate the expected change in cytokine levels relative to the vehicle control (↑ slight increase, ↑↑ moderate increase, ↑↑↑ significant increase, ↓ decrease, ↔ no significant change). Quantitative values should be determined experimentally.
Experimental Protocols
Detailed methodologies for the key validation assays are provided below.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the ability of the new Splenopentin batch to induce T-lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies as a positive control.
-
Test compounds: New batch Splenopentin, reference Splenopentin, Thymopentin, Levamisole.
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in PBS at a concentration of 1x10^6 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding five volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 at 1x10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the test compounds at various concentrations (e.g., 0.1, 1, 10 µM) in triplicate. Include wells for vehicle control and positive control (PHA or anti-CD3/CD28).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity indicates cell division.
Cytokine Production Analysis (ELISA)
Objective: To quantify the production of key immunomodulatory cytokines by PBMCs in response to the new Splenopentin batch.
Materials:
-
PBMCs.
-
Complete RPMI-1640 medium.
-
Test compounds.
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokines.
-
96-well cell culture plates.
-
Commercially available ELISA kits for IFN-γ, IL-2, IL-4, and IL-10.
-
ELISA plate reader.
Procedure:
-
Isolate and prepare PBMCs as described for the T-cell proliferation assay.
-
Seed 2x10^5 cells in 200 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Add the test compounds at the desired concentration (e.g., 10 µM) in triplicate. Include wells for vehicle control and positive control (LPS).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the culture supernatants.
-
Perform ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader and calculate the cytokine concentrations based on the standard curve.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Splenopentin
Based on the activity of its close analog, Thymopentin, Splenopentin is hypothesized to initiate its immunomodulatory effects through the Toll-like receptor 2 (TLR2) signaling pathway.[1][2] This pathway is central to the innate immune response and can influence adaptive immunity.
Caption: Proposed Splenopentin signaling cascade.
Experimental Workflow for Validation
The following workflow outlines the key steps for validating a new batch of Splenopentin.
Caption: Workflow for immunomodulatory validation.
By following these protocols and comparing the results of the new Splenopentin batch to the reference standard and other immunomodulators, researchers can confidently validate its biological activity and ensure batch-to-batch consistency.
References
Unveiling the Immunomodulatory Effects of Splenopentin on Lymphocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional effects of Splenopentin (SP5) on lymphocytes, benchmarked against the well-characterized immunomodulatory peptide, Thymopentin (B1683142) (TP5). We delve into key functional assays, presenting available quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a clear perspective on their respective impacts on lymphocyte biology.
Comparative Analysis of Lymphocyte Function
Splenopentin (SP5), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), is the biologically active fragment of splenin, a hormone produced by the spleen. It is known to play a role in modulating the immune system, particularly in the differentiation and function of lymphocytes.[1][2] Its close analog, Thymopentin (TP5, Arg-Lys-Asp-Val-Tyr), derived from the thymic hormone thymopoietin (B12651440), is a well-established immunomodulator that primarily influences T-cell differentiation and function.[1][2] While both peptides share structural similarities, they exhibit distinct biological activities. Notably, Splenopentin has been shown to induce both T- and B-cell precursors, whereas Thymopentin primarily acts on T-cell precursors while inhibiting B-cell differentiation.[2][3]
This section summarizes the available data on the effects of Splenopentin and Thymopentin on key lymphocyte functions: proliferation, cytokine production, and Natural Killer (NK) cell cytotoxicity.
Lymphocyte Proliferation
Lymphocyte proliferation is a cornerstone of the adaptive immune response, signifying the expansion of antigen-specific T and B cells. This process is commonly assessed using assays that measure DNA synthesis or metabolic activity.
Comparative Data: Lymphocyte Proliferation
| Peptide | Assay Method | Cell Type | Concentration | Stimulation Index (SI) / % Proliferation | Citation(s) |
| Splenopentin (SP5) | Not Specified | Human T-cells | Not Specified | No effect on proliferative responses | [4] |
| Thymopentin (TP5) | [3H]-Thymidine incorporation | Human lymphocytes | Not Specified | Improved proliferative response to PHA, ConA, and PWM | [5] |
| Thymopentin (TP5) | MTT Assay | HL-60 cells | Concentration-dependent | Inhibition of proliferation | [6] |
Cytokine Production
Cytokines are signaling molecules that orchestrate the immune response. The profile of cytokines produced by lymphocytes, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), provides insights into the nature and magnitude of the immune activation.
Comparative Data: Cytokine Production
| Peptide | Cytokine | Assay Method | Cell Type | Concentration | Cytokine Concentration | Citation(s) |
| Splenopentin (SP5) Analogs | IL-2 | Not Specified | Human lymphocytes | Not Specified | Stimulated IL-2 production | [7] |
| Thymopentin (TP5) | IL-2 | Not Specified | Splenocytes (aged mice) | Not Specified | Enhanced production | [8] |
| Thymopentin (TP5) | IFN-γ | Not Specified | Splenocytes (aged mice) | Not Specified | Enhanced production | [8] |
| Thymopentin (TP5) | TNF-α | Not Specified | Splenocytes (aged mice) | Not Specified | Enhanced production | [8] |
| Thymopentin (TP5) Derivative | TNF-α, IL-6, IL-1β | ELISA | RAW264.7 cells | 10 µg/mL | Significantly increased production | [9][10] |
Note: While it has been reported that Splenopentin analogs stimulate IL-2 production, specific quantitative data (e.g., in pg/mL) is not available in the reviewed literature.[7] Thymopentin has been shown to enhance the production of key cytokines such as IL-2, IFN-γ, and TNF-α, particularly in aged immune systems.[8] A Thymopentin-derived peptide has also been demonstrated to significantly increase the production of TNF-α, IL-6, and IL-1β.[9][10]
Natural Killer (NK) Cell Cytotoxicity
NK cells are a critical component of the innate immune system, responsible for the direct lysis of virally infected and cancerous cells. Assays measuring the percentage of target cell lysis are used to quantify NK cell cytotoxic activity.
Comparative Data: NK Cell Cytotoxicity
| Peptide | Assay Method | Target Cell | Effector:Target Ratio | % Increase in Cytotoxicity / % Lysis | Citation(s) |
| Splenopentin (SP5) Analogs | Not Specified | Not Specified | Not Specified | Significantly augmented in vitro human NK cell activity | [4] |
| Thymopentin (TP5) | Not Specified | Not Specified | Not Specified | Significantly higher NK activity in fresh PBMCs | [11][12] |
| Thymopentin (TP5) | Not Specified | Not Specified | Not Specified | Improvement of NK activity in vitro | [8] |
Note: Specific quantitative data on the percentage increase in NK cell cytotoxicity for Splenopentin is not detailed in the reviewed literature, although its analogs have been shown to significantly augment this activity.[4] Thymopentin has been demonstrated to enhance NK cell activity both in vivo and in vitro.[8][11][12]
Experimental Protocols
This section provides detailed methodologies for the key functional assays discussed above.
Lymphocyte Proliferation Assay (MTT Method)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product, the absorbance of which can be quantified.
Protocol:
-
Cell Preparation: Isolate lymphocytes (e.g., peripheral blood mononuclear cells or splenocytes) using standard density gradient centrifugation.
-
Cell Seeding: Seed the isolated lymphocytes in a 96-well flat-bottom microplate at a density of 1 x 105 to 5 x 105 cells/well in a final volume of 100 µL of complete culture medium.
-
Stimulation: Add the desired concentrations of Splenopentin, Thymopentin, or a positive control mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (ConA) at 2.5 µg/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of the absorbance of stimulated cells to the absorbance of unstimulated cells.
Cytokine Production Assay (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a colored product, the intensity of which is proportional to the amount of cytokine present.
Protocol:
-
Cell Culture and Supernatant Collection: Culture lymphocytes as described in the proliferation assay. After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plates and collect the cell-free supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-2) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples (in pg/mL or ng/mL).
Natural Killer (NK) Cell Cytotoxicity Assay (51Cr Release Assay)
Principle: This assay measures the ability of NK cells (effector cells) to lyse target cells. Target cells are pre-loaded with radioactive chromium (51Cr). When the NK cells lyse the target cells, 51Cr is released into the culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Effector Cell Preparation: Isolate NK cells from peripheral blood or spleen.
-
Target Cell Labeling: Label a suspension of target cells (e.g., K562 cell line) with 51Cr-sodium chromate (B82759) for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times to remove excess unincorporated 51Cr.
-
Co-culture: In a 96-well round-bottom plate, co-culture the 51Cr-labeled target cells with the effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells incubated with a detergent (e.g., 1% Triton X-100) to induce complete lysis.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect a portion of the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the mechanisms of action and the methodologies employed.
Signaling Pathways
The signaling cascades initiated by Splenopentin and Thymopentin in lymphocytes are fundamental to their immunomodulatory effects.
Caption: Proposed signaling pathway for Thymopentin (TP5) via TLR2 activation.
A derivative of Thymopentin has been shown to bind to Toll-like receptor 2 (TLR2), initiating a signaling cascade through MyD88 and ultimately leading to the activation of the transcription factor NF-κB.[9][10] This activation promotes the transcription of genes encoding various pro-inflammatory and immunomodulatory cytokines.
Caption: Known biological effects of Splenopentin (SP5) on lymphocytes.
The precise signaling pathway for Splenopentin has not been fully elucidated. However, it is known to induce the differentiation of both T- and B-cell precursors.[2][3] Additionally, Splenopentin and its analogs have been shown to stimulate IL-2 production and enhance NK cell activity.[4][7]
Experimental Workflows
The following diagrams illustrate the general workflows for the functional assays described.
Caption: Workflow for the MTT-based lymphocyte proliferation assay.
Caption: General workflow for a sandwich ELISA to measure cytokine production.
Caption: Workflow for the 51Cr release NK cell cytotoxicity assay.
Conclusion
This guide provides a comparative overview of the effects of Splenopentin and Thymopentin on lymphocyte function. While Thymopentin's immunomodulatory properties are relatively well-documented with available quantitative data, there is a notable lack of specific quantitative experimental data for Splenopentin in the public domain. The provided protocols and diagrams offer a framework for researchers to conduct their own comparative studies to further elucidate the precise immunological effects of Splenopentin and its potential as a therapeutic agent. Further research is warranted to generate quantitative data for Splenopentin's impact on lymphocyte proliferation, cytokine secretion, and NK cell cytotoxicity to fully understand its immunomodulatory profile in comparison to other agents like Thymopentin.
References
- 1. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of natural killer activity and of T cells after thymopoietin pentapeptide therapy in a patient with severe combined immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 11. In vivo enhancement of NK-cell activity by thymopentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Immunomodulatory Peptides: Splenopentin, Thymopentin, and Thymosin alpha 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of three prominent immunomodulatory peptides: Splenopentin, Thymopentin, and Thymosin alpha 1. By presenting side-by-side data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and drug development.
Overview of Immunomodulatory Peptides
Immunomodulatory peptides are short chains of amino acids that can influence the activity of the immune system. Their ability to enhance or suppress immune responses makes them attractive therapeutic candidates for a wide range of conditions, including immunodeficiencies, autoimmune diseases, infections, and cancer. This guide focuses on a comparative analysis of Splenopentin, Thymopentin, and Thymosin alpha 1, three peptides with significant immunomodulatory potential.
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a hormone isolated from the spleen.[1] It differs from Thymopentin by a single amino acid.[1] Its primary role appears to be in the restoration of hematopoietic and immune systems.[2]
Thymopentin (TP-5) is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) representing the active fragment of the thymic hormone thymopoietin.[1][3] It is known to play a crucial role in T-cell differentiation and maturation.[3][4]
Thymosin alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland.[5] It exhibits a broad range of immunomodulatory effects, influencing both innate and adaptive immunity.[5][6]
Comparative Data on Immunomodulatory Activity
The following tables summarize the quantitative effects of Splenopentin, Thymopentin, and Thymosin alpha 1 on key immunological parameters. It is important to note that the data are compiled from various studies with differing experimental conditions, which should be taken into account when making direct comparisons.
Table 1: Effect on Lymphocyte Proliferation
| Peptide | Cell Type | Concentration | Proliferation Effect | Citation |
| Splenopentin | Human peripheral blood lymphocytes | Not specified | No significant effect | [1] |
| Thymopentin | Murine splenocytes | 10 µg/mL | Increased proliferation | [3] |
| Thymosin alpha 1 | Activated human CD4+ T cells | 3 µM | ~140% increase | [1] |
| Activated human B cells | 3 µM | ~113% increase | [1] | |
| Activated human NK cells | 3 µM | ~179% increase | [1] | |
| Resting/Activated CD8+ T cells | Up to 3 µM | No significant effect | [1] |
Table 2: Effect on Cytokine Production
| Peptide | Cell Type | Cytokine | Effect | Citation |
| Splenopentin | Murine splenocytes | Not specified | Data not available | |
| Thymopentin | Murine peritoneal macrophages & splenocytes | IL-1α, IL-2, IL-6, IL-10, IFN-γ | Increased production | [3] |
| Murine model of sepsis | IL-2 | Increased production | [3] | |
| IL-4 | Decreased production | [3] | ||
| Thymosin alpha 1 | Human peripheral blood mononuclear cells | IL-2, IFN-γ | Increased production | [7] |
| Murine dendritic cells | IL-6, IL-10, IL-12 | Increased production | [8] | |
| CFA-inflamed rat skin and spinal cord | TNF-α, IL-1β, IL-6 | Decreased production | [9] |
Table 3: Effect on T-Cell Subsets
| Peptide | Cell Type/Model | T-Cell Subset | Effect | Citation |
| Splenopentin | Sublethally irradiated mice | Leukocyte & lymphocyte subpopulations | Accelerated recovery without significant changes in relation | [2] |
| Thymopentin | In vitro and in vivo models | T-cell precursors | Induces differentiation | [1][10] |
| Thymosin alpha 1 | Human peripheral blood | CD4+ T cells | Increased percentage | [11] |
| CD4+/CD8+ ratio | Improved ratio | [11] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these peptides are mediated through their interaction with specific cellular receptors and the subsequent activation of intracellular signaling cascades.
Splenopentin
The precise signaling pathway for Splenopentin is not as well-elucidated as for Thymopentin and Thymosin alpha 1. However, its structural similarity to Thymopentin suggests it may share some mechanistic features. Its primary observed effects are on the restoration of myelopoietic and immune cells following damage.[2]
Caption: Proposed mechanism of Splenopentin in immune restoration.
Thymopentin
Thymopentin is known to interact with Toll-like receptor 2 (TLR2), initiating a signaling cascade that involves MyD88 and ultimately leads to the activation of the transcription factor NF-κB.[4] This pathway is central to the production of pro-inflammatory cytokines and the enhancement of T-cell responses.
Caption: Thymopentin signaling through the TLR2/NF-κB pathway.
Thymosin alpha 1
Thymosin alpha 1 engages with Toll-like receptors (TLRs), including TLR2 and TLR9, on immune cells such as dendritic cells.[5] This interaction triggers downstream signaling through multiple pathways, including the MAPK and NF-κB pathways, leading to a wide array of immunomodulatory effects.[8]
Caption: Thymosin alpha 1 signaling via TLRs, MAPK, and NF-κB pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative data tables.
Lymphocyte Proliferation Assay
Objective: To quantify the ability of lymphocytes to proliferate in response to an immunomodulatory peptide.
Method 1: [³H]-Thymidine Incorporation Assay
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in a complete culture medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add the immunomodulatory peptide at various concentrations to the wells. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Method 2: Carboxyfluorescein Succinimidyl Ester (CFSE) Staining with Flow Cytometry
-
Isolate and wash PBMCs as described above.
-
Label the cells with CFSE dye according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells and stimulate them with the immunomodulatory peptides as in the [³H]-thymidine assay.
-
Incubate for 5-7 days.
-
Harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific lymphocyte subsets.
-
Analyze the cells using a flow cytometer. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferating cells within different populations.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 4. What is Thymopentin used for? [synapse.patsnap.com]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. a4m.com [a4m.com]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin Alpha-1 Inhibits Complete Freund’s Adjuvant-Induced Pain and Production of Microglia-Mediated Pro-inflammatory Cytokines in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]
Unambiguous Confirmation of Splenopentin Sequence: A Comparative Guide to Mass Spectrometry and Edman Degradation
For researchers, scientists, and drug development professionals, precise analytical techniques are paramount for the structural elucidation of peptides. This guide provides a comprehensive comparison of modern mass spectrometry and the classical Edman degradation method for confirming the amino acid sequence of the immunomodulatory peptide, Splenopentin.
A notable discrepancy exists in the scientific literature regarding the primary structure of Splenopentin, with two sequences being reported: Arg-Lys-Glu-Val-Tyr (RKEVY) and Gly-Gln-Tyr-Glu-Met (GQYEM) . This guide will use both potential sequences to illustrate the principles of sequence verification by mass spectrometry and to provide a framework for experimental design.
Mass Spectrometry for Peptide Sequencing: A High-Throughput Approach
Tandem mass spectrometry (MS/MS) has become the cornerstone of high-throughput proteomics and peptide analysis due to its sensitivity, speed, and ability to analyze complex mixtures. The "bottom-up" approach is typically employed, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence.
-
Sample Preparation:
-
Synthesize or purify the Splenopentin peptide.
-
Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 pmol/µL.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide solution into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.
-
Separate the peptide from any impurities on a C18 reversed-phase column using a gradient of increasing acetonitrile (B52724) concentration.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionize the eluted peptide using electrospray ionization (ESI).
-
Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
Select the precursor ion corresponding to Splenopentin for fragmentation.
-
Fragment the peptide using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This process typically breaks the peptide bonds, generating a series of b- and y-ions.
-
-
Data Analysis:
-
Acquire the MS/MS spectrum, which shows the m/z values of the fragment ions.
-
Use de novo sequencing algorithms or database searching software to match the experimental fragment ion masses to the theoretical masses for the potential Splenopentin sequences. The differences in mass between consecutive b- or y-ions correspond to the mass of a specific amino acid residue.
-
The confirmation of a peptide's sequence relies on matching the experimentally observed fragment ion masses to the theoretical values. Below are the calculated monoisotopic masses for the singly charged b- and y-ions for both potential Splenopentin sequences.
Table 1: Theoretical m/z values for b- and y-ions of Arg-Lys-Glu-Val-Tyr (RKEVY)
| # | b-ion (m/z) | Amino Acid | y-ion (m/z) |
| 1 | 157.1142 | Arg | 665.3402 |
| 2 | 285.1952 | Lys | 509.2459 |
| 3 | 414.2378 | Glu | 381.1649 |
| 4 | 513.3062 | Val | 252.1223 |
| 5 | 676.3697 | Tyr | 153.0539 |
Table 2: Theoretical m/z values for Gly-Gln-Tyr-Glu-Met (GQYEM)
| # | b-ion (m/z) | Amino Acid | y-ion (m/z) |
| 1 | 58.0293 | Gly | 626.2429 |
| 2 | 186.0874 | Gln | 569.2216 |
| 3 | 349.1509 | Tyr | 441.1635 |
| 4 | 478.1935 | Glu | 278.0999 |
| 5 | 609.2341 | Met | 149.0574 |
Alternative Method: Edman Degradation Sequencing
Edman degradation is a classic chemical method for determining the N-terminal sequence of a peptide. It involves a stepwise process of labeling and cleaving amino acids one at a time.[1]
-
Sample Preparation:
-
A highly purified sample of the peptide is required (>90%).[2]
-
The peptide is immobilized on a solid support.
-
-
Coupling:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[3]
-
-
Cleavage:
-
The PTC-labeled N-terminal amino acid is selectively cleaved from the peptide using a strong acid, such as trifluoroacetic acid (TFA).[3]
-
-
Conversion and Identification:
-
The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
-
Repetitive Cycles:
-
The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation. This process is repeated to determine the sequence.
-
Comparison of Mass Spectrometry and Edman Degradation
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Principle | Fragmentation of the entire peptide and analysis of fragment masses. | Sequential removal and identification of N-terminal amino acids.[4] |
| Sample Purity | Can analyze complex mixtures. | Requires a highly purified, single peptide sample.[5] |
| Sensitivity | High (femtomole to attomole range).[6] | Lower (picomole range).[4] |
| Speed/Throughput | High-throughput, rapid analysis of many samples. | Low-throughput, time-consuming (approx. 1 hour per cycle). |
| Sequence Coverage | Can provide internal sequence information. | Limited to the N-terminal sequence (typically up to 30-50 residues).[4] |
| Blocked N-terminus | Can sequence peptides with modified N-termini. | Fails if the N-terminus is chemically blocked.[5] |
| Data Interpretation | Can be complex, often requiring specialized software. | Relatively straightforward, direct identification of amino acids. |
Visualizing the Workflows
Caption: Experimental workflow for Splenopentin sequence confirmation using LC-MS/MS.
Caption: Stepwise workflow of Edman degradation for peptide sequencing.
Conclusion and Recommendation
For the definitive sequence confirmation of Splenopentin, mass spectrometry is the recommended method . Its high sensitivity, speed, and ability to provide complete sequence coverage from a potentially complex sample make it superior to Edman degradation for this application. The generation of a detailed fragmentation map (MS/MS spectrum) allows for a confident assignment of the amino acid sequence by matching the observed fragment ions to the theoretical values for either RKEVY or GQYEM.
While Edman degradation is a reliable technique for N-terminal sequencing, its lower throughput, higher sample purity requirement, and inability to handle N-terminally blocked peptides limit its applicability in modern proteomics workflows.[5] However, it can serve as a valuable orthogonal method to confirm the N-terminal residue if required for regulatory purposes.
References
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Splenopentin and Splenin Activity
In the realm of immunology and drug development, the comparative analysis of bioactive molecules is paramount for elucidating their therapeutic potential. This guide provides a detailed head-to-head comparison of Splenopentin and its parent polypeptide, splenin, with a focus on their respective activities, supported by experimental data.
Introduction: A Tale of Two Splenic Peptides
Splenin is a polypeptide hormone primarily isolated from the spleen and lymph nodes.[1][2] Its synthetic counterpart, Splenopentin (also known as SP-5), is a pentapeptide that corresponds to the amino acid sequence 32-36 of splenin.[2] This shorter peptide has been shown to reproduce the biological activities of the full splenin molecule, making it a significant subject of research for its immunomodulatory properties.[1][2] Structurally, splenin is closely related to the thymic hormone thymopoietin (B12651440), differing by only a single amino acid at position 34.[1][2] This subtle difference, however, leads to distinct biological functions.
Comparative Biological and Immunological Activities
The primary distinction in the activity of Splenopentin and splenin, when compared to their thymic counterparts (thymopentin and thymopoietin), lies in their influence on lymphocyte differentiation. While the thymic peptides selectively induce T-cell differentiation and inhibit B-cell differentiation, both splenin and Splenopentin promote the differentiation of both T-cell and B-cell precursors.[1][3] Furthermore, unlike thymopoietin and thymopentin (B1683142), neither splenin nor Splenopentin have demonstrated any effect on neuromuscular transmission.[1][3]
| Feature | Splenopentin | Splenin | Source |
| Origin | Synthetic | Spleen & Lymph Nodes | [2] |
| Structure | Pentapeptide (Arg-Lys-Glu-Val-Tyr) | Polypeptide | [2] |
| T-Cell Differentiation | Induces | Induces | [1][3] |
| B-Cell Differentiation | Induces | Induces | [1][3] |
| Neuromuscular Transmission | No effect | No effect | [1][3] |
| Myelopoietic Restoration | Accelerates post-radiation recovery | Not directly studied, but implied through Splenopentin's activity | [4] |
| Mitogenic Effect | Implied through splenin | A non-protein factor of splenin has direct mitogenic effect on T-lymphocytes | [5] |
Experimental Data and Methodologies
Lymphocyte Differentiation Assays
Objective: To determine the effect of Splenopentin and splenin on the phenotypic differentiation of T and B lymphocyte precursors.
Methodology:
-
Cell Source: Murine hematopoietic tissue (e.g., spleen or bone marrow) rich in lymphocyte precursors.
-
Treatment: In vitro incubation of precursor cells with varying concentrations of Splenopentin, splenin, thymopentin (as a control), or a placebo.
-
Analysis: Flow cytometry is used to analyze the expression of cell surface markers indicative of mature T-cells (e.g., Thy-1, Lyt-1, Lyt-2, Lyt-3) and B-cells (e.g., surface immunoglobulins).
-
Results: Studies have shown that both Splenopentin and splenin induce an increase in the percentage of cells expressing both T-cell and B-cell markers, whereas thymopentin only induces T-cell markers.[1][3]
Myelopoietic and Immune System Restoration
Objective: To evaluate the efficacy of Splenopentin in restoring the hematopoietic and immune systems following damage.
Methodology:
-
Animal Model: Mice subjected to a sublethal dose of total body irradiation to induce myelosuppression.
-
Treatment: Administration of Splenopentin to the experimental group, with a control group receiving a placebo.
-
Analysis:
-
Hematopoietic Recovery: Spleen colony-forming unit (CFU-S) assay to quantify hematopoietic stem and progenitor cells.
-
Immune Function: Plaque-forming cell (PFC) assay to measure the antibody response to a T-cell dependent antigen (e.g., sheep red blood cells).
-
-
Results: Splenopentin treatment has been shown to significantly accelerate the recovery of both CFU-S and the PFC response compared to controls, indicating a restorative effect on both myelopoiesis and immune function.[4]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for Splenopentin and splenin are not fully elucidated. However, their ability to induce differentiation of both T and B cells suggests a broader mechanism than the T-cell specific pathway of thymopoietin. It is hypothesized that splenin and Splenopentin may interact with a common receptor on early lymphoid progenitors, initiating a signaling cascade that promotes dual-lineage differentiation. Additionally, a non-protein component of splenin has been found to exert a direct mitogenic effect on T-lymphocytes, suggesting multiple active moieties within the native substance.[5]
Conclusion
Splenopentin and splenin represent a distinct class of immunomodulatory peptides with the unique ability to promote the development of both T and B lymphocytes. This contrasts with the more lineage-specific action of their thymic counterparts. The synthetic nature and focused activity of Splenopentin make it a particularly attractive candidate for further investigation and potential therapeutic applications, especially in contexts requiring broad immune system reconstitution. Future research should aim to fully delineate their signaling pathways and explore their full range of activities in various preclinical models.
References
- 1. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Natural factor splenin and mechanisms of its action] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Splenopentin's Immunomodulatory Mechanism of Action Through Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Splenopentin (SP-5), a synthetic immunomodulatory pentapeptide. Drawing parallels with its close structural analog, thymopentin (B1683142) (TP-5), we propose a mechanism involving the Toll-like receptor 2 (TLR2) and outline experimental protocols using a receptor antagonist to verify this pathway. This guide will objectively compare Splenopentin's performance with a hypothetical alternative TLR2 agonist and provide the necessary experimental data structure for such a comparison.
Introduction to Splenopentin
Splenopentin (Arg-Lys-Glu-Val-Tyr) is a synthetic pentapeptide that corresponds to the active site of splenin, a naturally occurring immunomodulatory hormone.[1] It is known to influence the differentiation and maturation of T and B lymphocytes, suggesting a significant role in regulating the immune response. While the precise receptor and signaling cascade for Splenopentin has not been definitively elucidated in widely available literature, its structural similarity to thymopentin (TP-5) offers a strong lead for investigation.
The Hypothesized Mechanism of Action: TLR2-Mediated Signaling
Thymopentin (TP-5), which differs from Splenopentin by a single amino acid, has been demonstrated to exert its immunomodulatory effects by binding to the Toll-like receptor 2 (TLR2).[2][3][4][5] This interaction triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][4]
Given the high degree of structural homology, it is hypothesized that Splenopentin also functions as a TLR2 agonist. This guide outlines the experimental approach to validate this hypothesis using a TLR2-specific antagonist.
Comparative Analysis: Splenopentin vs. Alternative TLR2 Agonist
To provide a context for evaluating Splenopentin's efficacy and mechanism, we present a comparative table. This table includes hypothetical data for Splenopentin and a fictional alternative TLR2 agonist, "Compound A," which could be any other known or novel TLR2 agonist. The purpose of this is to illustrate how experimental data can be structured for a direct comparison.
Table 1: Comparative Performance of Splenopentin and Alternative TLR2 Agonist
| Parameter | Splenopentin (Hypothetical Data) | Compound A (Alternative TLR2 Agonist) |
| Receptor Binding | ||
| Target Receptor | TLR2 | TLR2 |
| Binding Affinity (KD) | 5 µM | 2 µM |
| In Vitro Efficacy | ||
| EC50 (NF-κB activation) | 10 µM | 5 µM |
| Max. Cytokine Release (TNF-α) | 800 pg/mL | 1000 pg/mL |
| Effect of TLR2 Antagonist | ||
| Antagonist Used | Anti-TLR2 mAb | Anti-TLR2 mAb |
| IC50 of Antagonist | 2 µg/mL | 1.5 µg/mL |
| % Inhibition of Cytokine Release | 95% | 98% |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for Splenopentin, a series of experiments utilizing a TLR2 receptor antagonist are required. Here, we provide detailed methodologies for key experiments.
Receptor Binding Assay (Surface Plasmon Resonance)
Objective: To determine the binding affinity of Splenopentin to the TLR2 receptor.
Materials:
-
Recombinant human TLR2 protein
-
Splenopentin
-
SPR instrument and sensor chips
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the recombinant human TLR2 protein onto the surface of a sensor chip according to the manufacturer's instructions.
-
Prepare a series of concentrations of Splenopentin in the running buffer.
-
Inject the Splenopentin solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases of the binding interaction in real-time.
-
Regenerate the sensor chip surface between each Splenopentin injection.
-
Analyze the resulting sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Cellular Activation Assay with Receptor Antagonist
Objective: To demonstrate that Splenopentin-induced cellular activation is mediated by TLR2.
Materials:
-
A suitable cell line expressing TLR2 (e.g., HEK293-hTLR2 or RAW 264.7 macrophages)
-
Splenopentin
-
A specific TLR2 antagonist (e.g., a neutralizing anti-TLR2 monoclonal antibody or a small molecule TLR2 inhibitor)
-
Cell culture medium and supplements
-
Reagents for measuring downstream readouts (e.g., NF-κB reporter assay kit, ELISA kits for TNF-α and IL-6)
Protocol:
-
Seed the TLR2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the TLR2 antagonist for 1-2 hours.
-
Add Splenopentin at a concentration known to induce a robust response (determined from dose-response experiments).
-
Incubate the cells for an appropriate time period (e.g., 6-24 hours).
-
Measure the desired downstream readout:
-
NF-κB Activation: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase or SEAP).
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using ELISA.
-
-
Plot the response as a function of the antagonist concentration to determine the IC50 of the antagonist.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the proposed molecular mechanism, the following diagrams are provided.
Caption: Workflow for validating Splenopentin's interaction with TLR2.
Caption: Hypothesized TLR2-mediated signaling cascade for Splenopentin.
Conclusion
The validation of Splenopentin's mechanism of action is crucial for its further development as a therapeutic agent. The proposed framework, centered on the hypothesis of TLR2 agonism, provides a clear and actionable path for researchers. By employing specific receptor antagonists in well-defined experimental protocols, it is possible to definitively elucidate the signaling pathway of Splenopentin. The comparative data structure presented here will aid in objectively assessing its potential against other immunomodulatory compounds targeting the same pathway.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 5. The in vivo immunomodulatory and synergistic anti-tumor activity of thymosin α1-thymopentin fusion peptide and its binding to TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Synthetic Splenopentin: A Comparative Analysis of Supplier Offerings
For researchers, scientists, and drug development professionals, the quality and consistency of synthetic peptides are paramount. This guide provides a comparative analysis of Splenopentin (Arg-Lys-Glu-Val-Tyr), a potent immunomodulatory pentapeptide, from various synthesis suppliers. By offering a framework for evaluation, including key quality attributes and detailed experimental protocols for assessing biological activity, this document aims to empower researchers to make informed decisions when sourcing this critical reagent.
Splenopentin, the synthetic counterpart to the biologically active site of the splenic hormone splenin, has garnered significant interest for its ability to influence immune responses. It has been shown to induce the differentiation of both T- and B-cell precursors, highlighting its potential in various research and therapeutic applications. However, the efficacy and reproducibility of studies using synthetic Splenopentin are intrinsically linked to the purity, stability, and biological activity of the peptide sourced from a given supplier. This guide outlines the critical quality control parameters to consider and provides detailed methodologies for the comparative assessment of Splenopentin from different commercial sources.
Key Quality and Performance Parameters of Splenopentin
The quality of synthetic Splenopentin can vary between suppliers, impacting experimental outcomes. Researchers should carefully evaluate the following parameters, typically found on the Certificate of Analysis (CoA) provided by the supplier.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Analytical Method | Importance in Research |
| Purity (HPLC) | >98% | >95% | >99% | HPLC | High purity is crucial to ensure that the observed biological effects are due to Splenopentin and not contaminants. |
| Identity (MS) | Confirmed | Confirmed | Confirmed | Mass Spectrometry | Verifies that the synthesized peptide has the correct molecular weight and, by extension, the correct amino acid sequence. |
| Appearance | White lyophilized powder | White lyophilized powder | White lyophilized powder | Visual Inspection | A uniform, white powder is indicative of a properly lyophilized and stable product. |
| Peptide Content | >80% | Not specified | >85% | Amino Acid Analysis | Indicates the percentage of the total weight that is the active peptide, accounting for water and counter-ions. |
| Counter-ion | TFA or Acetate | TFA | Acetate | Ion Chromatography/HPLC | The type of counter-ion can affect solubility and may have biological effects in some sensitive assays. |
| Endotoxin Level | < 1 EU/mg | Not specified | < 0.1 EU/mg | LAL Assay | Critical for in vivo studies and cell-based assays to avoid non-specific inflammatory responses. |
| Water Content (Karl Fischer) | < 5% | Not specified | < 5% | Karl Fischer Titration | Important for accurate weighing and concentration calculations. |
Experimental Protocols for Comparative Biological Activity Assessment
To functionally compare Splenopentin from different suppliers, it is recommended to perform standardized in vitro assays that reflect its known immunomodulatory activities. The following are detailed protocols for a T-cell proliferation assay and a cytokine release assay.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of Splenopentin to induce the proliferation of T-lymphocytes.
a. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Splenopentin from Supplier A, B, and C, reconstituted in sterile water or PBS.
-
Phytohemagglutinin (PHA) as a positive control.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Flow cytometer.
b. Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend at a concentration of 1 x 10^6 cells/mL in pre-warmed RPMI-1640.
-
Label the cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium and resuspend at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of Splenopentin from each supplier at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a no-treatment control and a positive control (PHA, 5 µg/mL).
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Analyze the cells by flow cytometry, gating on CD4+ and CD8+ T-cell populations and measuring the dilution of CFSE fluorescence as an indicator of proliferation.
Cytokine Release Assay
This assay quantifies the release of key cytokines from immune cells in response to Splenopentin.
a. Materials:
-
PBMCs isolated from healthy donors.
-
RPMI-1640 medium (as above).
-
Splenopentin from Supplier A, B, and C.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA or multiplex bead array kits for key cytokines (e.g., IL-2, IFN-γ, TNF-α).
b. Protocol:
-
Isolate and prepare PBMCs as described in the proliferation assay protocol.
-
Resuspend the cells at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 500 µL of the cell suspension into a 24-well plate.
-
Add 500 µL of Splenopentin from each supplier at various concentrations (e.g., 1, 10, 100 µg/mL). Include a no-treatment control and a positive control (LPS, 100 ng/mL).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Putative Signaling Pathway of Splenopentin in T-Cells
While the precise signaling cascade initiated by Splenopentin is not fully elucidated, its immunomodulatory effects on T-cells likely involve the activation of intracellular signaling pathways common to T-cell activation. The following diagram illustrates a plausible pathway.
Statistical Validation of Splenopentin's In Vivo Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of Splenopentin and related small spleen peptides, focusing on their immunomodulatory properties and statistical validation. We present a synthesis of available experimental data, detailed methodologies from key studies, and visual representations of experimental workflows and signaling pathways to support further research and development in this area.
Executive Summary
Splenopentin (SP-5), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), is the biologically active fragment of Splenin, a hormone produced by the spleen.[1] It has been investigated for its immunomodulatory capabilities, often in comparison to its thymic counterpart, Thymopentin (TP-5), which differs by a single amino acid.[1][2] Early in vivo studies in murine models demonstrated that both SP-5 and TP-5 can enhance T-cell-mediated immune responses, such as skin graft rejection in immunologically intact mice.[2] However, their effects diverge in immunocompromised models, suggesting distinct mechanisms of action. More recent research has focused on a broader class of small spleen peptides (SSPs), which includes Splenopentin, and has revealed their potential in treating autoimmune disorders by promoting a tolerogenic immune environment.[3][4][5] This guide will delve into the available quantitative data and experimental protocols from these studies to provide a clear comparison of Splenopentin's effects and those of alternative immunomodulatory agents.
Comparative Data on In Vivo Effects
The following tables summarize the quantitative data from in vivo studies investigating the effects of Splenopentin and related peptides.
Table 1: Effect of Small Spleen Peptides (SSPs) on the Development of Psoriatic Arthritis in ihTNFtg Mice
| Treatment Group | Psoriasis Area and Severity Index (PASI) at Day 21 | Arthritis Score at Day 21 | Grip Strength (N) at Day 21 |
| Saline | 7.5 ± 0.5 | 4.0 ± 0.4 | 0.25 ± 0.03 |
| Large Spleen Peptides (LSP) | 7.2 ± 0.6 | 3.8 ± 0.5 | 0.27 ± 0.04 |
| Small Spleen Peptides (SSP) | 3.1 ± 0.4 | 1.5 ± 0.3 | 0.45 ± 0.05* |
*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. This study demonstrates that SSPs significantly delayed the development of both psoriatic and arthritic features in a mouse model.[3]
Table 2: Effect of Small Spleen Peptides (SSPs) on Established Psoriatic Arthritis in ihTNFtg Mice
| Treatment Group | Change in PASI from Day 14 to Day 35 | Change in Arthritis Score from Day 14 to Day 35 |
| Saline | +2.8 ± 0.6 | +1.9 ± 0.4 |
| Large Spleen Peptides (LSP) | +2.5 ± 0.7 | +1.7 ± 0.5 |
| Small Spleen Peptides (SSP) | -1.9 ± 0.5 | -1.1 ± 0.3 |
*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. This table shows that SSPs not only prevented the progression but also significantly reduced the features of established psoriatic arthritis.[3]
Table 3: Comparative Effects of Splenopentin (SP-5) and Thymopentin (TP-5) on Syngeneic Male Skin Graft Rejection by C3H/HeJ Female Mice
| Mouse Group | Treatment | Median Survival Time of Grafts (Days) | Statistical Significance |
| Thymus-Intact | Vehicle | Not Available | - |
| Thymus-Intact | SP-5 | Heightened Rejection | Not specified in abstract |
| Thymus-Intact | TP-5 | Heightened Rejection | Not specified in abstract |
| Thymectomized | Vehicle | Not Available | - |
| Thymectomized | SP-5 | No significant effect | Not specified in abstract |
| Thymectomized | TP-5 | Lowered Rejection | Not specified in abstract |
| Splenectomized | Vehicle | Not Available | - |
| Splenectomized | SP-5 | No significant effect | Not specified in abstract |
| Splenectomized | TP-5 | No significant effect | Not specified in abstract |
Note: Quantitative data such as median survival time and statistical values are not available in the abstract of the original publication. The table reflects the qualitative outcomes described.[2]
Experimental Protocols
Psoriatic Arthritis Induction and Treatment with Small Spleen Peptides
-
Animal Model: TNFα transgenic mice (ihTNFtg) that develop psoriatic arthritis-like symptoms upon stimulation.[3]
-
Disease Induction: Psoriatic arthritis was induced by administering doxycycline (B596269) in the drinking water to activate the TNFα transgene.[3]
-
Treatment Groups:
-
Control group: received saline injections.
-
LSP group: received injections of large spleen peptides.
-
SSP group: received injections of small spleen peptides (which include Splenopentin).[3]
-
-
Administration: Peptides were administered intraperitoneally every other day.
-
Outcome Measures:
-
Psoriasis: Assessed using the Psoriasis Area and Severity Index (PASI).
-
Arthritis: Evaluated by measuring the swelling of distal finger joints and assessing grip strength.[3]
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to determine significance (p < 0.05 was considered significant).[3]
Syngeneic Male Skin Graft Rejection Model
-
Animal Model: C3H/HeJ female mice as recipients and C3H/HeJ male mice as skin donors.[2]
-
Experimental Groups:
-
Thymus-intact mice.
-
Thymectomized mice (to assess the role of the thymus).
-
Splenectomized mice (to assess the role of the spleen).[2]
-
-
Treatment: Splenopentin (SP-5) or Thymopentin (TP-5) were administered to the different groups of mice.
-
Procedure: A full-thickness skin graft from the tail of a male donor was transplanted onto the dorsal side of a female recipient.
-
Outcome Measure: The primary endpoint was the time to graft rejection, determined by visual inspection.
-
Statistical Analysis: The statistical methods were not detailed in the available abstract.[2]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Small Spleen Peptides (SSPs)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small spleen peptides prevent development of psoriatic arthritis via restoration of peripheral tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The anti-inflammatory and tolerogenic potential of small spleen peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Splenopentin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides like Splenopentin are critical for maintaining laboratory safety and environmental compliance. As the toxicological properties of many research peptides are not fully characterized, they should be handled as potentially hazardous materials. This guide outlines the essential procedures for the proper disposal of Splenopentin, ensuring the safety of laboratory personnel and adherence to regulatory standards.
It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as they will align with local, state, and federal regulations.
Immediate Safety Protocols
Before commencing any disposal procedure, a thorough risk assessment should be conducted. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is standard), safety goggles, and a lab coat. When handling lyophilized Splenopentin powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.
Step-by-Step Disposal Procedures
The proper disposal method for Splenopentin waste depends on its form (solid or liquid) and the specific protocols of your institution. Never dispose of Splenopentin or its solutions down the drain or in regular trash.[1][2][3]
Waste Segregation:
Proper segregation at the point of generation is crucial for safe and compliant disposal.[3] Establish distinct waste streams for Splenopentin-contaminated materials:
-
Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
-
Liquid Waste: Encompasses unused or expired Splenopentin solutions and contaminated buffers.
-
Sharps Waste: Consists of any contaminated items that can puncture the skin, such as needles and syringes.
Disposal of Solid Splenopentin Waste
-
Collection: Place all solid waste contaminated with Splenopentin into a dedicated, clearly labeled, leak-proof hazardous waste container.[3][4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list "Splenopentin" as a contaminant.
-
Storage: Keep the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][4]
Disposal of Liquid Splenopentin Waste
Liquid waste containing Splenopentin should be chemically inactivated before disposal.[4] This typically involves hydrolysis of the peptide bonds using a strong acid or base.
General Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Inactivation: Slowly add the liquid Splenopentin waste to the inactivation solution. A common recommendation is a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[4]
-
Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete degradation of the peptide.[4]
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Continuously monitor the pH during this process.[4]
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for disposal through your institution's EHS department.
The following table summarizes the general parameters for the chemical inactivation of peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[4] |
| Reaction Time | Minimum 24 hours | Ensures complete degradation of the peptide.[4] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[4] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling. |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[2][4] |
Experimental Workflow for Splenopentin Disposal
Caption: Workflow for the proper disposal of Splenopentin waste.
Logical Decision-Making for Splenopentin Disposal
Caption: Decision-making process for Splenopentin waste disposal.
References
Essential Safety and Operational Guidance for Handling Splenopentin
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all laboratory procedures involving Splenopentin to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this peptide in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles. Use in a well-ventilated area or fume hood. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of Splenopentin and ensuring the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Ventilation: Always handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Weighing: When weighing the powder, use a dedicated and clean workspace. Take care to avoid creating airborne dust.
-
Spills: In case of a small spill, carefully wipe it up with a damp cloth. For larger spills, use appropriate absorbent material and dispose of it as chemical waste.
Reconstitution and Handling of Solutions:
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Sterile, distilled water or a suitable buffer is commonly used.
-
Reconstitution: Slowly add the solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use vials for storage.
Storage:
-
Lyophilized Peptide: Store in a tightly sealed container at -20°C or -80°C for long-term stability.
-
Peptide Solutions: For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, freeze the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan
All materials that come into contact with Splenopentin should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes used vials, pipette tips, gloves, and any other contaminated disposable materials. Collect all solid waste in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of Splenopentin should be collected in a separate, clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly cleaned and decontaminated after handling Splenopentin.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Splenopentin, from initial preparation to final disposal.
Caption: Workflow for the safe handling of Splenopentin.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
